Product packaging for Dipropyl maleate(Cat. No.:CAS No. 2432-63-5)

Dipropyl maleate

Cat. No.: B3050212
CAS No.: 2432-63-5
M. Wt: 200.23 g/mol
InChI Key: DSTWFRCNXMNXTR-UHFFFAOYSA-N
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Description

Dipropyl maleate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B3050212 Dipropyl maleate CAS No. 2432-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropyl (Z)-but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

DSTWFRCNXMNXTR-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCOC(=O)C=CC(=O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Isomeric SMILES

CCCOC(=O)/C=C\C(=O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014584
Record name Dipropyl maleate
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Molecular Weight

200.23 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2432-63-5
Record name 1,4-Dipropyl (2Z)-2-butenedioate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dipropyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl maleate (B1232345), with the chemical formula C10H16O4, is the dipropyl ester of maleic acid.[1] It is a compound of interest in various chemical syntheses and has potential applications in the pharmaceutical industry, particularly in drug delivery systems. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization and synthesis, and a discussion of its relevance in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of dipropyl maleate is presented below. This data is essential for understanding its behavior in various experimental and industrial settings.

PropertyValueReference
Molecular Formula C10H16O4[1][2][3][4][5][6]
Molecular Weight 200.23 g/mol [1][2][3][5][6][7]
IUPAC Name dipropyl (Z)-but-2-enedioate[1]
CAS Number 2432-63-5[1][3]
Density 1.0245 - 1.031 g/cm³[2][4][8]
Boiling Point 257.96 - 258.4 °C at 760 mmHg[2][4]
Flash Point 119.6 °C[2][4]
Refractive Index 1.443 - 1.448[2][4][8]
Vapor Pressure 0.0138 mmHg at 25 °C[2][4]
Water Solubility Slightly soluble[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~6.1Singlet2HOlefinic Protons (-CH=CH-)
~5.0Septet2HMethine Protons (-CH(CH₃)₂)
~1.2Doublet12HMethyl Protons (-CH(CH₃)₂)
¹³C NMR
Chemical Shift (δ) ppm Assignment
~165Carbonyl Carbon (-C=O)
~130Olefinic Carbon (-CH=CH-)
~68Methine Carbon (-CH(CH₃)₂)
~22Methyl Carbon (-CH(CH₃)₂)

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.[10]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
~2970C-H stretch (alkyl)
~1730C=O stretch (ester)
~1645C=C stretch (alkene)
~1160C-O stretch (ester)

Chemical Reactivity and Synthesis

This compound undergoes reactions typical of esters and alkenes. Its reactivity makes it a versatile intermediate in organic synthesis.

Hydrolysis

As an ester, this compound can be hydrolyzed under acidic or basic conditions to yield maleic acid and propanol. The hydrolysis of dialkyl maleates can be mediated by reagents such as a t-BuNH2/LiBr/alcohol/H2O system.[11]

Polymerization

The carbon-carbon double bond in this compound allows it to participate in polymerization reactions. It can be copolymerized with other monomers, such as vinyl acetate, to create polymers with tailored properties for applications like adhesives and coatings.[12] These copolymers are also being explored for biomedical applications, including drug delivery.[12]

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions, a powerful tool in organic synthesis for the formation of cyclic compounds.[13]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via the esterification of maleic anhydride (B1165640) with isopropanol (B130326).

Methodology: This protocol is adapted from a patented method for the catalytic synthesis of diisopropyl maleate.[14]

Materials:

  • Maleic anhydride

  • Isopropanol

  • Dual-nuclear functionalized ionic liquid catalyst

Procedure:

  • Mix maleic anhydride and isopropanol in a mass ratio of 1:3 to 1:8.

  • Add the dual-nuclear functionalized ionic liquid catalyst, with a mass equivalent to 10% to 20% of the maleic anhydride.

  • Heat the reaction mixture to a temperature between 70 °C and 110 °C.

  • Stir the mixture under condensation and reflux for 3 to 8 hours.

  • After the reaction is complete, allow the mixture to stand at room temperature to separate into layers.

  • The lower ionic liquid layer can be recycled after removing water by rotary evaporation.

  • The upper product layer is purified by vacuum distillation to obtain pure diisopropyl maleate.

Spectroscopic Analysis

Objective: To obtain ¹H NMR, ¹³C NMR, and IR spectra of this compound.

5.2.1. NMR Spectroscopy Protocol [15]

Sample Preparation:

  • Dissolve 5-10 mg of the liquid this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition:

  • Place the NMR tube in the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

5.2.2. FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR) [15]

Sample Preparation: Ensure the liquid sample is free of any solid impurities or water.

Instrument Setup and Data Acquisition:

  • Use a clean, dry ATR crystal (e.g., diamond or zinc selenide).

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid sample onto the center of the ATR crystal.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Solubility Determination[9]

Objective: To quantitatively determine the solubility of this compound in a given solvent.

Methodology:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.

  • Allow the undissolved solute to settle.

  • Carefully extract a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent.

  • Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as gas chromatography (GC) with a pre-established calibration curve.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Applications in Drug Development

While direct pharmacological activity of this compound is not extensively documented, its properties as a monomer and plasticizer are of significant interest in drug delivery research.[12][16] Copolymers containing this compound can be synthesized to form nanoparticles, micelles, or hydrogels for controlled drug release.[12] The ester linkages in the polymer backbone can be designed to be biodegradable, allowing for the release of the encapsulated drug and subsequent clearance of the polymer from the body.

Visualizations

Synthesis and Purification Workflow

Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_recycling Catalyst Recycling Reactants Maleic Anhydride + Isopropanol + Catalyst Reaction Esterification (70-110 °C, 3-8 h) Reactants->Reaction Mixing Phase Separation Cooling and Phase Separation Reaction->Phase Separation Crude Product Upper Layer (Crude this compound) Phase Separation->Crude Product Catalyst Layer Lower Layer (Ionic Liquid Catalyst) Phase Separation->Catalyst Layer Purification Vacuum Distillation Crude Product->Purification Pure Product Pure this compound Purification->Pure Product Recycling Rotary Evaporation (Water Removal) Catalyst Layer->Recycling Recycled Catalyst Recycled Catalyst Recycling->Recycled Catalyst Recycled Catalyst->Reactants Reuse

Caption: Workflow for the synthesis and purification of this compound.

Conceptual Drug Delivery System Development

Conceptual Pathway for a Drug Delivery System Monomers This compound + Co-monomer (e.g., Vinyl Acetate) Polymerization Radical Polymerization Monomers->Polymerization Copolymer This compound Copolymer Polymerization->Copolymer Drug Loading Drug Encapsulation Copolymer->Drug Loading Drug Delivery System Drug-Loaded Nanoparticles/ Micelles/Hydrogel Drug Loading->Drug Delivery System Administration In Vivo/In Vitro Administration Drug Delivery System->Administration Drug Release Controlled Drug Release (e.g., via hydrolysis) Administration->Drug Release Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

Caption: Development of a drug delivery system from a this compound copolymer.

Safety and Handling

This compound may cause skin and eye irritation, as well as respiratory irritation.[17] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[7][17] In case of contact, wash the affected area with plenty of water.[7] For firefighting, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

Conclusion

This compound is a versatile chemical with well-defined physicochemical and spectroscopic properties. The detailed protocols provided in this guide for its synthesis and characterization will be valuable for researchers. Furthermore, its potential application in the development of novel drug delivery systems highlights its importance for the pharmaceutical industry. Further research into the biocompatibility and degradation products of this compound-based copolymers is warranted to fully realize its potential in drug development.

References

Dipropyl maleate CAS number and synonyms.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dipropyl Maleate (B1232345)

Abstract

This technical guide provides a comprehensive overview of dipropyl maleate, a significant chemical intermediate. It is tailored for researchers, scientists, and professionals in drug development. This document details the chemical identity of this compound, including its CAS number and a list of synonyms. It also presents a summary of its physicochemical properties in a tabular format for easy reference. Furthermore, this guide offers detailed experimental protocols for the synthesis of this compound via Fischer esterification. The applications of this compound, particularly in polymer chemistry and organic synthesis, are also discussed. Finally, this guide includes diagrams generated using Graphviz to illustrate the synthesis workflow and reaction pathway, adhering to specified formatting guidelines.

Chemical Identity

  • CAS Number: 2432-63-5[1][2]

  • Synonyms: Di-n-propyl maleate, dipropyl (2Z)-but-2-enedioate, Maleic acid dipropyl ester, Dipropyl cis-butenedioic acid, 2-Butenedioic acid (2Z)-, 1,4-dipropyl ester, Dipropyl cis-ethylene-1,2-dicarboxylate.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₆O₄[1][2][3]
Molecular Weight200.23 g/mol [2][3]
Density1.031 g/cm³[1]
Boiling Point258.4 °C at 760 mmHg[1]
Flash Point119.6 °C[1]
Refractive Index1.448[1]
Vapor Pressure0.0138 mmHg at 25°C[1]
InChIInChI=1/C10H16O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+[1]
SMILESCCCOC(=O)/C=C\C(=O)OCCC[3]

Synthesis of this compound

This compound is typically synthesized via the esterification of maleic anhydride (B1165640) with n-propanol.[2] The reaction is generally catalyzed by a strong acid.

Fischer Esterification Protocol

This protocol describes the laboratory-scale synthesis of this compound using an acid catalyst.

Materials:

  • Maleic anhydride

  • n-Propanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve maleic anhydride in an excess of n-propanol (a molar ratio of at least 1:2, anhydride to alcohol, is recommended).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent. Remove the excess n-propanol under reduced pressure using a rotary evaporator. The crude this compound can then be purified by vacuum distillation to obtain the final product.

Applications

This compound and its analogs are utilized in a variety of industrial applications:

  • Polymer Modification: It can be used as a comonomer in the synthesis of polymers. The incorporation of this compound can modify the physicochemical properties of the resulting copolymers, which have applications as adhesives and coatings.

  • Organic Synthesis: The double bond in this compound allows it to participate in addition reactions, making it a useful intermediate in organic synthesis. For instance, it can act as a dienophile in Diels-Alder reactions.[4]

  • Plasticizers: Related maleate esters are used as plasticizers. Diisopropyl maleate, for example, is used as a plasticizer in cosmetic formulations.[5]

Visualizations

Synthesis Reaction Pathway

The following diagram illustrates the chemical reaction for the synthesis of this compound.

G Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_product Product MA Maleic Anhydride Catalyst H+ MA->Catalyst Prop n-Propanol (2 eq.) Prop->Catalyst DPM This compound Water Water Catalyst->DPM Catalyst->Water

Caption: Synthesis of this compound from Maleic Anhydride and n-Propanol.

Experimental Workflow for Synthesis

The flowchart below outlines the general experimental workflow for the laboratory synthesis and purification of this compound.

G Figure 2: Experimental Workflow for this compound Synthesis A 1. Mix Maleic Anhydride, n-Propanol, and Acid Catalyst B 2. Heat to Reflux A->B Reaction C 3. Cool to Room Temperature B->C Completion D 4. Transfer to Separatory Funnel C->D E 5. Wash with Water, NaHCO3, and Brine D->E Work-up F 6. Dry Organic Layer (e.g., with MgSO4) E->F G 7. Filter to Remove Drying Agent F->G H 8. Concentrate under Reduced Pressure G->H Purification I 9. Purify by Vacuum Distillation H->I J Pure this compound I->J

References

An In-depth Technical Guide to Dipropyl Maleate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dipropyl maleate (B1232345), a dialkyl ester of maleic acid, is a chemical compound with growing interest in various scientific and industrial fields, including pharmaceuticals and polymer chemistry. This technical guide provides a comprehensive overview of its molecular properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

Dipropyl maleate is recognized by its molecular formula C₁₀H₁₆O₄ and a molecular weight of approximately 200.23 g/mol .[1][2][3][4][5][6][7] It is chemically identified by the CAS Number 2432-63-5.[1][3][5][8] This ester is a liquid at room temperature and possesses a range of physicochemical properties pertinent to its application in various formulations.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical characteristics.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O₄[1][2][8]
Molecular Weight 200.23 g/mol [1][2][6]
CAS Number 2432-63-5[1][8]
Density 1.025 g/cm³[8][9]
Boiling Point 257.96 °C (rough estimate)[1]
Flash Point 119.6 °C[1]
Refractive Index 1.443[8][9]
Vapor Pressure 0.0138 mmHg at 25°C[1]
Water Solubility Limited[10]
Solubility Soluble in most organic solvents (e.g., ethanol, acetone)[10]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of maleic anhydride (B1165640) with propanol. Below are two detailed protocols for its laboratory-scale synthesis.

Protocol 1: Fischer Esterification with Acid Catalyst

This traditional method employs a strong acid catalyst to drive the esterification reaction.

Materials:

  • Maleic anhydride

  • n-propanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine maleic anhydride and an excess of n-propanol (a molar ratio of at least 1:2.2 is recommended).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete. This typically takes several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Remove the excess n-propanol under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product.[2]

Protocol 2: Synthesis using a Dual-Nuclear Functionalized Ionic Liquid Catalyst

This method offers a more contemporary approach with a recyclable catalyst.

Materials:

Procedure:

  • Reaction Setup: In a four-necked flask, mix maleic anhydride and isopropanol at a mass ratio between 1:3 and 1:8.[4]

  • Catalyst Addition: Add the dual-nuclear functionalized ionic liquid catalyst, with a mass corresponding to 10% to 20% of the mass of maleic anhydride.[4]

  • Reaction: Heat the mixture to a temperature between 70°C and 110°C with stirring under reflux for 3 to 8 hours.[4]

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature and stand for phase separation. The denser ionic liquid layer at the bottom can be separated and recycled after removing water by rotary evaporation.[4]

    • The upper layer containing the crude product is separated.

    • Excess isopropanol is removed by distillation.[2]

    • The crude ester is neutralized to a pH of approximately 7 using a 6% NaOH solution and then separated.[4]

    • The final product is purified by vacuum distillation.[2][4]

Applications in Drug Development

While direct applications of this compound in drug formulations are not as extensively documented as its analogs like dibutyl maleate, its properties suggest potential utility in several areas of pharmaceutical sciences.

1. Plasticizer in Drug Delivery Systems: Plasticizers are crucial additives in polymer-based drug delivery systems, such as transdermal patches and film coatings for tablets, as they increase the flexibility and prevent cracking of the polymer matrix.[11] Esters like this compound can be used as plasticizers to modify the mechanical properties of pharmaceutical coatings.[10] The inclusion of a plasticizer can also control the release rate of the therapeutic compound from the formulation.[11]

2. Solvent and Co-solvent: this compound's solubility in organic solvents and its ability to dissolve certain hydrophobic compounds make it a potential candidate as a solvent or co-solvent in pharmaceutical preparations.[10] For lipophilic drugs, it could be used to improve the solubility of the active pharmaceutical ingredient (API), potentially enhancing its bioavailability.[10]

Visualizations: Workflows and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Maleic Anhydride + Propanol reaction Esterification (Reflux with Catalyst) reactants->reaction cooling Cooling to Room Temperature reaction->cooling washing Sequential Washing (H₂O, NaHCO₃, Brine) cooling->washing drying Drying (Anhydrous MgSO₄) washing->drying filtration Filtration drying->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation distillation Vacuum Distillation evaporation->distillation product Pure Dipropyl Maleate distillation->product

Caption: Workflow for the synthesis and purification of this compound.

Plasticizer_Function cluster_system Polymer Matrix Drug Delivery System cluster_interaction Mechanism of Action Polymer Polymer Chains (e.g., in film coating) Interaction Plasticizer molecules position themselves between polymer chains, reducing intermolecular forces. Polymer->Interaction Plasticizer This compound (Plasticizer) Plasticizer->Interaction API Active Pharmaceutical Ingredient (API) Release Modified Drug Release Profile Flexibility Increased Flexibility and Workability Interaction->Flexibility Interaction->Release

Caption: Logical relationship of this compound as a plasticizer in a polymer matrix.

References

Synthesis of dipropyl maleate from maleic anhydride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Dipropyl Maleate (B1232345) from Maleic Anhydride (B1165640)

Introduction

Dipropyl maleate, also known as maleic acid dipropyl ester, is an organic compound with the chemical formula C10H16O4.[1][2] It serves as a valuable intermediate in organic synthesis, finding applications in the production of pharmaceuticals, plasticizers, polymers, and synthetic resins.[3][4] The primary and most common industrial method for synthesizing this compound is through the direct acid-catalyzed esterification of maleic anhydride with propanol (B110389).[5][6] This guide provides a comprehensive overview of the synthesis, including the reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Reaction Mechanism and Principles

The esterification of maleic anhydride with an alcohol, such as propanol, is a two-stage process.[7][8]

  • Monoesterification: The first step involves a rapid, non-catalytic, ring-opening reaction where one molecule of propanol attacks the anhydride to form monopropyl maleate. This reaction is typically fast and proceeds nearly to completion.[7][8][9]

  • Diesterification: The second step is the esterification of the carboxylic acid group in the monoester with a second molecule of propanol to form this compound and water.[7][9] This stage is slower and reversible, necessitating the use of an acid catalyst and often the removal of water to drive the reaction equilibrium towards the product side.[6][7][8]

The overall reaction is influenced by factors such as reaction temperature, the molar ratio of reactants, and the type and concentration of the catalyst.[5][6] Higher temperatures generally accelerate the reaction rate.[5] An excess of alcohol is often used to shift the equilibrium towards the formation of the diester.[10]

Experimental Protocol: Acid-Catalyzed Esterification

This section details a generalized laboratory procedure for the synthesis of this compound via the esterification of maleic anhydride with propanol using a strong acid catalyst.

3.1. Materials and Equipment

  • Reactants: Maleic Anhydride (C4H2O3), 1-Propanol (C3H8O)

  • Catalyst: Sulfuric acid (H2SO4) or p-Toluenesulfonic acid (p-TsOH)

  • Neutralizing Agent: Saturated sodium bicarbonate solution (NaHCO3)

  • Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, vacuum distillation setup.

3.2. Reaction Procedure

  • Charging the Reactor: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine maleic anhydride and an excess of 1-propanol. A typical molar ratio of propanol to maleic anhydride ranges from 3:1 to 8:1.[11]

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid. The catalyst concentration is typically 1-2% by weight of the maleic anhydride.[12]

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction temperature is generally controlled between 70°C and 110°C.[11] Maintain reflux for a period of 3 to 8 hours.[11][12] The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[12]

3.3. Work-up and Purification

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: If a large excess of propanol was used, it can be partially removed using a rotary evaporator.[12]

  • Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[12] Repeat the washing until CO2 evolution ceases.

  • Extraction: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[12]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[12]

  • Purification: Filter off the drying agent. The crude this compound can then be purified by vacuum distillation to obtain the final, high-purity product.[11][12]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name dipropyl (Z)-but-2-enedioate[1]
Molecular Formula C10H16O4[1][2]
Molecular Weight 200.23 g/mol [1][2]
CAS Number 2432-63-5[13]
Physical State Liquid[12]
Density ~1.025 g/cm³[3][14]
Boiling Point ~258°C (rough estimate)[13]
Refractive Index ~1.443[13][14]
Flash Point 119.6°C[3]

Table 2: Summary of Reaction Conditions for Dialkyl Maleate Synthesis

AlcoholCatalystMolar Ratio (Alcohol:Anhydride)Temperature (°C)Time (h)Yield (%)Reference
IsopropanolDual-core functionalized ionic liquid3:1 to 8:170 - 1103 - 896 - 97.9[11]
n-ButanolSulfuric Acid1.5:1 to 2.5:180 - 1303 - 4>99 (esterification rate)[4]
n-ButanolIonic Liquid6:1120184.1 - 84.4[15]
EthanolIonic Liquid6:1120184.7 - 88.4[15]

Note: Data for various alcohols are presented to provide a comparative context for the esterification reaction, as specific yield data for this compound under traditional acid catalysis is not extensively detailed in the provided search results.

Visualizations

Reaction Scheme

Reaction_Scheme MA Maleic Anhydride R1_plus + MA->R1_plus PROP1 Propanol PROP1->R1_plus PROP2 Propanol R2_plus1 + PROP2->R2_plus1 MONO Monopropyl Maleate MONO->R2_plus1 DIPROP This compound R2_plus2 + DIPROP->R2_plus2 H2O Water H2O->R2_plus2 R1_plus->MONO Step 1 (Fast, Ring-Opening) R2_plus1->DIPROP Step 2 (Slow, Reversible) Catalyst: H+

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Workflow

Workflow arrow start Reaction Setup (Maleic Anhydride, Propanol, Catalyst) reflux Reflux (70-110°C, 3-8h) start->reflux cool Cool to Room Temp. reflux->cool neutralize Neutralization (NaHCO3 Wash) cool->neutralize extract Extraction (Brine Wash) neutralize->extract dry Drying (Anhydrous MgSO4) extract->dry filter Filtration dry->filter evaporate Solvent Removal (Rotary Evaporation) filter->evaporate distill Purification (Vacuum Distillation) evaporate->distill product Pure this compound distill->product

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as toxic to aquatic life with long-lasting effects.[1] When handling the reactants and product, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All procedures should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[16]

Conclusion

The synthesis of this compound from maleic anhydride is a well-established esterification reaction critical for producing a versatile chemical intermediate. The process relies on a two-step mechanism that is effectively controlled by acid catalysis and reaction conditions designed to maximize yield. By following detailed experimental protocols for both the reaction and subsequent purification, high-purity this compound can be reliably obtained for its various applications in the chemical and pharmaceutical industries.

References

Physical properties like boiling point and density of dipropyl maleate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of dipropyl maleate (B1232345), specifically its boiling point and density. The document outlines detailed experimental protocols for the determination of these properties and includes a summary of relevant data. Furthermore, a schematic for the synthesis of dipropyl maleate via Fischer esterification and a general workflow for the experimental determination of its physical properties are provided.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are compiled from various chemical databases and literature sources.

Physical PropertyValueUnits
Boiling Point 258.4[1]°C at 760 mmHg
257.96[2]°C (rough estimate)
Density 1.031[1]g/cm³
1.025[3]g/cm³
1.0245[2]g/cm³

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid organic compound such as this compound.

2.1. Determination of Boiling Point via Thiele Tube Method

This method is a common and accurate procedure for determining the boiling point of a small sample of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or other heat source

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • A small volume (approximately 0.5 mL) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample, with the open end submerged in the liquid.

  • The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • The Thiele tube is filled with mineral oil to a level just above the side-arm junction.

  • The thermometer and test tube assembly is clamped so that it is immersed in the mineral oil in the Thiele tube, with the test tube positioned in the main body of the tube.

  • The side arm of the Thiele tube is gently heated with a small flame from a Bunsen burner. The shape of the Thiele tube allows for convection currents to ensure uniform heating of the oil bath.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heat source is removed.

  • The apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of this compound.[2][3][4]

2.2. Determination of Density via Pycnometer (Specific Gravity Bottle) Method

This method provides a precise measurement of the density of a liquid by determining the mass of a known volume.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume (e.g., 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • Pasteur pipette

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (mass 'm1').

  • The pycnometer is then filled with distilled water of a known temperature and density. The stopper is carefully inserted, ensuring any excess water is expelled through the capillary. The exterior of the pycnometer is wiped dry.

  • The mass of the pycnometer filled with water is measured (mass 'm2').

  • The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the recorded temperature: V = (m2 - m1) / ρ_water.

  • The pycnometer is emptied, thoroughly dried, and then filled with this compound. The stopper is inserted, and any excess liquid is carefully removed.

  • The mass of the pycnometer filled with this compound is determined (mass 'm3').

  • The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = (m3 - m1) / V.[5]

Mandatory Visualizations

3.1. Synthesis of this compound via Fischer Esterification

The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound from maleic acid and propanol, catalyzed by an acid.

Fischer_Esterification Reactants Maleic Acid + 2 Propanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack by Propanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Product This compound + Water Elimination->Product

Caption: Fischer Esterification of this compound.

3.2. Experimental Workflow for Physical Property Determination

This diagram outlines the logical steps involved in the experimental determination of a physical property, such as the boiling point or density of this compound.

Physical_Property_Workflow Start Start: Obtain This compound Sample Sample_Prep Sample Preparation (e.g., ensure purity) Start->Sample_Prep Apparatus_Setup Apparatus Setup (e.g., Thiele Tube or Pycnometer) Sample_Prep->Apparatus_Setup Measurement Perform Measurement (Heating/Weighing) Apparatus_Setup->Measurement Data_Collection Data Collection (Temperature/Mass) Measurement->Data_Collection Calculation Calculation of Physical Property Data_Collection->Calculation Result Final Result (Boiling Point/Density) Calculation->Result

Caption: Workflow for Physical Property Determination.

References

Dipropyl Maleate: A Technical Overview of Chemical Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of dipropyl maleate (B1232345). The information is intended to support research, development, and application activities where this compound is of interest. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams.

Chemical Structure and Identification

Dipropyl maleate is the diester of maleic acid and propanol. Its structure is characterized by a central carbon-carbon double bond in the cis or (Z) configuration, flanked by two carboxylate groups, each esterified with a propyl group.

dot

Caption: Chemical structure of dipropyl (Z)-but-2-enedioate.

Table 1: Compound Identification
IdentifierValue
IUPAC Namedipropyl (Z)-but-2-enedioate[1]
SynonymsThis compound, Maleic acid dipropyl ester[1]
CAS Number2432-63-5[1]
Molecular FormulaC₁₀H₁₆O₄[2]
Molecular Weight200.23 g/mol [2]
SMILESCCCOC(=O)/C=C\C(=O)OCCC[2][3]
InChIInChI=1S/C10H16O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5-[1]
InChIKeyDSTWFRCNXMNXTR-WAYWQWQTSA-N[1][2]

Physical and Chemical Properties

This compound is a liquid under normal conditions.[4] Its key physical and chemical properties are summarized below.

Table 2: Physical and Chemical Properties
PropertyValue
Density1.031 g/cm³[5]
Boiling Point258.4°C at 760 mmHg[5]
Flash Point119.6°C[5]
Refractive Index1.448[5]
Vapor Pressure0.0138 mmHg at 25°C[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of this compound's structure and purity. The following tables provide characteristic spectral data.

Table 3: ¹H NMR Spectroscopic Data for Diisopropyl Maleate

Note: Data is for the closely related diisopropyl maleate, which is expected to have very similar shifts for the olefinic protons.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~6.1 - 6.27 Singlet 2H Olefinic Protons (-CH=CH-)[6][7]
~5.0 - 5.10 Septet 2H Methine Protons (-CH(CH₃)₂)[6][7]

| ~1.2 - 1.29 | Doublet | 12H | Methyl Protons (-CH(CH₃)₂)[6][7] |

Table 4: ¹³C NMR Spectroscopic Data for Diisopropyl Maleate

Note: Data is for the closely related diisopropyl maleate.

Chemical Shift (δ) ppm Assignment
~165 Carbonyl Carbon (-C=O)[6]
~130 Olefinic Carbon (-CH=CH-)[6]
~68 Methine Carbon (-CH(CH₃)₂)[6]

| ~22 | Methyl Carbon (-CH(CH₃)₂)[6] |

Table 5: Infrared (IR) Spectroscopy Data for Diisopropyl Maleate
Wavenumber (cm⁻¹)Assignment
~1720C=O (Ester) Stretch
~1640C=C (Olefin) Stretch
~1150C-O (Ester) Stretch

Chemical Reactivity and Synthesis

The reactivity of this compound is primarily dictated by its carbon-carbon double bond and the two ester functional groups. It can undergo a variety of chemical transformations, making it a versatile intermediate.

dot

Reactivity DipropylMaleate This compound Polymerization Polymerization / Copolymerization DipropylMaleate->Polymerization DielsAlder Diels-Alder Reaction (as Dienophile) DipropylMaleate->DielsAlder Hydrolysis Hydrolysis DipropylMaleate->Hydrolysis Hydrogenation Hydrogenation DipropylMaleate->Hydrogenation Polymer Polymers / Copolymers Polymerization->Polymer Radical Initiator Adduct Cycloaddition Adduct DielsAlder->Adduct Diene MaleicAcid Maleic Acid + Propanol Hydrolysis->MaleicAcid Acid/Base DipropylSuccinate Dipropyl Succinate Hydrogenation->DipropylSuccinate H₂, Catalyst

Caption: Key reaction pathways for this compound.

Polymerization

This compound can be used as a monomer or comonomer in polymerization reactions.[8] For instance, it can undergo free-radical copolymerization with other monomers like vinyl acetate (B1210297) to produce copolymers with modified properties for applications in adhesives and coatings.[8]

Diels-Alder Reaction

The electron-deficient double bond in this compound makes it an effective dienophile in Diels-Alder reactions, a powerful tool in organic synthesis for forming six-membered rings.[6]

Hydrolysis

The ester groups are susceptible to hydrolysis under acidic or basic conditions, yielding maleic acid and propanol. This reactivity is an important consideration for its stability and compatibility with aqueous systems.[9]

Synthesis

A common method for synthesizing this compound is through the esterification of maleic anhydride (B1165640) with isopropanol (B130326).[10] This reaction is typically catalyzed by an acid. A patented method describes the use of a dual-nuclear functionalized ionic liquid as a recyclable catalyst.[10]

dot

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_purification Purification MaleicAnhydride Maleic Anhydride Mix Mix Reactants MaleicAnhydride->Mix Isopropanol Isopropanol Isopropanol->Mix Catalyst Ionic Liquid Catalyst Catalyst->Mix Heat Heat (70-110°C) Stir & Reflux (3-8h) Mix->Heat Separate Separate Layers (Recycle Catalyst) Heat->Separate Distill Vacuum Distillation Separate->Distill Product Pure this compound Distill->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Protocol: Synthesis of this compound via Esterification[10]

This protocol is adapted from the general method described in patent CN103288634A.

  • Mixing: In a suitable reaction flask equipped with a condenser and stirrer, mix maleic anhydride and isopropanol. The mass ratio of maleic anhydride to isopropanol should be between 1:3 and 1:8.

  • Catalyst Addition: Add a dual-nuclear functionalized ionic liquid catalyst, corresponding to 10% to 20% of the mass of the maleic anhydride.

  • Reaction: Heat the mixture to a temperature between 70°C and 110°C. Stir and maintain reflux for 3 to 8 hours.

  • Separation: After the reaction is complete, cool the mixture to room temperature and allow it to stand for phase separation. The lower layer containing the ionic liquid can be separated for recycling.

  • Purification: The upper product layer is subjected to vacuum distillation to obtain pure this compound.

Protocol: ¹H and ¹³C NMR Spectroscopy[7]
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy[7]
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small drop of the liquid this compound sample onto the center of the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.

Applications and Safety

Applications

This compound serves as an important intermediate in chemical synthesis.[10] It finds applications as a plasticizer and is used in the formulation of various polymers and copolymers for coatings, adhesives, and other materials.[6][8][9]

Safety Considerations

This compound may cause skin and eye irritation, as well as respiratory irritation.[4] It is also classified as toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment should be used when handling this chemical, and it should be disposed of responsibly.[11] It is stable under normal conditions.[4] Incompatible materials include acids, acid chlorides, acid anhydrides, and oxidizing agents.[11]

References

Unlocking Potential: A Technical Guide to the Research Applications of Dipropyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipropyl maleate (B1232345), a diester of maleic acid, is a versatile organic compound with emerging potential across various scientific disciplines. While its structural analogs, such as diethyl and diisopropyl maleate, have been more extensively studied, dipropyl maleate presents unique physicochemical properties that warrant dedicated investigation. This technical guide provides an in-depth exploration of its core research applications, from polymer science and biomaterials to its role as a precursor in the synthesis of bioactive molecules. By presenting detailed experimental protocols, quantitative data, and illustrating key chemical transformations, this document aims to equip researchers with the foundational knowledge to harness the potential of this compound in their work.

Core Chemical Reactivity and Properties

This compound [C₁₀H₁₆O₄, CAS No: 2432-63-5] is a colorless liquid characterized by a carbon-carbon double bond conjugated with two carbonyl groups. This electron-deficient double bond is the primary site of its chemical reactivity, making it an excellent substrate for a variety of addition reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight200.23 g/mol [1]
Molecular FormulaC₁₀H₁₆O₄[1]
Density1.024-1.031 g/cm³[2]
Boiling Point258.4°C at 760 mmHg[2]
Flash Point119.6°C[2]
IUPAC Namedipropyl (Z)-but-2-enedioate[1]

Applications in Polymer Science and Biomaterials

The double bond in this compound allows it to act as a monomer in polymerization reactions, leading to the formation of polymers with tunable properties. Furthermore, its ability to act as a plasticizer makes it a candidate for modifying the mechanical properties of existing polymers, including those for biomedical use.

Monomer in Copolymer Synthesis

This compound can be incorporated into polymer chains via radical polymerization techniques to modify the physicochemical properties of the resulting materials.[3] Copolymers containing maleate esters have been explored for applications such as adhesives and coatings. The presence of the ester groups also offers a route for post-polymerization modification, which is particularly attractive for biomedical applications like drug delivery.[3]

Experimental Protocol: Free-Radical Solution Copolymerization of Vinyl Acetate (B1210297) and this compound

This protocol is adapted from established methods for analogous dialkyl maleates.[3]

Materials:

  • Vinyl acetate (VAc), purified

  • This compound (DPM)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Chloroform as solvent

  • n-Hexane for precipitation

Procedure:

  • Monomer and Initiator Preparation: In a reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in chloroform. Add the AIBN initiator to the solution.

  • Degassing: To remove dissolved oxygen which can inhibit the reaction, purge the mixture with nitrogen gas for 20-30 minutes.

  • Polymerization: Under a nitrogen atmosphere, heat the reaction mixture to 60-70°C with continuous stirring. The reaction time will vary depending on the desired monomer conversion.

  • Termination and Purification: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the resulting copolymer by pouring the reaction mixture into n-hexane.

  • Collection: Collect the precipitated polymer by filtration and dry it under a vacuum until a constant weight is achieved.[3]

Reactive Plasticizer in Biomedical Polymers

Plasticizers are added to polymers to increase their flexibility and workability.[4] Maleate esters are known to be effective plasticizers for polymers like polyvinyl chloride (PVC).[4] In the context of medical-grade polymers, there is a significant interest in "reactive plasticizers" that can be covalently bound to the polymer matrix to prevent leaching, a critical issue for patient safety.[5] The double bond in this compound presents an opportunity for it to be integrated into the polymer backbone, potentially serving as a non-migrating plasticizer.

Table 2: Expected Effects of this compound as a Plasticizer in PVC (Extrapolated from Analogous Maleate Esters)

Polymer PropertyExpected EffectRationaleReference
Glass Transition Temperature (Tg)Significant DecreaseIncreased free volume between polymer chains[4]
Tensile StrengthDecreaseReduced intermolecular forces[4]
Elongation at BreakSignificant IncreaseEnhanced polymer chain mobility[4]
Modulus of ElasticityDecreaseIncreased flexibility[4]

Experimental Protocol: Evaluation of Plasticizer Efficacy in PVC

This protocol provides a general workflow for characterizing the effect of a plasticizer on a polymer.

Materials:

  • Polyvinyl chloride (PVC) resin

  • This compound

  • Thermal stabilizer

  • Two-roll mill or similar melt-blending equipment

  • Compression molder

  • Tensile testing machine

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Formulation: Prepare different formulations of PVC with varying concentrations of this compound (e.g., 10, 20, 30 parts per hundred of resin). Include a control formulation with no plasticizer. Add a thermal stabilizer to all formulations.

  • Melt Blending: Process each formulation on a two-roll mill at a temperature suitable for PVC (e.g., 160-180°C) to ensure homogeneous mixing.

  • Sheet Preparation: Use a compression molder to press the blended material into sheets of uniform thickness.

  • Mechanical Testing: Cut dumbbell-shaped specimens from the sheets and perform tensile testing to determine tensile strength, elongation at break, and modulus of elasticity.

  • Thermal Analysis: Use DSC to determine the glass transition temperature (Tg) of each formulation.

Diagram: Experimental Workflow for Polymer Characterization

G Formulation Formulation (PVC, DPM, Stabilizer) Melt_Blending Melt Blending (Two-Roll Mill) Formulation->Melt_Blending Sheet_Preparation Sheet Preparation (Compression Molding) Melt_Blending->Sheet_Preparation Specimen_Cutting Specimen Cutting Sheet_Preparation->Specimen_Cutting Thermal_Analysis Thermal Analysis (DSC for Tg) Sheet_Preparation->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile Properties) Specimen_Cutting->Mechanical_Testing Data_Analysis Data Analysis and Comparison Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis

Caption: Workflow for evaluating the properties of plasticized polymers.

Synthetic Chemistry and Drug Development

The electrophilic nature of the double bond in this compound makes it a valuable building block in organic synthesis for the construction of more complex molecules, including pharmaceutical intermediates.

Michael Addition Reactions

This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles (Michael donors).[1] This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds.

Diagram: Michael Addition of a Thiol to this compound

G Dipropyl\nMaleate Dipropyl Maleate Thioether\nAdduct Thioether Adduct Dipropyl\nMaleate->Thioether\nAdduct + R-SH (Base Catalyst) Thiol\n(R-SH) R-SH

Caption: Thia-Michael addition to this compound.

This reactivity is particularly relevant in bioconjugation, where maleimide (B117702) derivatives (which share the same reactive Michael acceptor moiety) are used to link drugs to antibodies or other biomolecules.[6] While less reactive than maleimides, the maleate double bond can react with biological nucleophiles such as the thiol group of cysteine residues in proteins.

Experimental Protocol: Aza-Michael Addition of Propylamine (B44156) to a Maleate Ester

This protocol is for the analogous diethyl maleate and is expected to be similar for this compound.

Materials:

  • Diethyl maleate (or this compound)

  • Propylamine

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, mix the maleate ester (1.0 equivalent) and propylamine (1.0-1.2 equivalents) at room temperature.

  • Reaction: Stir the neat mixture for 45 minutes to 1 hour. The reaction is typically exothermic.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove any excess propylamine under reduced pressure. The resulting succinate (B1194679) product is often obtained in high purity. If necessary, purification can be achieved by silica (B1680970) gel column chromatography.[7]

Diels-Alder Reactions

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[8] This is a powerful tool in organic synthesis for building molecular complexity. The cis-geometry of the double bond in this compound is retained in the product, leading to a cis-substitution pattern in the newly formed cyclohexene (B86901) ring.[8]

Diagram: Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)

G Dipropyl\nMaleate Dipropyl Maleate Diels-Alder\nAdduct Diels-Alder Adduct Dipropyl\nMaleate->Diels-Alder\nAdduct + Cyclopentadiene Cyclopentadiene Cyclopentadiene

Caption: Diels-Alder cycloaddition with this compound.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol is for the analogous diethyl maleate and is expected to be similar for this compound.

Materials:

  • Diethyl maleate (or this compound)

  • Freshly distilled cyclopentadiene

  • Solvent (e.g., toluene)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the maleate ester (1.0 equivalent) in the chosen solvent.

  • Addition of Diene: Slowly add the cyclopentadiene (1.1 equivalents) to the solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux until TLC analysis indicates the consumption of the limiting reagent.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Otherwise, the solvent can be removed under reduced pressure, and the product purified by chromatography or distillation.[8]

Biological Activity and Toxicological Considerations

The biological effects of this compound are not as well-documented as those of other phthalates and maleates. However, based on its chemical structure and the known activities of related compounds, several potential biological interactions can be inferred.

Glutathione (B108866) Depletion

Maleate esters, such as diethyl maleate, are known to be glutathione (GSH) depleting agents.[1][9] GSH is a critical intracellular antioxidant, and its depletion can lead to oxidative stress. This property makes maleate esters useful tools in toxicological research to study the effects of oxidative stress and the role of GSH in cellular defense mechanisms.[10] The mechanism of GSH depletion involves the Michael addition of the thiol group of GSH to the electron-deficient double bond of the maleate.

Diagram: Glutathione Depletion Signaling Pathway

G DPM This compound GS_DPM GSH-DPM Adduct DPM->GS_DPM GSH Glutathione (GSH) GSH->GS_DPM GSH_Depletion GSH Depletion GS_DPM->GSH_Depletion Oxidative_Stress Increased Oxidative Stress GSH_Depletion->Oxidative_Stress Cellular_Effects Downstream Cellular Effects (e.g., Apoptosis, Altered Signaling) Oxidative_Stress->Cellular_Effects

Caption: Proposed pathway of this compound-induced oxidative stress.

Toxicological Profile

While specific toxicological data for this compound is limited, information on related short-chain maleic esters suggests they are generally of low acute toxicity.[11] However, they are considered to be skin sensitizers.[11] The GHS classification for this compound indicates that it is toxic to aquatic life with long-lasting effects.[12] As with other phthalate (B1215562) and maleate esters, there is ongoing research into their potential as endocrine disruptors and their effects on metabolic pathways. For example, dibutyl phthalate (a related compound) has been shown to affect lipid metabolism through the PPARα/SREBP-1c/FAS/GPAT/AMPK signaling pathway.[13] Further research is needed to determine if this compound has similar effects.

Conclusion

This compound is a reactive and versatile chemical with significant potential for research applications. Its utility as a monomer and a reactive plasticizer in polymer and biomaterial science, coupled with its role as a Michael acceptor and dienophile in the synthesis of complex organic molecules, provides a broad scope for future investigations. While much of the detailed experimental data is currently derived from its close analogs, the principles of its reactivity are well-established. This guide serves as a foundational resource to encourage and facilitate further exploration of this compound's unique properties and applications in academic and industrial research, particularly in the fields of drug development, materials science, and toxicology. Further direct studies on this compound are warranted to fully elucidate its specific characteristics and unlock its full potential.

References

Dipropyl Maleate: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dipropyl maleate (B1232345), the diester of maleic acid and propanol, is a multifaceted intermediate in organic synthesis. Its chemical structure, characterized by a reactive carbon-carbon double bond activated by two flanking electron-withdrawing ester groups, makes it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and key applications of dipropyl maleate, with a focus on its utility in constructing complex molecular architectures relevant to the fine chemical and pharmaceutical industries.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with a molecular formula of C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1][2] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
CAS Number 2432-63-5[1]
Appearance Colorless liquid
Boiling Point 258.4°C at 760 mmHg[3]
Density ~1.031 g/cm³[3]
Refractive Index ~1.448[3]

Table 2: Spectroscopic Data for this compound

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Integration Assignment
~6.2Singlet2HOlefinic Protons (-CH=CH-)
~4.1Triplet4HMethylene Protons (-O-CH₂-)
~1.7Sextet4HMethylene Protons (-CH₂-CH₃)
~0.9Triplet6HMethyl Protons (-CH₃)
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
~165Carbonyl Carbon (-C=O)
~130Olefinic Carbon (-CH=CH-)
~66Methylene Carbon (-O-CH₂-)
~22Methylene Carbon (-CH₂-CH₃)
~10Methyl Carbon (-CH₃)
IR (Liquid Film) Wavenumber (cm⁻¹) Assignment
~2970C-H stretch (alkane)
~1730C=O stretch (ester)
~1645C=C stretch (alkene)
~1160C-O stretch (ester)

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of maleic anhydride (B1165640) or maleic acid with n-propanol, catalyzed by a strong acid.

G MA Maleic Anhydride Reaction Esterification MA->Reaction PrOH n-Propanol PrOH->Reaction Acid Acid Catalyst (e.g., H₂SO₄) Acid->Reaction Crude_DPM Crude this compound Reaction->Crude_DPM Purification Purification (Neutralization, Washing, Distillation) Crude_DPM->Purification DPM Pure this compound Purification->DPM

Synthesis of this compound Workflow
Experimental Protocol: Synthesis of this compound

Materials:

  • Maleic anhydride

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride and an excess of n-propanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove excess n-propanol.

  • The crude this compound is then purified by vacuum distillation to yield the final product.

Applications in Organic Synthesis

Diels-Alder Reactions

This compound, as an electron-deficient alkene, serves as a competent dienophile in [4+2] cycloaddition reactions, providing access to a variety of substituted cyclohexene (B86901) derivatives. These cyclic structures are valuable scaffolds in the synthesis of natural products and pharmaceuticals. While specific quantitative data for this compound in Diels-Alder reactions is not extensively reported, general protocols can be adapted from reactions with analogous maleate esters.

G Diene Diene (e.g., Furan, Cyclopentadiene) Reaction [4+2] Cycloaddition Diene->Reaction DPM This compound (Dienophile) DPM->Reaction Adduct Diels-Alder Adduct (Cyclohexene derivative) Reaction->Adduct

General Diels-Alder Reaction Pathway
Experimental Protocol: General Diels-Alder Reaction with this compound

Materials:

  • This compound

  • Diene (e.g., furan, cyclopentadiene)

  • Solvent (e.g., toluene, xylene)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an appropriate solvent.

  • Add the diene to the solution. For highly reactive dienes like cyclopentadiene, the reaction may proceed at room temperature. For less reactive dienes, heating is required.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the diene.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield the Diels-Alder adduct.

Michael Addition Reactions

The electron-deficient double bond of this compound makes it an excellent Michael acceptor for the 1,4-conjugate addition of a wide range of nucleophiles. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, leading to functionalized succinate (B1194679) derivatives.

G Nucleophile Nucleophile (e.g., R₂NH, RSH, R₂CuLi) Reaction Michael Addition Nucleophile->Reaction DPM This compound (Michael Acceptor) DPM->Reaction Base Base (optional) Base->Reaction Adduct Substituted Dipropyl Succinate Reaction->Adduct

Michael Addition Reaction Pathway
Experimental Protocol: Thiol-Michael Addition to this compound

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl (B1604629) thiol)

  • Base catalyst (e.g., triethylamine, DBU)

  • Solvent (e.g., THF, acetonitrile)

Procedure:

  • To a solution of this compound in a suitable solvent, add the thiol.

  • Add a catalytic amount of a base to the stirred solution at room temperature.

  • The reaction is typically rapid and can be monitored by TLC.

  • After completion, the reaction mixture is worked up by washing with water and brine.

  • The organic layer is dried, and the solvent is evaporated to give the crude product, which can be purified by column chromatography.

Polymerization

This compound can be used as a comonomer in polymerization reactions to modify the properties of the resulting polymers. While it has a low tendency for homopolymerization, it readily copolymerizes with electron-rich monomers such as vinyl acetate (B1210297) and styrene. The resulting copolymers have applications as adhesives, coatings, and plasticizers.

G DPM This compound Polymerization Copolymerization DPM->Polymerization Comonomer Comonomer (e.g., Vinyl Acetate) Comonomer->Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Polymerization Copolymer This compound Copolymer Polymerization->Copolymer

Copolymerization Workflow
Experimental Protocol: Free-Radical Solution Copolymerization of Vinyl Acetate and this compound

Materials:

  • Vinyl acetate (VAc), purified

  • This compound (DPM)

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Solvent (e.g., chloroform)

  • Nitrogen gas

Procedure:

  • In a reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in the chosen solvent.

  • Add the initiator, AIBN, to the monomer solution.

  • Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 60-70°C under a nitrogen atmosphere with continuous stirring.

  • After the desired reaction time, terminate the polymerization by cooling the flask and exposing the solution to air.

  • Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., n-hexane).

  • Collect the precipitated polymer by filtration and dry it under vacuum.

Applications in Fine Chemical and Pharmaceutical Industries

While direct incorporation of the this compound structure into final drug products is not widely documented, its utility lies in its role as a versatile building block for more complex pharmaceutical intermediates. The functionalized succinate derivatives produced from Michael additions, for example, are common motifs in biologically active molecules.

Furthermore, the broader class of maleates is significant in pharmaceutical formulations. Maleic acid is used to form stable and water-soluble salts of basic drugs, enhancing their bioavailability and shelf-life.[4][5]

In the fine chemical industry, this compound finds application as a plasticizer for polymers like PVC, improving their flexibility and processability.[6] It is also used in agrochemical formulations as an inert ingredient, acting as a solvent or adjuvant to enhance the efficacy of the active pesticide.[7]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its ability to participate in a range of powerful chemical transformations, including Diels-Alder reactions, Michael additions, and copolymerizations, makes it a key building block for the construction of diverse and complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical sciences to explore the full synthetic potential of this important compound.

References

A Technical Guide to the Solubility and Miscibility of Dipropyl Maleate in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and miscibility of dipropyl maleate (B1232345), a significant compound in various industrial and pharmaceutical applications. Due to the limited availability of direct quantitative data for dipropyl maleate, this document synthesizes information from structurally analogous dialkyl maleates, namely diethyl maleate and dibutyl maleate, to project a reliable solubility and miscibility profile. Furthermore, this guide presents detailed experimental protocols for the precise determination of these properties, empowering researchers to generate accurate data for their specific applications. Included are clear data tables for qualitative and estimated quantitative solubility, alongside visual workflows for the prescribed experimental procedures.

Introduction to this compound

This compound (C₁₀H₁₆O₄) is the dipropyl ester of maleic acid. Its molecular structure, characterized by a cis-carbon-carbon double bond and two propyl ester functionalities, dictates its physicochemical properties, including its interactions with various solvents. An understanding of its solubility and miscibility is critical for its effective use in polymerization, as a plasticizer, and in the formulation of drug delivery systems.

Solubility Profile

Qualitative Solubility

Based on the principle of "like dissolves like," this compound, a relatively nonpolar ester, is expected to be soluble in common organic solvents and poorly soluble in highly polar solvents like water. Data from diethyl maleate and dibutyl maleate support this, showing good solubility in alcohols, ethers, and ketones, and limited solubility in water.[1][2]

Quantitative Solubility Data (Estimated)

The following table summarizes the expected solubility of this compound in a variety of common solvents. The quantitative values for organic solvents are largely inferred as "miscible," a common characteristic for similar liquid esters.[1][3] The water solubility is an estimation based on structurally related compounds.

Solvent ClassSolvent ExampleExpected SolubilityRationale/References
Polar Protic WaterSlightly Soluble (estimated < 2 g/L at 20°C)Diethyl maleate has a water solubility of 14 g/L at 30°C.[4] As the alkyl chain length increases to propyl, a decrease in water solubility is expected. Dibutyl maleate is described as slightly miscible with water.[1]
MethanolMiscibleDibutyl maleate is miscible with methanol.[1][3]
EthanolMiscibleDiethyl maleate is miscible with ethanol.[2][5] Dibutyl maleate is also miscible with ethanol.[1][3]
Polar Aprotic AcetoneMiscibleDibutyl maleate is miscible with acetone.[1][3]
AcetonitrileSoluble to MiscibleGeneral solubility of esters in polar aprotic solvents.
Dimethyl Sulfoxide (DMSO)Soluble to MiscibleGeneral solubility of esters in polar aprotic solvents.
Ethyl AcetateMiscibleEsters are generally miscible with other esters.
Nonpolar TolueneMiscibleDibutyl maleate is miscible with toluene.[1][3]
HexaneSolubleDibutyl maleate is described as immiscible with aliphatic hydrocarbons, suggesting that this compound may have limited, but still present, solubility in hexane.[1]
Diethyl EtherMiscibleDiethyl maleate is miscible with ether.[2][5] Dibutyl maleate is also miscible with diethyl ether.[1][3]

Miscibility Profile

Miscibility refers to the ability of two liquids to mix in all proportions to form a single, homogeneous phase. Similar to its solubility, the miscibility of this compound can be predicted based on its structural analogues.

SolventExpected MiscibilityRationale/References
WaterImmiscibleAs a relatively nonpolar organic ester, this compound is expected to be immiscible with water.
MethanolMiscibleDibutyl maleate is miscible with methanol.[1][3]
EthanolMiscibleDiethyl and dibutyl maleate are miscible with ethanol.[1][2][3][5]
AcetoneMiscibleDibutyl maleate is miscible with acetone.[1][3]
TolueneMiscibleDibutyl maleate is miscible with toluene.[1][3]
HexanePartially Miscible to ImmiscibleDibutyl maleate is immiscible with aliphatic hydrocarbons.[1]
Diethyl EtherMiscibleDiethyl and dibutyl maleate are miscible with diethyl ether.[1][2][3][5]

Experimental Protocols

To obtain precise, quantitative data for the solubility and miscibility of this compound, the following experimental protocols are recommended.

Determination of Quantitative Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents of high purity

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a suitable detector (e.g., FID) or other appropriate analytical instrumentation (e.g., HPLC-UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific solvent. The presence of undissolved solute is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a minimum of 2 hours to permit the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.

    • Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID).

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Dilution cluster_quant Quantification cluster_result Result prep1 Add excess this compound to solvent in vial prep2 Cap vial securely prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Let stand to settle (≥2h) equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter with syringe filter sample1->sample2 sample3 Dilute sample sample2->sample3 quant1 Analyze via GC/HPLC sample3->quant1 quant2 Calculate concentration from calibration curve quant1->quant2 result1 Calculate solubility quant2->result1 G start Start mix Combine equal volumes of this compound and solvent start->mix shake Shake vigorously for 1 minute mix->shake stand Let stand for 10 minutes shake->stand observe Visually inspect mixture stand->observe miscible Result: Miscible (Single clear phase) observe->miscible Homogeneous? immiscible Result: Immiscible (Two distinct layers or cloudiness) observe->immiscible Phase separation?

References

An In-depth Technical Guide to Dipropyl Maleate: Suppliers, Commercial Availability, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on dipropyl maleate (B1232345). It covers key suppliers, commercial availability, and detailed technical data. The guide also provides experimental protocols for synthesis, purification, and key chemical reactions, offering a practical framework for laboratory applications.

Introduction to Dipropyl Maleate

This compound (CAS No. 2432-63-5) is the diester of maleic acid and propanol (B110389).[1] Its chemical structure, featuring a cis-double bond and two propyl ester groups, makes it a versatile intermediate in organic synthesis.[2] While specific applications in drug development are not extensively documented, its structural analogs, such as dibutyl maleate and diethyl maleate, are utilized as plasticizers in pharmaceutical coatings and as intermediates in the synthesis of active pharmaceutical ingredients.[3][4] The reactivity of the electron-deficient double bond allows for its participation in various chemical transformations, including polymerization and cycloaddition reactions.[2]

Key Suppliers and Commercial Availability

This compound is commercially available from a range of suppliers, primarily catering to the research and chemical synthesis markets. The compound is typically available in laboratory quantities, with options for bulk purchasing from some manufacturers.

Table 1: Key Suppliers of this compound

SupplierCountryContact InformationNotes
Sigma-Aldrich (Merck)Global--INVALID-LINK--Offers this compound for research purposes.
Hefei TNJ Chemical Industry Co.,Ltd.China--INVALID-LINK--Manufacturer and supplier.[5][6]
Hangzhou Yuhao Chemical Technology Co., Ltd.China--INVALID-LINK--Supplier of chemical intermediates.[5]
Career Henan Chemica Co.China--INVALID-LINK--Supplier of fine chemicals.[5]
SKYRUN INDUSTRIAL CO.,LTD.China--INVALID-LINK--Offers spot supply of this compound.[2]
Dayang Chem (Hangzhou) Co.,Ltd.China+86-571-88938639Specializes in pharmaceutical intermediates.[7]
Chemos GmbH & Co. KGGermanyN/AEuropean supplier.[8]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number2432-63-5[1]
Molecular FormulaC10H16O4[1]
Molecular Weight200.23 g/mol [1]
Boiling Point257.96°C (rough estimate)[2]
Density1.0245 g/cm³[2]
Refractive Index1.4434 (estimate)[2]
Flash Point119.6°C[2]

Table 3: Spectroscopic Data for this compound Analog (Diisopropyl Maleate)

Note: Spectroscopic data for the closely related analog, diisopropyl maleate, is provided as a reference.

ParameterValue
¹H NMR (CDCl₃, 400 MHz)
Chemical Shift (δ)Multiplicity
~6.1 ppmSinglet
~5.0 ppmSeptet
~1.2 ppmDoublet
¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ)Assignment
~165 ppmCarbonyl Carbon (-C=O)
~130 ppmOlefinic Carbon (-CH=CH-)
~68 ppmMethine Carbon (-CH(CH₃)₂)
~22 ppmMethyl Carbon (-CH(CH₃)₂)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~1720 cm⁻¹C=O Stretch (Ester)
~1640 cm⁻¹C=C Stretch (Olefin)
~1150 cm⁻¹C-O Stretch (Ester)
Mass Spectrometry (MS)
Molecular Ion Peak (M⁺)m/z = 200

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound through the acid-catalyzed esterification of maleic anhydride (B1165640) with propanol.

Materials:

  • Maleic anhydride

  • 1-Propanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve maleic anhydride in an excess of 1-propanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the excess propanol under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

G reagents Maleic Anhydride + 1-Propanol + Acid Catalyst reaction Reflux with Dean-Stark Trap reagents->reaction workup Aqueous Workup: 1. Water Wash 2. NaHCO3 Wash 3. Brine Wash reaction->workup drying Dry with MgSO4 or Na2SO4 workup->drying evaporation Rotary Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Synthesis of this compound Workflow
Purity Assessment by Gas Chromatography (GC)

This section details a general protocol for determining the purity of this compound using gas chromatography with flame ionization detection (GC-FID).

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column (e.g., DB-5 or equivalent)

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 270°C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., acetone (B3395972) or dichloromethane).

  • Prepare a sample solution of the synthesized this compound at the same concentration.

  • Inject the standard and sample solutions into the GC system.

  • Analyze the resulting chromatograms to determine the retention time of this compound and identify any impurities.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

G start Sample Preparation (Dissolve in Solvent) injection Inject into GC-FID start->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Flame Ionization Detection (FID) separation->detection analysis Data Analysis: - Identify Peaks - Calculate Peak Areas - Determine Purity detection->analysis end Purity Report analysis->end

GC Purity Analysis Workflow

Applications in Polymer Chemistry and Potential in Drug Delivery

While direct applications of this compound in drug delivery are still emerging, its role in polymer chemistry suggests potential avenues for exploration. Dialkyl maleates are known to be used as comonomers and plasticizers in the synthesis of various polymers.[3] For instance, the copolymerization of maleate esters with vinyl acetate (B1210297) can be employed to create polymers with tailored properties for coatings and adhesives.[4]

In the context of drug delivery, such polymers could be functionalized to create biocompatible and biodegradable drug carriers, such as polymeric micelles or nanoparticles. The ester linkages in the polymer backbone would be susceptible to hydrolysis, allowing for controlled drug release. Further research is warranted to explore the potential of this compound-containing polymers in drug formulation and controlled release systems.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Based on data for analogous compounds, it may cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide provides a foundational understanding of this compound for its application in research and development. The provided protocols and data can serve as a starting point for further investigation into its chemical reactivity and potential uses in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for the Acid-Catalyzed Synthesis of Dipropyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of dipropyl maleate (B1232345) via the acid-catalyzed esterification of maleic anhydride (B1165640) with n-propanol. This process, a classic example of the Fischer-Speier esterification, is a fundamental reaction in organic synthesis for producing dialkyl maleates.[1] These compounds are valuable intermediates in the production of pharmaceuticals, polymers, and other fine chemicals.[2][3] This guide presents a standard laboratory procedure, including reaction setup, workup, and purification, along with a summary of relevant quantitative data and a visual representation of the experimental workflow.

Introduction

Dipropyl maleate is a dialkyl ester of maleic acid. The synthesis is typically achieved through the reaction of maleic anhydride or maleic acid with an excess of propanol (B110389) in the presence of an acid catalyst.[4][5] The reaction proceeds in two main stages: a rapid ring-opening of maleic anhydride by propanol to form the monopropyl maleate, followed by a slower, reversible acid-catalyzed esterification of the remaining carboxylic acid group to yield this compound.[4][6] To drive the equilibrium towards the product, the water formed during the reaction is often removed.[7] Commonly used catalysts for this type of esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][8]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular FormulaC₁₀H₁₆O₄[9]
Molecular Weight200.23 g/mol [9]
AppearanceLiquid[10]
Boiling Point225.5°C at 760 mmHg[10]
Density1.027 g/cm³[10]
Water Solubility9.9 g/L at 20°C[10]

Reaction Parameters and Yields

The following table summarizes typical reaction parameters and expected yields for the acid-catalyzed synthesis of this compound. The choice of catalyst and reaction conditions can influence the overall efficiency of the synthesis.

ParameterValue/ConditionReference
Reactants
Maleic Anhydride1.0 equivalent[10]
n-Propanol3.0 - 8.0 equivalents[10][11]
Catalyst
Sulfuric Acid or p-TsOH1-2% by weight of maleic anhydride[10]
Reaction Conditions
TemperatureReflux[10]
Reaction Time3 - 8 hours[10][11]
Work-Up
NeutralizationSaturated Sodium Bicarbonate Solution[8][10]
WashingWater, Brine[8]
DryingAnhydrous Magnesium Sulfate (B86663) or Sodium Sulfate[8]
Purification
MethodVacuum Distillation[8][11]
Yield
Expected Product Yield>95% (with water removal)[4]

Experimental Protocol

This protocol details the acid-catalyzed esterification of maleic anhydride with n-propanol.

4.1. Materials and Reagents

  • Maleic Anhydride

  • n-Propanol

  • Sulfuric Acid (concentrated) or p-Toluenesulfonic Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Toluene (B28343) or Cyclohexane (for azeotropic water removal, optional)

4.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for azeotropic removal of water)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

4.3. Reaction Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in an excess of n-propanol (typically a 3:1 to 8:1 molar ratio of alcohol to anhydride).[10][11]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% of the mass of maleic anhydride) to the reaction mixture.[10]

  • Reflux: Heat the mixture to reflux and maintain this temperature for 3 to 8 hours.[10][11] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Water Removal (Optional but Recommended): For higher yields, a Dean-Stark trap can be fitted between the flask and the condenser, and the reaction can be run in a solvent that forms an azeotrope with water, such as toluene or cyclohexane.[7][12] The water produced during the esterification will be collected in the trap, driving the equilibrium towards the product.

4.4. Work-up and Purification

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[8][10]

  • Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.[8]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[8]

  • Solvent Removal: Filter off the drying agent and remove the excess n-propanol and any optional solvent using a rotary evaporator.[8]

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.[8][11]

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the logical workflow of the synthesis process and the simplified reaction pathway.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Mix Maleic Anhydride and n-Propanol catalyst Add Acid Catalyst (H₂SO₄ or p-TsOH) reactants->catalyst reflux Heat to Reflux (3-8 hours) catalyst->reflux cool Cool to Room Temp. reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize wash Wash with Water & Brine neutralize->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry evaporate Rotary Evaporation (Remove Solvent) dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for this compound synthesis.

reaction_pathway MA Maleic Anhydride Propanol1 + n-Propanol MA->Propanol1 MPM Monopropyl Maleate Propanol1->MPM Fast, Ring Opening Propanol2 + n-Propanol MPM->Propanol2 catalyst H⁺ (catalyst) DPM This compound Propanol2->DPM Slow, Reversible Esterification H2O + H₂O DPM->H2O

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols for the Laboratory Synthesis of Dipropyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of dipropyl maleate (B1232345) via the esterification of maleic acid or its anhydride (B1165640) with propanol (B110389). Two primary catalytic methods are presented: a conventional approach utilizing a strong acid catalyst such as sulfuric acid, and a more contemporary method employing an ionic liquid catalyst. These protocols are designed to offer a comprehensive guide for the preparation of dipropyl maleate, a valuable intermediate in organic synthesis. Quantitative data on reaction parameters and yields are summarized, and a detailed experimental workflow is provided to ensure reproducibility.

Introduction

The esterification of maleic acid or its anhydride with propanol yields this compound, a chemical intermediate with applications in various fields, including as a plasticizer and in the synthesis of polymers and fine chemicals.[1][2] The reaction is an equilibrium process and is typically catalyzed by an acid to achieve practical reaction rates.[3] Traditional methods often employ strong mineral acids like sulfuric acid, which are effective but can present challenges such as equipment corrosion and difficult product separation.[1][4] More recent advancements have explored "green" catalysts, such as ionic liquids, which can offer high catalytic activity, good selectivity, and the potential for catalyst recycling.[4][5] This document outlines detailed procedures for both a conventional acid-catalyzed method and an ionic liquid-catalyzed method, allowing for a comparative assessment.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and the reaction parameters for its synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₆O₄[2][6][7]
Molecular Weight200.23 g/mol [6][7][8]
Physical StateLiquid[8]
Density1.0245 g/cm³[2]
Boiling Point257.96°C (estimated)[2]
Refractive Index1.4434 (estimated)[2]
IUPAC Namedipropyl (Z)-but-2-enedioate[6]

Table 2: Summary of Reaction Conditions for Esterification

Catalyst SystemReactantsMolar Ratio (Anhydride:Alcohol)Catalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
Sulfuric Acid / p-Toluenesulfonic AcidMaleic Anhydride or Maleic Acid & Propanol1:3 to 1:8Catalytic amount70-1103-8>95 (typical)[4][8]
Dual-Nuclear Functionalized Ionic LiquidMaleic Anhydride & Propanol1:3 to 1:810-20% (by weight of anhydride)70-1103-896.1 - 97.9[4][5]

Experimental Protocols

Protocol 1: Fischer Esterification using an Acid Catalyst

This protocol describes the synthesis of this compound through the direct esterification of maleic anhydride with propanol using a strong acid catalyst.

Materials:

  • Maleic anhydride

  • Propanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser (a Dean-Stark trap is recommended to remove water)

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine maleic anhydride and an excess of propanol (a molar ratio of 1:3 to 1:8 is recommended).[8] Add a magnetic stir bar.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.[8]

  • Reaction: Heat the mixture to reflux (typically between 70-110°C) and maintain for 3-8 hours.[4] If using a Dean-Stark trap, water generated during the reaction will be collected and removed, driving the equilibrium towards the product.[1][4]

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then with brine.[8]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

  • Purification: Filter to remove the drying agent. Remove the excess propanol under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to obtain pure this compound.[8]

Protocol 2: Esterification using an Ionic Liquid Catalyst

This protocol is adapted from a method demonstrating high yield and selectivity using a dual-nuclear functionalized ionic liquid.[4][5]

Materials:

  • Maleic anhydride

  • Propanol

  • Dual-nuclear functionalized ionic liquid catalyst

  • 6% Sodium Hydroxide (NaOH) solution

  • Four-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer

Procedure:

  • Reaction Setup: In a four-necked flask, combine maleic anhydride, propanol (molar ratio of 1:3 to 1:8), and the ionic liquid catalyst (10-20% of the mass of maleic anhydride).[5]

  • Reaction: Heat the mixture to a temperature between 70°C and 110°C with continuous stirring. Maintain the reaction under reflux for 3 to 8 hours.[5]

  • Phase Separation: After the reaction is complete, cool the mixture to room temperature and allow it to stand. The mixture will separate into two layers, with the denser ionic liquid at the bottom.[5][8]

  • Isolation of Crude Product: Carefully separate and decant the upper layer, which contains the crude this compound.[4] The ionic liquid layer can be recovered, treated to remove water, and potentially reused.[5]

  • Removal of Excess Propanol: Remove the excess propanol from the crude product via atmospheric distillation.[4]

  • Neutralization: Neutralize the remaining crude product to a pH of approximately 7 using a 6% NaOH solution, followed by separation of the aqueous and organic layers.[4][8]

  • Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.[4][5]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the esterification process.

G cluster_start Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product Reactants Maleic Anhydride + Propanol Setup Combine Reactants & Catalyst Reactants->Setup Catalyst Acid or Ionic Liquid Catalyst Catalyst->Setup Heat Heat under Reflux (70-110°C, 3-8h) Setup->Heat Cool Cool to RT Heat->Cool Separate Phase Separation / Neutralization Cool->Separate Dry Dry Organic Layer Separate->Dry Evaporate Remove Excess Alcohol (Rotary Evaporation) Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for this compound synthesis.

ReactionPathway MA Maleic Acid Monoester Monopropyl Maleate MA->Monoester H⁺, Δ plus1 + Propanol1 Propanol Propanol1->Monoester Propanol2 Propanol Diester This compound Propanol2->Diester Monoester->Diester H⁺, Δ plus2 + plus3 + plus4 + Water1 H₂O Water2 H₂O plus3->Water1 -H₂O plus4->Water2 -H₂O

Caption: Reaction pathway for the esterification of maleic acid.

References

Application Notes and Protocols: The Use of Dipropyl Maleate in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipropyl maleate (B1232345) (DIPM) is a versatile chemical intermediate that serves as a critical building block in the synthesis of a diverse range of fine chemicals.[1] Its chemical structure, which features a cis-alkene functional group flanked by two isopropyl ester moieties, provides a reactive substrate for several fundamental organic transformations. The electron-withdrawing character of the dual ester groups activates the carbon-carbon double bond, positioning dipropyl maleate as an excellent Michael acceptor in conjugate additions and a competent dienophile in Diels-Alder reactions.[1] Furthermore, the double bond is readily susceptible to reduction through catalytic hydrogenation, yielding diisopropyl succinate (B1194679), another significant chemical intermediate.[1]

These application notes offer detailed methodologies and protocols for key reactions involving this compound, designed for researchers, scientists, and professionals in drug development and materials science.

Michael Addition Reactions: Synthesis of Substituted Succinates

Application Notes

The Michael addition, or conjugate 1,4-addition, is a foundational method for forming carbon-carbon and carbon-heteroatom bonds.[2][3] this compound is an effective Michael acceptor, reacting with a wide array of nucleophiles (Michael donors) to produce substituted diisopropyl succinates.[2][4] These products are valuable precursors in the synthesis of pharmacologically active compounds and functional materials.[2]

The resulting succinate derivatives can be converted to succinimides, a privileged scaffold in medicinal chemistry known to exhibit anticonvulsant, anti-inflammatory, and anticancer properties.[2] The bulky isopropyl ester groups can also influence the stereochemical course of the reaction, offering opportunities for diastereoselective synthesis.[2] A broad range of nucleophiles, including malonates, amines, and thiols, can be successfully employed as Michael donors.[2]

Data Presentation

The following tables provide representative data for Michael addition reactions involving dialkyl maleates. Conditions and yields for this compound may require specific optimization.

Table 1: Aza-Michael Addition to Dialkyl Maleates - Representative Data

Entry Nucleophile (Amine) Michael Acceptor Catalyst Solvent Time (h) Yield (%)
1 Benzylamine Dimethyl Maleate None Neat 4 96
2 Piperidine Diethyl Maleate DBU MeCN 2 92
3 Aniline Dimethyl Maleate None Water 12 85

Data is adapted from analogous reactions for illustrative purposes.[2]

Table 2: Thia-Michael Addition to α,β-Unsaturated Esters - Representative Data

Entry Nucleophile (Thiol) Michael Acceptor Catalyst Solvent Time (h) Yield (%)
1 Thiophenol Diethyl Maleate TEA THF <1 >95
2 Benzyl Mercaptan Diethyl Maleate DBU MeCN 1 98
3 Cysteine Methyl Ester Diethyl Maleate None MeOH 2 90

Data is adapted from literature for similar Michael acceptors and are for illustrative purposes.[5]

Experimental Protocols

Protocol 1: Aza-Michael Addition of an Amine to this compound

This protocol details a general procedure for the conjugate addition of a primary or secondary amine to this compound.

  • Materials:

    • This compound

    • Amine (e.g., benzylamine, piperidine)

    • Solvent (optional, e.g., THF, MeCN)

    • Catalyst (optional, e.g., DBU, TEA)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).[2]

    • If using a solvent, dissolve the this compound in the chosen solvent (e.g., 5-10 mL of THF per mmol of maleate).[2]

    • If a catalyst is required, add it to the solution at this stage.[2]

    • Add the amine (1.0-1.2 eq) dropwise to the stirred solution at room temperature.[2]

    • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C).[2]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

    • Upon completion, remove the solvent under reduced pressure with a rotary evaporator.[2]

    • Purify the crude product by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., hexane/ethyl acetate), to yield the diisopropyl succinate adduct.

Visualization of Michael Addition Workflow

Michael_Addition_Workflow Start Start Reagents 1. Combine Dipropyl Maleate & Solvent Start->Reagents Catalyst 2. Add Catalyst (Optional) Reagents->Catalyst Nucleophile 3. Add Nucleophile (e.g., Amine) Catalyst->Nucleophile Reaction 4. Stir at RT or Heat Nucleophile->Reaction Monitor 5. Monitor by TLC / GC-MS Reaction->Monitor Workup 6. Solvent Removal Monitor->Workup Reaction Complete Purify 7. Column Chromatography Workup->Purify Product Final Product: Substituted Succinate Purify->Product

Caption: General experimental workflow for the Michael addition reaction.[2]

Diels-Alder Reactions: Synthesis of Cyclic Scaffolds

Application Notes

The Diels-Alder reaction is a powerful [4+2] cycloaddition that constructs six-membered rings in a stereospecific manner.[1][6] this compound, with its electron-deficient double bond, serves as an effective dienophile, reacting with conjugated dienes to form substituted cyclohexene (B86901) derivatives.[1] This reaction is highly valuable for introducing chemical complexity in the synthesis of natural products and other functional molecules.[6] A key feature is the retention of the dienophile's stereochemistry; the cis-geometry of this compound results in a cis-substitution pattern in the final product.[7]

Data Presentation

Table 3: Diels-Alder Reaction with Maleate Esters - Representative Data

Entry Diene Dienophile Solvent Temperature (°C) Time (h) Yield (%)
1 Furan Dimethyl Maleate Toluene 80 24 ~75
2 Cyclopentadiene Diethyl Maleate Diethyl Ether 25 4 ~90
3 Anthracene Diethyl Maleate Xylene 140 6 ~85

Data adapted from literature for analogous dienophiles and are for illustrative purposes.[1][7]

Experimental Protocols

Protocol 2: General Diels-Alder Reaction with this compound

This protocol outlines a general procedure for the cycloaddition of a conjugated diene with this compound.

  • Materials:

    • This compound

    • Conjugated diene (e.g., furan, cyclopentadiene)

    • Solvent (e.g., toluene, xylene)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent like toluene.[1]

    • Add the diene (1.0 to 1.5 equivalents) to the solution.[1]

    • Heat the reaction mixture to a temperature appropriate for the specific diene (e.g., 60-80°C for furan).[1]

    • Monitor the reaction's progress by TLC or GC analysis.[1]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove the solvent.

    • Purify the crude adduct by column chromatography or recrystallization to obtain the desired cyclic product.

Visualization of Diels-Alder Reaction

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene Conjugated Diene (4π electrons) mid Diene->mid DIPM This compound (Dienophile) (2π electrons) DIPM->mid Cycloadduct Cyclohexene Derivative (Six-membered ring) mid->Cycloadduct [4+2] Cycloaddition

Caption: Conceptual diagram of the [4+2] Diels-Alder cycloaddition.

Catalytic Hydrogenation: Synthesis of Diisopropyl Succinate

Application Notes

The carbon-carbon double bond of this compound can be efficiently reduced to a single bond via catalytic hydrogenation, yielding diisopropyl succinate.[1] This transformation is a clean and high-yielding method to produce saturated diesters. Diisopropyl succinate is an important intermediate used in the synthesis of pigments and as a component in Ziegler-Natta catalysts for polypropylene (B1209903) production.[1]

Data Presentation

Table 4: Catalytic Hydrogenation of Maleates - Representative Data

Entry Substrate Catalyst Solvent H₂ Pressure (bar) Temperature (°C) Yield (%)
1 Diethyl Maleate 5% Pd/C Ethanol 5 25 >99
2 Dimethyl Maleate 1% Pt/C Methanol 10 50 >98
3 Maleic Acid 5% Ru/C Water 50 100 95

Conditions can be adapted for this compound, though optimization may be necessary.[1]

Experimental Protocols

Protocol 3: Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound to diisopropyl succinate using a palladium catalyst.

  • Materials:

    • This compound

    • Palladium on carbon (Pd/C, 5-10 wt%)

    • Solvent (e.g., ethanol, ethyl acetate)

    • High-pressure hydrogenation vessel (e.g., Parr shaker)

    • Hydrogen gas source

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol.[1]

    • Carefully add a catalytic amount of Pd/C (typically 5-10% by weight relative to the substrate) to the solution.[1]

    • Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas, to ensure an inert atmosphere.[1]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 bar) and stir the mixture vigorously.[1]

    • Maintain the reaction at room temperature or apply gentle heat as needed. Monitor hydrogen uptake to determine reaction completion.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the filter pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude diisopropyl succinate, which is often pure enough for subsequent steps.

Visualization of Catalytic Hydrogenation Workflow

Hydrogenation_Workflow Start Start Setup 1. Dissolve DIPM in Solvent in Hydrogenation Vessel Start->Setup Catalyst 2. Add Pd/C Catalyst Setup->Catalyst Purge 3. Seal and Purge with N₂ / H₂ Catalyst->Purge React 4. Pressurize with H₂ and Stir Purge->React Filter 5. Vent, Purge with N₂ and Filter off Catalyst React->Filter Reaction Complete Concentrate 6. Concentrate Filtrate Filter->Concentrate Product Diisopropyl Succinate Concentrate->Product

Caption: General workflow for catalytic hydrogenation.[1]

Copolymer Synthesis

Application Notes

This compound can be used as a comonomer in radical polymerization reactions to produce copolymers with tailored physicochemical properties.[8] The incorporation of the isopropyl ester groups can influence characteristics such as solubility and thermal behavior.[8] A common method for this is solution polymerization, which allows for homogeneous reaction conditions and good control over the polymer's molecular weight.[8] Copolymers containing maleate functional groups are attractive for biomedical applications, including drug delivery, due to the potential for post-polymerization modification.[8]

Experimental Protocols

Protocol 4: Free-Radical Solution Copolymerization of Vinyl Acetate (B1210297) and this compound

This protocol describes the synthesis of a random copolymer using a free-radical initiator.

  • Materials:

    • Vinyl acetate (VAc), purified

    • This compound (DIPM)

    • 2,2'-Azobisisobutyronitrile (AIBN), initiator

    • Chloroform (CHCl₃), solvent

    • Nitrogen gas (N₂)

    • Reaction flask with condenser and nitrogen inlet

    • Heating mantle or oil bath

    • Non-solvent for precipitation (e.g., n-hexane)

  • Procedure:

    • In a reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in chloroform.[8]

    • Add the initiator, AIBN, to the monomer solution.[8]

    • Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen.[8]

    • Heat the reaction mixture to 60-70°C under a nitrogen atmosphere with continuous stirring.[8]

    • Allow the polymerization to proceed for the desired time, depending on the target monomer conversion.

    • After cooling the reaction mixture, precipitate the copolymer by slowly pouring the solution into a stirred non-solvent, such as n-hexane.[8]

    • Collect the precipitated polymer by filtration.[8]

    • Dry the polymer under vacuum to a constant weight.[8]

Visualization of Solution Polymerization Workflow

Polymerization_Workflow Start Start Prepare 1. Dissolve Monomers (VAc, DIPM) & Initiator (AIBN) in Solvent Start->Prepare Degas 2. Purge with Nitrogen (Remove O₂) Prepare->Degas Polymerize 3. Heat under N₂ with Stirring Degas->Polymerize Precipitate 4. Cool and Pour into Non-Solvent (Hexane) Polymerize->Precipitate Reaction Complete Isolate 5. Filter and Collect Precipitated Polymer Precipitate->Isolate Dry 6. Dry Under Vacuum Isolate->Dry Product Final Copolymer Dry->Product

Caption: Workflow for free-radical solution copolymerization.[8]

References

Application of Dipropyl Maleate in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl maleate (B1232345) is a dialkyl maleate monomer that, when incorporated into polymers, can significantly modify their physicochemical properties. While less prevalent in the literature compared to its counterparts like dibutyl maleate, the propyl ester groups of dipropyl maleate offer a unique balance of hydrophobicity and reactivity, making it a valuable comonomer in the synthesis of a variety of polymeric materials. Its applications are found in the development of adhesives, coatings, and plasticizers. Furthermore, the maleate functional group provides a site for post-polymerization modification, a feature of particular interest in the biomedical field for applications such as drug delivery systems.[1]

These application notes provide a comprehensive guide to the use of this compound in polymer synthesis. Detailed experimental protocols for its copolymerization are presented, alongside quantitative data from analogous systems to serve as a practical reference for researchers.

Applications in Polymer Synthesis

The primary application of this compound in polymer chemistry is as a comonomer in radical polymerization. It can be copolymerized with a variety of other monomers, such as vinyl acetate (B1210297), to tailor the properties of the resulting polymer. The incorporation of this compound can influence the polymer's glass transition temperature (Tg), flexibility, and surface properties.

Key Application Areas:
  • Adhesives and Coatings: Copolymers containing this compound can exhibit improved adhesion and film-forming properties.

  • Plasticizers: While less common than other dialkyl maleates, it can be used to increase the flexibility of rigid polymers.

  • Biomedical Materials: The potential for post-polymerization modification of the maleate group makes these copolymers interesting candidates for creating functional biomaterials, including drug delivery systems.[1]

Experimental Protocols

The following protocols are foundational methods for the copolymerization of this compound, adapted from established procedures for analogous dialkyl maleates.[1]

Protocol 1: Free-Radical Solution Copolymerization of Vinyl Acetate and this compound

This protocol details the synthesis of a random copolymer of vinyl acetate (VAc) and this compound (DIPM) via solution polymerization.

Materials:

  • Vinyl acetate (VAc), purified by distillation

  • This compound (DIPM)

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Toluene (or other suitable solvent)

  • Nitrogen gas (N₂)

  • Methanol (for precipitation)

Equipment:

  • Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • Monomer and Initiator Preparation: In the reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in toluene.

  • Add the initiator, AIBN, to the monomer solution. The concentration of AIBN will influence the molecular weight of the resulting copolymer.

  • Degassing: Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C) under a nitrogen atmosphere with continuous stirring. The reaction time will depend on the desired conversion.

  • Precipitation and Purification: After the desired reaction time, cool the mixture to room temperature. Precipitate the copolymer by slowly adding the reaction mixture to an excess of a non-solvent, such as methanol, with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Characterization: The resulting copolymer should be characterized to determine its composition, molecular weight, and thermal properties using techniques such as:

  • ¹H NMR and FT-IR spectroscopy to confirm the incorporation of both monomers.

  • Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).

experimental_workflow_solution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization prep_monomers Prepare Monomers (VAc, DIPM) mix Mix Monomers & Initiator in Reaction Flask prep_monomers->mix prep_initiator Prepare Initiator (AIBN in Toluene) prep_initiator->mix degas Degas with N₂ mix->degas polymerize Heat and Stir (60-80°C) degas->polymerize cool Cool to Room Temp. polymerize->cool precipitate Precipitate in Methanol cool->precipitate filtrate Filter precipitate->filtrate dry Dry under Vacuum filtrate->dry char Analyze Copolymer: - ¹H NMR, FT-IR - GPC (Mw, PDI) - DSC (Tg) dry->char

Solution Polymerization Workflow

Protocol 2: Emulsion Copolymerization of Vinyl Acetate and this compound

This protocol describes the synthesis of a copolymer latex of vinyl acetate and this compound.

Materials:

  • Vinyl acetate (VAc)

  • This compound (DIPM)

  • Potassium persulfate (KPS), as initiator

  • Sodium bicarbonate (NaHCO₃), as a buffer

  • Poly(vinyl alcohol) (PVA), as a protective colloid

  • Deionized water

Equipment:

  • Reaction flask with a condenser, mechanical stirrer, and nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • Aqueous Phase Preparation: In the reaction flask, dissolve the poly(vinyl alcohol) and sodium bicarbonate in deionized water with stirring.

  • Degassing: Purge the aqueous solution with nitrogen gas for 20-30 minutes.

  • Initiator Addition: Heat the solution to the desired reaction temperature (e.g., 70-80°C) and add the potassium persulfate initiator.

  • Monomer Feed: Prepare a mixture of vinyl acetate and this compound. Add this monomer mixture dropwise to the heated aqueous solution over a period of time.

  • Polymerization: Maintain the reaction at temperature with continuous stirring for several hours to ensure high monomer conversion.

  • Cooling: After the polymerization is complete, cool the resulting latex to room temperature.

Characterization: The resulting latex can be characterized for:

  • Solid content

  • Particle size and distribution

  • Viscosity The copolymer can be isolated from the latex by methods such as freeze-drying for further analysis as described in Protocol 1.

experimental_workflow_emulsion cluster_prep Preparation cluster_reaction Reaction cluster_workup Product cluster_characterization Characterization prep_aqueous Prepare Aqueous Phase (PVA, NaHCO₃ in Water) degas Degas Aqueous Phase with N₂ prep_aqueous->degas prep_monomers Prepare Monomer Mixture (VAc, DIPM) feed_monomers Feed Monomer Mixture prep_monomers->feed_monomers heat_add_initiator Heat to 70-80°C Add KPS Initiator degas->heat_add_initiator heat_add_initiator->feed_monomers polymerize Maintain Temp. & Stir feed_monomers->polymerize cool Cool to Room Temp. polymerize->cool latex Resulting Copolymer Latex cool->latex char Analyze Latex: - Solid Content - Particle Size - Viscosity latex->char

Emulsion Polymerization Workflow

Quantitative Data (from Analogous Systems)

Direct quantitative data for this compound copolymers is limited in publicly available literature. The following tables provide data for the copolymerization of vinyl acetate with dibutyl maleate (DBM), a close structural analog, which can serve as a valuable reference for experimental design.

Table 1: Reactivity Ratios for Vinyl Acetate (M1) and Dibutyl Maleate (M2) Copolymerization

Methodr₁ (VAc)r₂ (DBM)Reference
Extended Kelen-Tüdős0.11020.0421[2]
Mayo-Lewis0.11350.0562[2]

These reactivity ratios, both being less than 1, suggest a tendency towards alternating copolymerization.

Table 2: Exemplary Properties of Vinyl Acetate-Dibutyl Maleate Copolymers

VAc mole fraction in feedMn ( g/mol )Mw ( g/mol )PDITg (°C)
0.915,00035,0002.325
0.812,00028,0002.318
0.58,00018,0002.25

Note: These values are illustrative and depend on specific reaction conditions such as initiator concentration, temperature, and solvent.

Application in Drug Delivery

Copolymers containing maleate units, such as this compound, hold promise for the development of drug delivery systems. The ester groups of the this compound units can be hydrolyzed to form carboxylic acid groups. These carboxylic acid functionalities can then be utilized to conjugate drugs that possess amine or hydroxyl groups, forming a prodrug that can release the active pharmaceutical ingredient under specific physiological conditions.

drug_delivery_pathway copolymer This compound Copolymer hydrolysis Hydrolysis of Ester Groups copolymer->hydrolysis functionalized_copolymer Carboxylic Acid Functionalized Copolymer hydrolysis->functionalized_copolymer drug_conjugation Drug Conjugation (e.g., with Amine/Hydroxyl group of drug) functionalized_copolymer->drug_conjugation prodrug Copolymer-Drug Prodrug drug_conjugation->prodrug drug_release Drug Release (e.g., via hydrolysis) prodrug->drug_release active_drug Active Drug drug_release->active_drug

Conceptual Drug Delivery Pathway

Conclusion

The use of this compound as a comonomer provides a versatile platform for the synthesis of novel polymeric materials with tunable properties. The protocols and data presented, though largely based on analogous systems, offer a solid foundation for researchers to explore the potential of this compound in their specific applications, from advanced coatings to innovative drug delivery systems. Further research into the specific properties of this compound-containing polymers will undoubtedly expand their utility in various fields of polymer chemistry and materials science.

References

Application Note & Protocol: GC-MS Analysis of Dipropyl Maleate Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipropyl maleate (B1232345) is a significant chemical intermediate in various manufacturing processes. Ensuring its purity is critical for the quality and safety of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like dipropyl maleate.[1] This method offers high resolution and sensitivity for separating the main component from potential impurities.[1] This document provides a detailed protocol for the quantitative analysis of this compound purity using GC-MS.

Potential Impurities

The synthesis of this compound can result in several impurities, including:

  • Residual Propanol

  • Maleic Anhydride

  • Dipropyl Fumarate (the trans-isomer)

  • Monopropyl Maleate

Accurate quantification of these and other potential impurities is essential for quality control and process optimization.[1]

Experimental Protocol

This protocol is designed for impurity identification and confirmation, leveraging the high selectivity and sensitivity of mass spectrometry.

1. Sample Preparation

Proper sample preparation is crucial to avoid contamination and ensure accurate results.

  • Materials:

    • This compound sample

    • Dichloromethane (B109758) (DCM), GC grade or higher

    • 10 mL volumetric flasks, Class A

    • Analytical balance

    • Micropipettes

    • GC vials with septa

  • Procedure:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.[1]

    • Dissolve the sample in dichloromethane.[1]

    • Dilute to the mark with dichloromethane and mix thoroughly.[1]

    • Transfer an aliquot of the solution into a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument.

ParameterValue
Gas Chromatograph
ColumnNon-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Injector Temperature250°C
Injection Volume1 µL
Split Ratio50:1
Oven Temperature Program
Initial Temperature60°C, hold for 2 minutes
Ramp Rate10°C/min to 220°C
Final TemperatureHold at 220°C for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-400 amu
Scan Speed≥1000 amu/s
Transfer Line Temp.280°C
Ion Source Temp.230°C

3. Data Analysis and Quantification

  • Identification: Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

  • Quantification: For quantitative analysis, it is recommended to use an internal standard method. A calibration curve should be generated for each potential impurity to ensure accurate quantification. The purity of this compound is typically calculated by the area percent method, assuming all components have a similar response factor. For more accurate results, relative response factors should be determined for each identified impurity.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Retention Times and Key Mass Fragments of this compound and Potential Impurities

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Propanol~3.531, 45, 59
Monopropyl Maleate~10.273, 99, 115
This compound~14.559, 99, 127, 155
Dipropyl Fumarate~14.859, 99, 127, 155
Maleic Anhydride~6.154, 98

Note: Retention times are approximate and will vary depending on the specific GC system and conditions.

Table 2: Example Purity Analysis Results for a this compound Sample

Peak No.Retention Time (min)Compound NameArea (%)
13.48Propanol0.05
210.25Monopropyl Maleate0.15
314.52This compound99.5
414.81Dipropyl Fumarate0.3
Total 100.0

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound purity.

GCMS_Workflow GC-MS Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting weigh Weigh ~100 mg of This compound Sample dissolve Dissolve and Dilute to 10 mL with Dichloromethane weigh->dissolve transfer Transfer to GC Vial dissolve->transfer inject Inject 1 µL into GC-MS transfer->inject separate Chromatographic Separation in GC Oven inject->separate detect Ionization and Detection by Mass Spectrometer separate->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram identify Identify Peaks by Retention Time & Mass Spectra chromatogram->identify quantify Quantify Components (Area % or Internal Standard) identify->quantify purity Calculate Purity of This compound quantify->purity report Generate Final Report purity->report

Caption: Workflow for the GC-MS analysis of this compound purity.

This comprehensive protocol provides a robust method for determining the purity of this compound. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.

References

Application Note: Quantification of Dipropyl Maleate using a Developed HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a developed and optimized High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of dipropyl maleate (B1232345). A reversed-phase C18 column was utilized with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. The developed method is demonstrated to be suitable for the accurate quantification of dipropyl maleate, offering a valuable analytical tool for quality control and research applications.

Introduction

This compound is a diester of maleic acid, finding applications in various chemical syntheses and polymer formulations. Accurate quantification of this compound is crucial for monitoring reaction kinetics, assessing product purity, and ensuring quality control in manufacturing processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic compounds due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for a developed HPLC method for the quantification of this compound.

Physicochemical Properties of this compound

  • Molecular Formula: C₁₀H₁₆O₄[1]

  • Molecular Weight: 200.23 g/mol [2]

  • Structure: this compound is the dipropyl ester of maleic acid.

  • UV Absorbance: The presence of the α,β-unsaturated dicarbonyl system in the maleate moiety results in UV absorbance, making it suitable for UV detection.

HPLC Method for this compound Quantification

A reversed-phase HPLC method was developed for the quantification of this compound. The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL
Diluent Acetonitrile

Experimental Protocols

The following protocols outline the procedures for sample and standard preparation, and the systematic approach to method development.

Reagents and Materials
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a suitable volume of acetonitrile to dissolve the sample.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the final volume with acetonitrile to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Method Development Workflow

The development of the HPLC method followed a systematic approach to achieve optimal separation and quantification of this compound.

cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Wavelength Optimization cluster_2 Phase 3: Chromatographic Optimization cluster_3 Phase 4: Method Validation A Analyte Characterization (this compound) B Select Stationary Phase (C18 Column) A->B C Select Mobile Phase (Acetonitrile/Water) A->C D Select Detector (UV-Vis) A->D G Initial Isocratic Run (e.g., 60% ACN) B->G C->G E Scan UV Spectrum of This compound D->E F Determine λmax (e.g., 215 nm) E->F F->G H Evaluate Peak Shape & Retention Time G->H I Develop Gradient Elution for Improved Separation H->I J Optimize Flow Rate & Column Temperature I->J K Assess Linearity J->K L Determine Accuracy & Precision K->L M Evaluate Specificity & Robustness L->M N Finalized HPLC Method M->N

Caption: Workflow for HPLC method development for this compound quantification.

Quantitative Data Summary

The developed method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.4
1001510.9
Correlation Coefficient (r²) 0.9998
Table 2: Precision and Accuracy
Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=6)Precision (%RSD)Accuracy (%Recovery)
10.09.9 ± 0.121.2199.0
50.050.4 ± 0.450.89100.8
90.089.5 ± 0.780.8799.4

Visualization of the Separation Principle

The separation of this compound is based on its hydrophobic interaction with the non-polar stationary phase and its solubility in the polar mobile phase.

cluster_0 HPLC Column cluster_1 Mobile Phase (Polar) cluster_2 Stationary Phase (Non-Polar) Analyte This compound (Non-Polar) MobilePhase->Analyte Elution StationaryPhase Silica Particle C18 Chains Analyte->StationaryPhase Hydrophobic Interaction (Retention)

Caption: Principle of reversed-phase HPLC separation of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantification of this compound. The method is specific, linear, precise, and accurate over the tested concentration range. This application note serves as a comprehensive guide for researchers and analysts involved in the quality control and analysis of this compound.

References

Application Notes and Protocols for the Vacuum Distillation and Purification of Dipropyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed protocol for the purification of dipropyl maleate (B1232345) via vacuum distillation, a crucial step following its synthesis. The primary method for synthesizing dipropyl maleate is the Fischer esterification of maleic anhydride (B1165640) with propanol (B110389), typically catalyzed by a strong acid.[1][2][3] The subsequent purification is essential to remove unreacted starting materials, the catalyst, and any byproducts.

Physicochemical Data of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is critical for monitoring the purification process and confirming the identity of the final product.

PropertyValueReference
Molecular FormulaC₁₀H₁₆O₄[4][5]
Molar Mass200.23 g/mol [4][5]
Boiling Point (at 760 mmHg)258.4°C[6]
Density1.0245 - 1.031 g/cm³[4][6]
Refractive Index~1.4434 - 1.448[6][7]

Experimental Protocols

Protocol 1: Synthesis of Crude this compound via Fischer Esterification

This protocol outlines the synthesis of this compound from maleic anhydride and propanol.

Materials:

  • Maleic anhydride

  • n-propanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Benzene (B151609) or Toluene (as a water entrainer)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add maleic anhydride, an excess of n-propanol (a molar ratio of 1:3 to 1:8 is typical), and a water entrainer like benzene or toluene.[8]

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.[2][3]

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with constant stirring. Water produced during the esterification will be collected in the Dean-Stark trap.[9]

  • Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

Protocol 2: Work-up of Crude this compound

This protocol describes the neutralization and initial purification of the crude product.

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and then brine.[8]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[8]

  • Filter to remove the drying agent.

  • Remove the solvent and excess propanol under reduced pressure using a rotary evaporator.[8] The remaining liquid is the crude this compound.

Protocol 3: Vacuum Distillation of this compound

This protocol details the final purification of crude this compound. Vacuum distillation is employed to separate the desired product from less volatile impurities at a lower temperature, preventing thermal degradation.[10]

Equipment:

  • Round-bottom flask (distilling flask)

  • Claisen adapter[11]

  • Short path distillation head or a standard distillation setup with a condenser

  • Thermometer with a ground glass joint

  • Receiving flask

  • Vacuum adapter

  • Thick-walled vacuum tubing[11]

  • Vacuum trap[11]

  • Vacuum pump or water aspirator[10]

  • Heating mantle with a magnetic stirrer

  • Stir bar[11]

  • Glass wool or aluminum foil for insulation[11]

  • Grease for glass joints[11]

Procedure:

  • Apparatus Setup:

    • Inspect all glassware for cracks or defects that could cause an implosion under vacuum.[11]

    • Place a stir bar into the round-bottom flask containing the crude this compound. Boiling stones are not effective under vacuum.[11]

    • Grease all ground glass joints to ensure a good seal.[11]

    • Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to prevent bumping.[11]

    • Connect the vacuum adapter with thick-walled tubing to a vacuum trap, and then to the vacuum source.[11]

  • Distillation Process:

    • Turn on the vacuum source to reduce the pressure within the apparatus. Check for leaks (hissing sounds).[11]

    • Once a stable, low pressure is achieved, begin stirring and gently heat the distilling flask using a heating mantle.[11]

    • The temperature of the vapor should be monitored with the thermometer. The boiling point of this compound will be significantly lower than its atmospheric boiling point.

    • Collect the fraction that distills at a constant temperature. This is the purified this compound.

    • If the distillation is slow, insulate the distillation head with glass wool or aluminum foil.[11]

  • Shutdown Procedure:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.[11]

    • Slowly and carefully reintroduce air into the system by opening a valve on the vacuum trap or removing the tubing from the vacuum adapter.[11]

    • Turn off the vacuum source.

    • Disassemble the apparatus and collect the purified this compound from the receiving flask.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Maleic Anhydride + n-Propanol + Acid Catalyst reflux Reflux with Dean-Stark Trap reactants->reflux Heat wash Wash with H₂O, NaHCO₃, Brine reflux->wash Cool dry Dry with Na₂SO₄ wash->dry evaporate Rotary Evaporation dry->evaporate distillation Vacuum Distillation evaporate->distillation product Purified Dipropyl Maleate distillation->product

Caption: Synthesis and Purification Workflow for this compound.

vacuum_distillation_setup flask Distilling Flask (with Crude Product & Stir Bar) claisen Claisen Adapter flask->claisen mantle Heating Mantle mantle->flask thermometer Thermometer claisen->thermometer condenser Condenser claisen->condenser water_in Water In condenser->water_in water_out Water Out condenser->water_out vacuum_adapter Vacuum Adapter condenser->vacuum_adapter receiver Receiving Flask vacuum_adapter->receiver vacuum_source To Vacuum Trap & Pump vacuum_adapter->vacuum_source

Caption: Experimental Setup for Vacuum Distillation.

References

Application Notes and Protocols: Catalytic Hydrogenation of Dipropyl Maleate to Diisopropyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of dipropyl maleate (B1232345) to diisopropyl succinate (B1194679) is a significant chemical transformation that saturates the carbon-carbon double bond of the maleate ester to yield the corresponding succinate.[1] This reaction is a fundamental process in organic synthesis, providing a key intermediate, diisopropyl succinate, which finds applications in various fields. Diisopropyl succinate is utilized in the synthesis of pigments and as a component of Ziegler-Natta catalysts for polypropylene (B1209903) production. The unique structure of dipropyl maleate, with a cis-alkene functional group flanked by two isopropyl ester moieties, makes it a reactive substrate for this and other organic transformations.[1] The electron-withdrawing nature of the ester groups activates the double bond, facilitating its reduction.[1]

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound. The methodologies described are based on established procedures for the hydrogenation of analogous dialkyl maleates, offering a robust starting point for researchers.

Data Presentation

Table 1: Reaction Parameters for Catalytic Hydrogenation of Dialkyl Maleates

The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenation of dialkyl maleates to their corresponding succinates, based on studies of similar substrates like dimethyl maleate.[2] High conversion and selectivity are generally achieved under moderate conditions.

ParameterValue/ConditionReference
Substrate Dimethyl Maleate[2]
Catalyst Ruthenium-based / Palladium on Carbon (Pd/C)[2][3]
Catalyst Loading 5-10 wt% of the substrate[1]
Solvent Methanol, Ethanol, Ethyl Acetate[1][2]
Temperature 50-70°C (323-343 K)[2]
Hydrogen Pressure 0.4-2.5 MPa (4-25 bar)[2]
Reaction Time 1-4 hours[4]
Conversion > 95%[5]
Selectivity ~100% to Dimethyl Succinate[2]
Yield High to Excellent[2]
Table 2: Spectroscopic Data for Diisopropyl Succinate Characterization

This table provides key spectroscopic data for the characterization of the final product, diisopropyl succinate.

TechniqueDataReference
¹³C NMR (in CDCl₃) δ (ppm): 171.76, 67.91, 29.61, 21.81[1]
¹H NMR δ (ppm): ~1.40 (isopropyl groups)[6]
IR Spectroscopy C=O stretching: ~1740 cm⁻¹[6]
Mass Spectrometry (EI) m/z values can be found in the NIST WebBook[7]
Molecular Weight 202.25 g/mol [7][8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

This protocol describes the procedure for the catalytic hydrogenation of this compound to diisopropyl succinate using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)[4]

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite or another filter aid

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol.[1]

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 wt% relative to the this compound) to the solution.[1]

  • Inerting the System: Seal the vessel and purge it three times with nitrogen gas to remove air and ensure an inert atmosphere.[2]

  • Hydrogenation: Purge the vessel with hydrogen gas.[2] Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 bar) and commence vigorous stirring. The reaction is typically carried out at room temperature or with gentle heating.[1]

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by taking aliquots for analysis by GC.[1]

  • Work-up: Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas like nitrogen.[1]

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[1]

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude diisopropyl succinate.[1]

  • Purification: If necessary, the product can be further purified by vacuum distillation.[1]

Protocol 2: Analytical Monitoring of the Hydrogenation Reaction

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction and characterize the product.

Materials:

  • Reaction aliquots

  • Standard samples of this compound and diisopropyl succinate

  • Suitable solvent for dilution (e.g., ethanol)

Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar column like HP-5)

Procedure:

  • Sample Preparation: At regular intervals during the hydrogenation, carefully withdraw a small aliquot of the reaction mixture. Dilute the sample with the reaction solvent to a suitable concentration for GC-MS analysis.

  • GC-MS Analysis: Inject the diluted sample into the GC-MS system.

  • Method Parameters:

    • Injector Temperature: Set to a temperature that ensures complete volatilization of the sample without degradation (e.g., 250°C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the starting material, product, and any potential byproducts.

    • Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen.

    • MS Detection: Set the mass spectrometer to scan a suitable mass range to detect the molecular ions and fragmentation patterns of this compound and diisopropyl succinate.

  • Data Analysis:

    • Identify the peaks for this compound and diisopropyl succinate by comparing their retention times and mass spectra with those of standard samples.

    • Determine the relative peak areas to estimate the conversion of the starting material and the formation of the product over time. The reaction is considered complete when the peak corresponding to this compound is no longer observed.[2]

Visualizations

Experimental Workflow for Catalytic Hydrogenation

The following diagram illustrates the logical flow of the experimental protocol for the catalytic hydrogenation of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation cluster_analysis Analysis & Purification start Dissolve this compound in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst seal_purge_n2 Seal and Purge with N2 add_catalyst->seal_purge_n2 pressurize_h2 Pressurize with H2 and Stir seal_purge_n2->pressurize_h2 monitor Monitor Reaction (GC/H2 uptake) pressurize_h2->monitor vent_purge Vent H2 and Purge with N2 monitor->vent_purge filter_catalyst Filter Catalyst vent_purge->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Vacuum Distillation (Optional) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Workflow for the hydrogenation of this compound.

References

Application Notes and Protocols: Monitoring Dipropyl Maleate Synthesis with Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for monitoring the synthesis of dipropyl maleate (B1232345) via the esterification of maleic anhydride (B1165640) with propanol (B110389) using Thin-Layer Chromatography (TLC). Detailed experimental protocols for both the synthesis and the TLC monitoring process are outlined. This application note is designed to assist researchers in accurately tracking the progress of the reaction, ensuring optimal yield and purity of the final product.

Introduction

Dipropyl maleate is a valuable diester intermediate in organic synthesis, utilized in the production of various polymers, resins, and as a precursor for other fine chemicals. Its synthesis is typically achieved through the acid-catalyzed esterification of maleic anhydride with propanol. Monitoring the progress of this reaction is crucial to determine the point of completion, thereby preventing the formation of byproducts and ensuring efficient use of resources.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for monitoring the progress of organic reactions.[1] By separating the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

Reaction Scheme

The synthesis of this compound proceeds via a two-step esterification reaction. Initially, maleic anhydride reacts with one equivalent of propanol to form the monoester, monopropyl maleate. Subsequently, the monoester reacts with a second equivalent of propanol to yield the final product, this compound.

Reaction_Scheme cluster_reactants1 cluster_reactants2 MA Maleic Anhydride Monoester Monopropyl Maleate MA->Monoester  H+ Prop1 + Propanol Product This compound Monoester->Product  H+ Prop2 + Propanol H2O + H2O

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions.

Materials:

  • Maleic Anhydride

  • n-Propanol

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (optional, for azeotropic removal of water)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq).

  • Add an excess of n-propanol (2.5-3.0 eq). Toluene can also be added to facilitate the azeotropic removal of water.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of maleic anhydride) to the reaction mixture while stirring.[2]

  • Heat the mixture to reflux (approximately 97-117°C, depending on the solvent composition) and maintain for 3-8 hours.[2]

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 30-60 minutes).

Monitoring Reaction Progress with TLC

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase: Hexane (B92381)/Ethyl Acetate mixture

  • Visualization agents: UV lamp (254 nm), potassium permanganate (B83412) stain, or p-anisaldehyde stain.

TLC Protocol Workflow:

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization prep_chamber Prepare Developing Chamber Add mobile phase (e.g., 7:3 Hexane:EtOAc) to a depth of ~0.5 cm. Saturate the chamber with solvent vapors. spot_sm Spot Starting Materials Spot a dilute solution of maleic anhydride (SM1) and propanol (SM2) in separate lanes. prep_chamber->spot_sm prep_plate Prepare TLC Plate Lightly draw an origin line with a pencil ~1 cm from the bottom. prep_plate->spot_sm spot_rxn Spot Reaction Mixture At t=0 and subsequent time points, withdraw a small aliquot of the reaction mixture and spot it in a new lane. spot_sm->spot_rxn spot_co Co-spot (Optional) Spot the reaction mixture on top of the starting material spot to aid in identification. spot_rxn->spot_co develop Develop the Plate Place the TLC plate in the developing chamber. Allow the solvent front to travel up the plate until it is ~1 cm from the top. spot_co->develop visualize Visualize the Spots 1. View under a UV lamp (254 nm). 2. Dip in a potassium permanganate or p-anisaldehyde stain and gently heat. develop->visualize calculate_rf Calculate Rf Values Measure the distance traveled by each spot and the solvent front. Rf = (distance traveled by spot) / (distance traveled by solvent front). visualize->calculate_rf

Caption: TLC Monitoring Workflow.

Detailed TLC Procedure:

  • Preparation of the Developing Chamber: Pour the chosen mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid in solvent vapor saturation and close the chamber.

  • Spotting the TLC Plate:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

    • On the origin line, apply small spots of the starting materials (maleic anhydride and propanol, dissolved in a volatile solvent if necessary) and the reaction mixture at different time points using separate capillary tubes. It is good practice to have lanes for the starting material, the co-spot (starting material and reaction mixture spotted on top of each other), and the reaction mixture.[3]

  • Developing the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization:

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Maleic anhydride, being a conjugated system, should be visible.

    • For visualization of propanol and to enhance the visibility of other spots, use a chemical stain. Dip the plate into a potassium permanganate or p-anisaldehyde solution and then gently heat with a heat gun until colored spots appear.

  • Interpretation: The progress of the reaction is indicated by the disappearance of the starting material spots and the appearance and intensification of the product spot. The reaction is considered complete when the limiting starting material spot is no longer visible in the reaction mixture lane.

Logical Relationship for Determining Reaction Completion:

Reaction_Completion_Logic start Start Reaction Monitoring at t=0 take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot run_tlc Run TLC take_aliquot->run_tlc visualize_tlc Visualize TLC Plate run_tlc->visualize_tlc analyze_spots Analyze Spots visualize_tlc->analyze_spots sm_present Starting Material (Maleic Anhydride) Spot Present? analyze_spots->sm_present continue_reaction Continue Reaction and Monitoring sm_present->continue_reaction Yes reaction_complete Reaction Complete sm_present->reaction_complete No continue_reaction->take_aliquot workup Proceed to Reaction Work-up reaction_complete->workup

References

Application Notes and Protocols for the Safe Handling of Dipropyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the safe handling of dipropyl maleate (B1232345) (CAS No. 2432-63-5), including personal protective equipment (PPE) recommendations, emergency procedures, and disposal. The information is compiled to ensure the safety of laboratory personnel working with this compound in research and development settings.

Chemical and Physical Properties

Dipropyl maleate is a diester of maleic acid. A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₆O₄[1][2][3][4][5]
Molecular Weight 200.23 g/mol [1][2][4]
Appearance Colorless liquid[6]
Boiling Point 225 °C (437 °F)
Melting Point -10 °C (14 °F)
Flash Point 119.6 °C (247.3 °F)[3][5]
Density 1.0245 g/cm³[3]
Vapor Pressure 0.0138 mmHg at 25°C[3][5]
Solubility No data available

Hazard Identification and Toxicological Data

The toxicological properties of this compound have not been thoroughly investigated.[7] Therefore, it is prudent to handle it with care, assuming potential for irritation and other health effects based on data from structurally similar maleic acid esters.[8]

Summary of Known and Potential Hazards:

  • Skin Irritation: May cause skin irritation.[9] Avoid contact with skin.[7]

  • Eye Irritation: Causes serious eye irritation.[9]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[7][9]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[7]

Quantitative Toxicological Data:

Specific quantitative toxicological data for this compound is limited. The available data for related maleic acid esters are presented in Table 2 for comparative purposes.

Table 2: Acute Toxicity Data for Related Maleic Acid Esters

ParameterValueRelated CompoundSpeciesReference
Acute Oral LD₅₀ >3200 mg/kg bwDiethyl maleateRat[8]
Acute Oral LD₅₀ >3730 mg/kg bwDibutyl maleateRat[8]
Acute Oral LD₅₀ 1340-1909 mg/kg bwDimethyl maleateRat[8]
Acute Dermal LD₅₀ >2000 mg/kg bwDibutyl maleateRat[8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.

Table 3: Recommended Personal Protective Equipment for this compound

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.NIOSH (US) or EN 166 (EU) approved.[7][10][11]
Skin Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.EU Directive 89/686/EEC and the standard EN 374.[7][12]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or in case of aerosol generation, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge is recommended. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[7]NIOSH (US) or EN 149 (EU) approved.[7][10]

Experimental Protocols for Safe Handling

The following protocols provide a general framework for the safe handling of this compound in a laboratory setting.

General Handling and Storage Protocol
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[7][13]

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks.[13] Avoid eating, drinking, or smoking in the work area.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7] The product is hygroscopic and should be stored under an inert gas.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6][14]

Spill Response Protocol
  • Personal Precautions: Evacuate personnel from the spill area.[7] Wear appropriate PPE as outlined in Table 3, including respiratory protection.[7]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7]

  • Clean-up: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[14] Collect the absorbed material and place it in a suitable, closed container for disposal.[7]

  • Ventilation: Ensure adequate ventilation of the area after clean-up.

First Aid Protocol
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: If swallowed, do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek medical attention.[7]

Waste Disposal Protocol
  • Product Disposal: Dispose of surplus and non-recyclable this compound through a licensed disposal company.[7] The material is highly flammable and should be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[7]

  • Regulations: All disposal practices must be in accordance with local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate the logical workflows for risk assessment and spill response when working with this compound.

RiskAssessment cluster_0 Risk Assessment Workflow for this compound start Identify Hazards (Skin/Eye/Respiratory Irritant, Aquatic Toxin) procedure Evaluate Experimental Procedure (Quantity, Concentration, Aerosol Generation) start->procedure controls Select Engineering Controls (Fume Hood, Ventilation) procedure->controls ppe Determine Required PPE (Gloves, Goggles, Lab Coat, Respirator) controls->ppe emergency Review Emergency Procedures (Spill, First Aid, Fire) ppe->emergency proceed Proceed with Experiment emergency->proceed

Caption: Risk assessment workflow for handling this compound.

SpillResponse cluster_1 This compound Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->don_ppe contain Contain Spill with Inert Material don_ppe->contain cleanup Collect Absorbed Material into a Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Spill response protocol for this compound.

References

Application Notes and Protocols for Dipropyl Maleate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed first aid measures and protocols following exposure to dipropyl maleate (B1232345). It is intended for use by professionals in a laboratory or drug development setting.

Introduction

Dipropyl maleate is a chemical compound used in various industrial and laboratory applications. While specific toxicological data is limited, information from structurally similar compounds suggests that it may cause skin, eye, and respiratory irritation.[1][2] Proper handling and emergency preparedness are crucial to mitigate potential health risks. These protocols outline the immediate steps to be taken in case of accidental exposure.

Hazard Identification and Immediate First Aid

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The overarching principle of first aid for this compound exposure is immediate decontamination and seeking professional medical evaluation.[3]

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS) for this compound.[3]

First Aid Protocols by Exposure Route

The following protocols detail the specific first aid measures for each type of exposure.

3.1. Skin Contact

  • Immediate Action: Promptly wash the contaminated skin with soap and plenty of water.[3][4][5]

  • Decontamination Procedure:

    • Immediately remove any contaminated clothing, ensuring not to touch the chemical with uncontaminated skin.[6][7]

    • Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][8]

    • If skin irritation occurs or persists, seek medical attention.[2][5]

    • Contaminated clothing should be washed before reuse.[2][6]

3.2. Eye Contact

  • Immediate Action: Immediately flush the eyes with large amounts of water.[2][4]

  • Decontamination Procedure:

    • Rinse the eyes cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4]

    • If present and easy to do, remove contact lenses.[2][9]

    • Continue rinsing.[2][9]

    • Seek immediate medical attention from a physician or ophthalmologist.[3][6]

3.3. Inhalation

  • Immediate Action: Move the exposed person to fresh air at once.[3][4]

  • Supportive Care:

    • If the person is not breathing, give artificial respiration.[2][3][4]

    • If breathing is difficult, trained personnel may administer oxygen.[4]

    • Keep the affected person warm and at rest.[4]

    • Seek immediate medical attention.[3][4]

3.4. Ingestion

  • Immediate Action: Do NOT induce vomiting.[10][11]

  • First Aid Measures:

    • If the person is conscious, rinse their mouth with water.[3]

    • Never give anything by mouth to an unconscious person.[3][8]

    • Seek immediate medical attention. Call a poison control center or a physician.[3][8]

Data Presentation: First Aid Summary

Exposure Route Immediate Action Duration of Rinsing/Action Medical Attention
Skin Contact Wash with soap and plenty of water.[3] Remove contaminated clothing.[6]At least 15 minutes.[2]Consult a physician if irritation persists.[2]
Eye Contact Rinse thoroughly with plenty of water.[3]At least 15 minutes.[2][3]Consult a physician immediately.[3]
Inhalation Move person into fresh air.[3]-Consult a physician immediately.[3]
Ingestion Rinse mouth with water.[3] Do NOT induce vomiting.[10][11]-Consult a physician immediately.[3]

Experimental Protocols: Not Applicable

First aid measures are procedural and do not involve experimental protocols. The provided guidelines are based on standard chemical safety and emergency response procedures.

Visualization of First Aid Workflow

The following diagram illustrates the logical workflow for first aid measures upon exposure to this compound.

FirstAidWorkflow Exposure Exposure to this compound Occurs AssessScene Assess Scene for Safety Exposure->AssessScene IdentifyRoute Identify Route of Exposure AssessScene->IdentifyRoute SkinContact Skin Contact IdentifyRoute->SkinContact Skin EyeContact Eye Contact IdentifyRoute->EyeContact Eye Inhalation Inhalation IdentifyRoute->Inhalation Inhalation Ingestion Ingestion IdentifyRoute->Ingestion Ingestion RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing RinseEyes Rinse Eyes with Water (≥15 min) EyeContact->RinseEyes FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth with Water (if conscious) Ingestion->RinseMouth WashSkin Wash with Soap & Water (≥15 min) RemoveClothing->WashSkin SeekMedicalAttention Seek Immediate Medical Attention WashSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention ArtificialRespiration Give Artificial Respiration (if not breathing) FreshAir->ArtificialRespiration FreshAir->SeekMedicalAttention ArtificialRespiration->SeekMedicalAttention NoVomiting Do NOT Induce Vomiting RinseMouth->NoVomiting NoVomiting->SeekMedicalAttention

Caption: First aid decision workflow for this compound exposure.

References

Troubleshooting & Optimization

How to remove unreacted starting materials from dipropyl maleate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted starting materials from dipropyl maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials found in crude dipropyl maleate?

A1: The most common starting materials present as impurities in crude this compound are unreacted maleic anhydride (B1165640) and propanol (B110389). Additionally, if an acid catalyst such as sulfuric acid or p-toluenesulfonic acid was used, it will also be present in the crude product.[1]

Q2: Why is it crucial to remove these unreacted starting materials?

A2: The purity of this compound is critical, especially when it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Impurities can lead to unwanted side reactions, lower the yield of subsequent steps, and introduce potential toxicological risks in the final drug product.

Q3: What is the general workflow for purifying this compound?

A3: The typical purification process involves a series of steps:

  • Neutralization: To remove the acidic catalyst and any remaining maleic acid (formed from the hydrolysis of maleic anhydride).

  • Aqueous Workup/Washing: To remove the salt formed during neutralization and any water-soluble impurities like excess propanol.

  • Drying: To remove residual water from the organic phase.

  • Solvent Removal: To remove any remaining propanol.

  • Vacuum Distillation: As the final step to obtain high-purity this compound.[2]

Q4: I am observing a low yield of purified this compound. What could be the cause?

A4: Low yields can result from several factors. The esterification reaction is an equilibrium process, which might limit the initial product formation.[3] Losses can also happen during the purification stages, such as incomplete extraction, product decomposition during distillation if overheated, or the formation of emulsions during washing.[3] Using an excess of one reactant (typically the alcohol) can help drive the equilibrium towards the product side.[4]

Q5: During the washing step, an emulsion has formed that is difficult to separate. What should I do?

A5: Emulsion formation can occur, especially if the mixture is shaken too vigorously. To resolve this, you can try the following:

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of shaking it.

  • Add a small amount of brine (saturated aqueous NaCl solution), which can help break the emulsion by increasing the ionic strength of the aqueous phase.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Product is still acidic after washing (checked with pH paper). Incomplete neutralization of the acid catalyst or residual maleic anhydride/acid.Wash the organic layer with a saturated solution of a weak base like sodium bicarbonate until effervescence ceases. Follow this with a water wash to remove any remaining base.[5]
Product appears cloudy after purification. Presence of residual water.Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before the final distillation. Add the drying agent until it no longer clumps together.[3]
Difficulty in removing all the propanol. Propanol can be persistent, especially if a large excess was used.After the initial removal of the bulk of the propanol by distillation or rotary evaporation, a final vacuum distillation is essential for removing the final traces.[2]
Product darkens or decomposes during distillation. The distillation temperature is too high, leading to thermal degradation.Purify the this compound via vacuum distillation. Reducing the pressure significantly lowers the boiling point of the ester, preventing decomposition.[6][7]
Low purity of the final product as determined by GC analysis. Boiling points of impurities are too close to the product for efficient separation by simple distillation.Ensure the vacuum distillation is performed with a fractionating column to improve separation efficiency. Monitor the head temperature during distillation; a stable temperature indicates the collection of a pure fraction.[5]

Quantitative Data Summary

The following table summarizes typical yield data for the synthesis and purification of dialkyl maleates, including this compound, under various catalytic conditions. High yields and selectivity are achievable with proper purification.

Catalyst SystemProduct Yield (%)Selectivity (%)Reference
Dual-nuclear functionalized ionic liquid97.7100[8]
Dual-nuclear functionalized ionic liquid97.8100[8]
Dual-nuclear functionalized ionic liquid95.5100[8]
p-Toluene sulphonic acid (for dibutyl maleate)95.6Not specified[9]

Experimental Protocols

Protocol 1: General Purification of this compound

This protocol outlines the steps to remove unreacted propanol and maleic anhydride/acid from a crude reaction mixture.

  • Neutralization:

    • Cool the crude reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 6% sodium hydroxide (B78521) (NaOH) solution.[2] Swirl gently after each addition. Continue adding the basic solution until the cessation of CO₂ evolution (if using bicarbonate) or until the aqueous layer is basic (test with pH paper).

  • Aqueous Workup (Washing):

    • Allow the layers to separate. Remove and discard the lower aqueous layer.

    • Wash the organic layer sequentially with equal volumes of water and then brine (saturated NaCl solution).[2] This helps to remove residual salts and water.[3]

  • Drying:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3] Add the drying agent until it no longer clumps together, indicating that the solution is dry.

    • Filter the solution to remove the drying agent.

  • Removal of Excess Propanol:

    • Concentrate the dried solution using a rotary evaporator to remove the bulk of the unreacted propanol.[2]

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.[10]

    • Add a stir bar to the distillation flask containing the crude this compound.[10]

    • Gradually apply vacuum and then gently heat the flask.[11]

    • Collect the fraction that distills at a constant temperature and pressure. For diisopropyl maleate, a patent suggests distillation at 110-114 °C under a vacuum of 0.097-0.1 MPa.[8] The boiling point of this compound will be in a similar range under vacuum.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of the final this compound product.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating this compound from starting materials.[12]

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like dichloromethane (B109758) or acetone (B3395972) (e.g., ~1 mg/mL).[12]

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 270 °C[12]

    • Carrier Gas: Helium or Nitrogen

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) to resolve the volatile propanol, then ramp up to a higher temperature (e.g., 220 °C) to elute the this compound.[12]

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

Purification_Workflow start Crude this compound (contains Propanol, Maleic Anhydride, Acid Catalyst) neutralization 1. Neutralization (add NaHCO3 or NaOH solution) start->neutralization workup 2. Aqueous Workup (Wash with Water and Brine) neutralization->workup waste1 Aqueous Waste (Salts, excess base) neutralization->waste1 drying 3. Drying (add Anhydrous MgSO4 or Na2SO4) workup->drying solvent_removal 4. Solvent Removal (Rotary Evaporation) drying->solvent_removal waste2 Drying Agent drying->waste2 distillation 5. Vacuum Distillation solvent_removal->distillation waste3 Recovered Propanol solvent_removal->waste3 product Pure this compound distillation->product waste4 Distillation Residue distillation->waste4

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Problem with Purified Product? cloudy Cloudy Appearance? start->cloudy Visual Inspection acidic Acidic to pH test? cloudy->acidic No sol_water Residual Water Present -> Redry organic phase before distillation cloudy->sol_water Yes low_purity Low Purity by GC? acidic->low_purity No sol_acid Incomplete Neutralization -> Rewash with NaHCO3 solution acidic->sol_acid Yes sol_impurities Inefficient Distillation -> Use fractional column and ensure stable T low_purity->sol_impurities Yes end_ok Product is Pure low_purity->end_ok No end_not_ok Re-evaluate Purification Steps sol_water->end_not_ok sol_acid->end_not_ok sol_impurities->end_not_ok

Caption: Troubleshooting logic for this compound purification.

References

Troubleshooting low yield in dipropyl maleate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dipropyl maleate (B1232345).

Troubleshooting Guide: Low Yield

This guide addresses the most common issue in dipropyl maleate synthesis — lower than expected yield — and provides a systematic approach to identifying and resolving the root cause.

Question: My this compound synthesis has a low yield. What are the primary causes and how can I fix them?

Answer: Low yield in the synthesis of this compound via Fischer esterification is a frequent problem that can typically be traced to one of several factors related to the reaction's equilibrium, reactant purity, reaction conditions, or potential side reactions.

Incomplete Reaction Due to Equilibrium
  • Cause: The Fischer esterification of maleic anhydride (B1165640) (or maleic acid) with propanol (B110389) is a reversible reaction. The water generated as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the reactants and thus reducing the yield.[1][2][3]

  • Solution: To drive the reaction to completion, it is crucial to remove water as it is formed. This can be achieved by:

    • Using a Dean-Stark apparatus: This is a common laboratory technique where the reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene). The azeotrope boils and condenses in the Dean-Stark trap, where the denser water separates and is removed, while the solvent is returned to the reaction flask.

    • Using an excess of the alcohol: Employing a large excess of propanol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2] Molar ratios of maleic anhydride to propanol of 1:3 to 1:8 are often recommended.[2]

Suboptimal Reaction Conditions
  • Cause: Insufficient reaction time or a temperature that is too low will result in an incomplete reaction.[2] Conversely, excessively high temperatures can promote side reactions, such as the isomerization of maleate to fumarate (B1241708).[2]

  • Solution:

    • Time and Temperature: The reaction is typically heated to reflux for 3 to 8 hours at a temperature between 70-110°C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

    • Mixing: Inadequate agitation, especially on a larger scale, can lead to poor contact between reactants and the catalyst, slowing down the reaction.[2] Ensure efficient stirring throughout the reaction.

Catalyst Inactivity or Inappropriate Choice
  • Cause: The catalyst may be deactivated, used in insufficient quantity, or may not be the optimal choice for the reaction.[2] Common catalysts include sulfuric acid, p-toluenesulfonic acid (p-TsOH), and ionic liquids.[2]

  • Solution:

    • Verify Catalyst Activity: Ensure the catalyst is not old or degraded.

    • Catalyst Loading: Use an appropriate catalytic amount. For ionic liquid catalysts, this is often 10-20% by weight of the maleic anhydride.

    • Catalyst Selection: While traditional acid catalysts are effective, they can be difficult to separate from the product. Heterogeneous catalysts (e.g., acid-functionalized resins) or ionic liquids can offer easier separation and potential for recycling.[1][2][4]

Impure Reactants
  • Cause: The presence of water in the maleic anhydride or propanol can inhibit the reaction.[1]

  • Solution: Use anhydrous reactants and solvents to maximize the forward reaction.

Side Reactions and Impurity Formation
  • Cause: The formation of byproducts can consume reactants and complicate purification, leading to a lower isolated yield. Common impurities include:

    • Monopropyl Maleate: This results from incomplete esterification.[2]

    • Dipropyl Fumarate: The maleate (cis-isomer) can isomerize to the more stable fumarate (trans-isomer) under acidic conditions and at elevated temperatures.[2]

  • Solution:

    • To minimize monopropyl maleate, use an excess of propanol and ensure the reaction goes to completion.[2]

    • To reduce the formation of dipropyl fumarate, optimize the reaction temperature and time, avoiding prolonged exposure to high heat.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound synthesis? A1: With optimized conditions, including the use of an efficient catalyst and removal of water, yields greater than 95% can be achieved. For instance, using a dual-nuclear functionalized ionic liquid catalyst has been reported to produce yields of up to 97.7%.

Q2: How can I monitor the progress of the reaction? A2: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (maleic anhydride). Gas Chromatography (GC) can also be used to monitor the formation of the this compound product and any byproducts.

Q3: What are the most common impurities and how can I identify them? A3: The most common impurities are residual propanol, unreacted maleic anhydride, monopropyl maleate, and dipropyl fumarate.[4] These can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Q4: I see the formation of a significant amount of dipropyl fumarate as a byproduct. How can I avoid this? A4: The isomerization of the maleate to the fumarate isomer is promoted by high temperatures and acidic conditions.[2] To minimize this, consider running the reaction at the lower end of the recommended temperature range (e.g., 70-80°C) and for the minimum time necessary for complete conversion of the starting material, as determined by reaction monitoring.

Q5: Is it better to use maleic acid or maleic anhydride as the starting material? A5: Maleic anhydride is often preferred as the mono-esterification step is rapid and does not produce water. The subsequent esterification of the monoester to the diester is the reversible, water-producing step.

Q6: My reaction mixture has turned dark. Is this normal? A6: Some darkening can occur, particularly when using strong acid catalysts like sulfuric acid at high temperatures, which can cause some charring or side reactions. If the color is intense, it may indicate that the reaction temperature is too high.

Data Presentation

While specific comparative data for this compound is limited in the literature, the following table summarizes the performance of various catalysts in the synthesis of the analogous diethyl maleate, which illustrates the general trends in catalyst efficacy.

Table 1: Comparison of Catalyst Performance in Diethyl Maleate Synthesis

Catalyst TypeSpecific CatalystSubstrateConversion (%)Yield (%)Temperature (°C)Reaction Time (h)Key Observations
Solid Acid Acid ZeoliteMaleic Anhydride>99.5[5]-Reflux0.5High conversion in a short reaction time.[5]
Cation-Exchange Resin Indion 730Maleic AcidHigh[5]-805Demonstrated superior performance compared to other ion-exchange resins.[5]
Ionic Liquid 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate (B86663)Maleic Anhydride97.87[4]88.39[4]1201High conversion and good yield under relatively mild conditions.[4]

Experimental Protocols

Protocol 1: Fischer Esterification using an Acid Catalyst

This protocol describes a traditional method for synthesizing this compound using a strong acid catalyst.

Materials:

  • Maleic anhydride

  • n-Propanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (B28343) (for Dean-Stark trap)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine maleic anhydride (1.0 eq) and n-propanol (3.0-5.0 eq). Add toluene to fill the Dean-Stark trap.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically between 80-110°C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-8 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting material.

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the excess propanol and toluene under reduced pressure using a rotary evaporator. Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Synthesis using an Ionic Liquid Catalyst

This protocol outlines a more modern approach using a recyclable ionic liquid catalyst.

Materials:

  • Maleic anhydride (200g, 2.04 mol)

  • n-Propanol (e.g., 367g, 6.12 mol)

  • Dual-nuclear functionalized ionic liquid catalyst (e.g., 36.7g)

  • 6% Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Reaction Setup: In a four-necked flask, combine maleic anhydride, n-propanol, and the ionic liquid catalyst.

  • Reaction: Heat the mixture to 80°C while stirring continuously. Maintain the reaction at this temperature under reflux for 4 hours.

  • Phase Separation: After the reaction is complete, cool the mixture to room temperature and allow it to stand. The mixture will separate into two layers, with the denser ionic liquid catalyst at the bottom.

  • Isolation of Crude Product: Carefully separate and decant the upper layer, which contains the crude this compound. The lower ionic liquid layer can be recovered for reuse.

  • Purification: Remove the excess propanol from the crude product by distillation. Neutralize the remaining crude product to a pH of approximately 7 using a 6% sodium hydroxide solution. Separate the aqueous and organic layers. The final product is purified by vacuum distillation.

Mandatory Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the reaction going to completion? (Check TLC/GC) Start->Q1 A1_No Incomplete Reaction Q1->A1_No No Q2 Is water being effectively removed? Q1->Q2 Yes S1 Solutions: - Increase reaction time/temperature - Ensure efficient stirring A1_No->S1 End Yield Improved S1->End A2_No Equilibrium Issue Q2->A2_No No Q3 Is the catalyst active and in sufficient quantity? Q2->Q3 Yes S2 Solutions: - Use Dean-Stark trap - Use excess propanol - Use anhydrous reagents A2_No->S2 S2->End A3_No Catalyst Issue Q3->A3_No No Q4 Are there significant side products? (Check GC-MS/NMR) Q3->Q4 Yes S3 Solutions: - Use fresh catalyst - Check catalyst loading - Consider alternative catalyst A3_No->S3 S3->End A4_Yes Side Reactions Q4->A4_Yes Yes Q4->End No S4 Solutions: - Optimize temperature to avoid  isomerization to fumarate - Ensure complete esterification to  avoid mono-ester A4_Yes->S4 S4->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants 1. Combine Maleic Anhydride, n-Propanol, and Catalyst Reflux 2. Heat to Reflux (70-110°C) for 3-8 hours Reactants->Reflux Monitor 3. Monitor Reaction (TLC/GC) Reflux->Monitor Cool 4. Cool to Room Temperature Monitor->Cool Wash 5. Neutralize and Wash (Water, NaHCO₃, Brine) Cool->Wash Dry 6. Dry Organic Layer (e.g., MgSO₄) Wash->Dry Evaporate 7. Remove Solvent (Rotary Evaporator) Dry->Evaporate Distill 8. Vacuum Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: General experimental workflow for this compound synthesis.

References

Preventing side reactions during the synthesis of dipropyl maleate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dipropyl maleate (B1232345). The following information is designed to help prevent common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of dipropyl maleate?

A1: The primary side reactions encountered during the esterification of maleic anhydride (B1165640) or maleic acid with propanol (B110389) are:

  • Isomerization to Dipropyl Fumarate (B1241708): The cis-isomer (maleate) can convert to the more thermodynamically stable trans-isomer (fumarate), especially at elevated temperatures and in the presence of acid catalysts.[1][2]

  • Incomplete Esterification: This results in the presence of the mono-propyl maleate intermediate in the final product. This occurs if the reaction does not go to completion.[3][4]

  • Formation of Maleic Acid: If water is present in the reaction mixture, it can lead to the hydrolysis of the starting material, maleic anhydride, forming maleic acid. Water is also a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the reactants, reducing the yield.[2][5]

Q2: How can I prevent the isomerization of this compound to dipropyl fumarate?

A2: Preventing isomerization is critical for ensuring product purity. Key strategies include:

  • Temperature Control: Isomerization is accelerated by heat.[1] It is advisable to conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate, typically in the range of 70-110°C.[6][7]

  • Minimize Reaction Time: Prolonged exposure to acidic conditions and heat increases the likelihood of isomerization. The reaction should be monitored (e.g., by TLC or GC) and stopped once a satisfactory conversion is achieved.[1]

  • Catalyst Choice: While acid catalysts are necessary, their strength and concentration can influence isomerization. Using milder catalysts or optimizing the concentration of strong acids can help. Heterogeneous catalysts like certain ion-exchange resins can sometimes offer better selectivity.[8]

  • Purification Conditions: During workup and purification, avoid high temperatures. Use high-vacuum distillation to lower the boiling point of the ester and minimize thermal stress on the product.[1]

Q3: What causes low yields and how can I improve them?

A3: Low yields are often tied to the reversible nature of the Fischer esterification reaction and reactant purity.

  • Water Removal: The esterification process produces water, which can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium away from the desired product.[2] To drive the reaction forward, water should be removed as it is formed. This can be accomplished using a Dean-Stark apparatus or by carrying out the reaction in a solvent that forms an azeotrope with water, such as toluene.[9]

  • Molar Ratio of Reactants: Using a molar excess of the alcohol (propanol) can shift the equilibrium towards the formation of the diester product. Molar ratios of maleic anhydride to propanol typically range from 1:3 to 1:8.[2][6]

  • Purity of Reagents: Ensure that the maleic anhydride and propanol are of high purity and, crucially, anhydrous. The presence of water in the starting materials will inhibit the reaction.[2]

  • Catalyst Activity: The catalyst may be deactivated. Ensure it is fresh or, in the case of reusable catalysts like ion-exchange resins, properly regenerated.[2]

Q4: How do I choose the right catalyst for my synthesis?

A4: The choice of catalyst depends on factors like desired yield, purity requirements, and operational considerations such as catalyst removal and reuse.

  • Homogeneous Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and inexpensive but can be corrosive and require a neutralization step during workup, which can generate waste.[10][11]

  • Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15, Dowex 50WX8) are advantageous because they can be easily removed from the reaction mixture by filtration and can often be reused, making the process more environmentally friendly.[8][10]

  • Ionic Liquids: These have been shown to be highly active and selective catalysts that can sometimes be easily separated from the product mixture by phase separation, allowing for recycling.[6][7]

Q5: What analytical methods are suitable for detecting dipropyl fumarate in my this compound product?

A5: The most effective method for identifying and quantifying the dipropyl fumarate isomer is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[4] The two isomers will have different retention times on a suitable GC column, allowing for their separation and quantification.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Presence of Water: The reaction equilibrium is shifted towards the reactants.[2] 2. Incomplete Reaction: Reaction time is too short or the temperature is too low. 3. Insufficient Alcohol: The molar ratio of propanol is not high enough to drive the reaction to completion.[2] 4. Catalyst Inactivity: The catalyst has lost its effectiveness.[2]1. Use a Dean-Stark trap or an azeotropic solvent to remove water as it forms. Ensure all reagents and glassware are dry.[9] 2. Increase the reaction time or temperature, while monitoring for the onset of isomerization.[3] 3. Increase the molar excess of propanol (e.g., to a 1:5 to 1:8 ratio of maleic anhydride to propanol).[6] 4. Use a fresh batch of catalyst or regenerate if using a solid support catalyst.
Product Contains Dipropyl Fumarate 1. High Reaction Temperature: Promotes isomerization to the more stable trans-isomer.[1] 2. Prolonged Reaction Time: Extended exposure to heat and acid catalysis increases isomerization.[1] 3. High Distillation Temperature: Thermal stress during purification can cause isomerization.[1]1. Maintain the reaction temperature in the lower effective range (e.g., 70-90°C).[6] 2. Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved. 3. Purify the final product using vacuum distillation to lower the boiling point.[1]
Product Contains Mono-propyl Maleate 1. Incomplete Esterification: The reaction has not proceeded to the diester stage.[4] 2. Insufficient Catalyst or Alcohol: Not enough catalyst or propanol to drive the second esterification step.1. Increase the reaction time or temperature moderately. 2. Increase the amount of propanol and/or catalyst loading.[3]
Final Product is Discolored 1. Overheating: Degradation of the starting materials or product at excessively high temperatures.[3] 2. Impurities in Starting Materials: The maleic anhydride or propanol may contain impurities that degrade upon heating.1. Ensure precise temperature control and efficient mixing to avoid localized hotspots. 2. Use high-purity starting materials. A final purification step, such as treatment with activated carbon before distillation, can be considered.[3]

Quantitative Data Presentation

The following tables summarize quantitative data from various synthesis protocols for dialkyl maleates, providing a comparison of different catalytic systems and conditions.

Table 1: Comparison of Catalytic Systems for Dialkyl Maleate Synthesis

CatalystReactantsMolar Ratio (Anhydride:Alcohol)Temperature (°C)Time (h)Yield (%)Selectivity (%)Reference
Dual-Nuclear Ionic LiquidMaleic Anhydride, Isopropanol (B130326)1:3 - 1:8 (mass ratio)70 - 1103 - 895.5 - 97.8100[4][6]
Sulfuric AcidMaleic Anhydride, Isopropanol1:585 - 954 - 6>90 (Typical)Variable[2]
Dowex 50WX8Maleic Anhydride, Butan-1-ol1:2.5110 - 1405~95 (Conversion)High[10]
Phosphotungstic AcidMaleic Anhydride, Butan-1-ol1:2.5110 - 1403~98 (Conversion)High[10]

Experimental Protocols

Protocol 1: Fischer Esterification using a Homogeneous Acid Catalyst

This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst.

Materials:

  • Maleic anhydride

  • n-Propanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride and a molar excess of n-propanol (e.g., a 1:5 molar ratio).[2]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the maleic anhydride).[2]

  • Reaction: Heat the mixture to reflux (approx. 97°C for n-propanol) and maintain this temperature for 4-6 hours. To improve yield, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent. Remove the excess n-propanol under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.[7]

Protocol 2: Esterification using a Heterogeneous Ionic Liquid Catalyst

This protocol outlines a method using a recyclable ionic liquid catalyst, which simplifies product purification.

Materials:

  • Maleic anhydride

  • Isopropanol

  • Dual-nuclear functionalized ionic liquid catalyst

  • 6% Sodium Hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, combine maleic anhydride and isopropanol (mass ratio between 1:3 and 1:8).[6][7]

  • Catalyst Addition: Add the ionic liquid catalyst, corresponding to 10-20% of the mass of the maleic anhydride.[6][7]

  • Reaction: Heat the mixture to a temperature between 70°C and 110°C with continuous stirring under reflux for 3 to 8 hours.[6][7]

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and allow it to stand. The mixture will separate into two phases. The denser lower layer containing the ionic liquid can be separated and recycled after removing residual water via rotary evaporation.[6][7]

  • Work-up and Purification:

    • Separate the upper layer containing the crude product.

    • Remove excess isopropanol by distillation.

    • Neutralize the crude ester to a pH of approximately 7 using a 6% NaOH solution, followed by separation of the layers.[7]

    • Purify the final product by vacuum distillation. High yields of over 95% can be achieved with this method.[6][7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reactants Mix Maleic Anhydride & Propanol catalyst Add Catalyst reactants->catalyst reflux Heat to Reflux (70-110°C, 3-8h) Remove H₂O catalyst->reflux cool Cool to RT reflux->cool neutralize Neutralize & Wash (NaHCO₃, H₂O, Brine) cool->neutralize dry Dry Organic Layer (e.g., MgSO₄) neutralize->dry evaporate Evaporate Excess Propanol dry->evaporate distill Vacuum Distillation evaporate->distill product Pure Dipropyl Maleate distill->product

Caption: Standard experimental workflow for this compound synthesis.

Side_Reaction_Prevention cluster_synthesis This compound Synthesis cluster_side_reactions Potential Side Reactions cluster_prevention Preventative Measures synthesis Esterification Reaction isomerization Isomerization to Dipropyl Fumarate synthesis->isomerization Caused by High Temp, Acid hydrolysis Hydrolysis to Maleic Acid synthesis->hydrolysis Caused by Water incomplete Incomplete Reaction to Mono-propyl Maleate synthesis->incomplete Caused by Poor Conditions temp_control Control Temperature (70-90°C) temp_control->isomerization Prevents time_control Minimize Reaction Time time_control->isomerization Prevents water_removal Remove Water (e.g., Dean-Stark) water_removal->synthesis Drives Forward water_removal->hydrolysis Prevents excess_alcohol Use Excess Propanol excess_alcohol->incomplete Prevents

Caption: Logical relationships in preventing side reactions.

References

Optimizing reaction temperature and time for dipropyl maleate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Dipropyl Maleate (B1232345)

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dipropyl maleate, with a focus on reaction temperature and time.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete Reaction: The reaction time may be too short or the temperature too low.[1] 2. Presence of Water: As esterification is a reversible reaction, the accumulation of water can inhibit the formation of the product.[1][2] 3. Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient amount.[1]1. Extend the reaction time or increase the temperature within the recommended range (e.g., 70-110°C).[1][3] 2. If not using a method that inherently removes water (like a Dean-Stark trap), consider adding a dehydrating agent. 3. Verify the activity and concentration of your catalyst.
Product Purity Issues 1. Incomplete Esterification: The presence of the monoester intermediate (monopropyl maleate) can indicate that the reaction has not gone to completion.[1] 2. Side Reactions: High temperatures can sometimes lead to undesirable side reactions.[4] 3. Isomerization: Maleic acid can isomerize to fumaric acid, which can also be esterified, leading to dipropyl fumarate (B1241708) as an impurity.[1][4]1. Increase the reaction time or the molar ratio of propanol (B110389) to push the equilibrium towards the formation of the diester.[1] 2. Optimize the reaction temperature to minimize the formation of byproducts.[4] 3. Use analytical techniques such as GC-MS or NMR to identify impurities and adjust purification steps accordingly.[1]
Reaction Stalls or Slows 1. Poor Mixing: Inadequate agitation can lead to poor contact between reactants and the catalyst.[1] 2. Mass Transfer Limitations: In larger scale reactions, diffusion rates can become a limiting factor.[1]1. Increase the stirring speed or evaluate the efficiency of the stirring mechanism.[1] 2. Ensure that the catalyst is well-dispersed throughout the reaction mixture.
Difficulty in Catalyst Separation (Ionic Liquid) 1. Emulsion Formation: Vigorous mixing can sometimes lead to the formation of an emulsion.[1] 2. Insufficient Density Difference: The densities of the product and catalyst layers may not be different enough for a clean separation.[1]1. Allow the mixture to stand for a longer period to allow the layers to separate. Gentle warming might also help to break the emulsion.[1] 2. If separation is consistently an issue, consider centrifugation if feasible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal reaction temperature for the synthesis of this compound typically ranges from 70°C to 110°C.[3][5] The exact temperature can depend on the catalyst used and the desired reaction rate. It is crucial to optimize the temperature to achieve a high yield while minimizing side reactions.[4]

Q2: How long should the reaction be carried out?

A2: The reaction time for this compound synthesis is generally between 3 to 8 hours.[3][5] The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.

Q3: What is the recommended molar ratio of maleic anhydride (B1165640) to propanol?

A3: A molar ratio of maleic anhydride to propanol in the range of 1:3 to 1:8 is recommended.[3][5] Using an excess of the alcohol can help to drive the equilibrium towards the formation of the diester product.

Q4: What are the most common catalysts for this reaction?

A4: Common catalysts for the esterification of maleic anhydride include strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2][4][5][6] More recently, ionic liquids have been used as "green" catalysts that offer high activity and potential for recycling.[3][6]

Q5: How can I remove the water produced during the reaction?

A5: The water produced during the esterification reaction should be removed to favor product formation. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.

Q6: What are the primary industrial applications of this compound?

A6: this compound is an important intermediate in organic synthesis. It is used as a dienophile in Diels-Alder reactions and for preparing specialized polymers and copolymers.[1][5] Potential industrial applications include its use in polymer formulations, adhesives, and as a plasticizer.[1]

Q7: What are the main safety hazards associated with this compound?

A7: this compound may cause an allergic skin reaction.[1] It is important to wear appropriate personal protective equipment (PPE), including gloves and eye protection, and to work in a well-ventilated area.

Data Presentation

Table 1: Summary of Reaction Parameters for this compound Synthesis

ParameterValueReference
ReactantsMaleic Anhydride, n-Propanol[3]
CatalystsSulfuric acid, p-toluenesulfonic acid, Ionic liquids[3][5]
Reaction Temperature70-110°C[3][5]
Reaction Time3-8 hours[3][5]
Molar Ratio (Anhydride:Alcohol)1:3 to 1:8[3][5]
Typical Yield>95%[5]

Experimental Protocols

Protocol 1: Fischer Esterification using an Acid Catalyst

This protocol describes the synthesis of this compound via the direct esterification of maleic anhydride with n-propanol using a strong acid catalyst.

Materials:

  • Maleic anhydride

  • n-Propanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine maleic anhydride and n-propanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically between 70-110°C) and maintain for 3-8 hours.[6]

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Purification: Filter to remove the drying agent. Remove the excess n-propanol under reduced pressure using a rotary evaporator. Purify the crude this compound by vacuum distillation to obtain the final product.[5]

Protocol 2: Synthesis using an Ionic Liquid Catalyst

This protocol outlines a method using a recyclable ionic liquid catalyst.

Materials:

  • Maleic anhydride

  • n-Propanol

  • Dual-nuclear functionalized ionic liquid catalyst

Procedure:

  • Reaction Setup: In a four-necked flask, mix maleic anhydride and n-propanol.[3]

  • Catalyst Addition: Add the dual-nuclear functionalized ionic liquid catalyst, with a mass corresponding to 10% to 20% of the mass of maleic anhydride.[3]

  • Reaction: Heat the mixture to a temperature between 70°C and 110°C with stirring under reflux for 3 to 8 hours.[3]

  • Catalyst Separation: After the reaction is complete, cool the mixture to room temperature and allow it to stand for phase separation. The denser ionic liquid layer at the bottom can be separated and recycled.[3]

  • Work-up and Purification: The upper layer containing the crude product is separated. Excess n-propanol is removed by distillation. The crude ester is neutralized to a pH of approximately 7 using a 6% NaOH solution and then separated. The final product is purified by vacuum distillation.[3]

Visualizations

experimental_workflow reactants Maleic Anhydride + n-Propanol + Catalyst reaction Heating & Reflux (70-110°C, 3-8h) reactants->reaction Esterification workup Work-up (Cooling, Washing) reaction->workup Neutralization & Extraction purification Purification (Drying, Distillation) workup->purification Isolation product Pure this compound purification->product Final Product

Caption: Experimental workflow for the synthesis of this compound.

optimization_logic start Initial Reaction Parameters temp Adjust Temperature (70-110°C) start->temp time Adjust Time (3-8h) temp->time analyze Analyze Yield & Purity (GC/TLC) time->analyze analyze->temp Suboptimal optimal Optimal Conditions Achieved analyze->optimal Optimal

Caption: Logical workflow for optimizing reaction temperature and time.

References

Addressing product darkening during dipropyl maleate distillation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering product darkening during the distillation of dipropyl maleate (B1232345).

Troubleshooting Guide: Addressing Product Darkening

Product darkening during the distillation of dipropyl maleate is a common issue that can compromise product purity and impact downstream applications. This guide provides a systematic approach to diagnosing and resolving this problem.

Problem: The this compound distillate is yellow or brown instead of colorless.

Initial Assessment:

  • Observe the distillation process: Note the temperature of the heating mantle/oil bath, the pressure (vacuum level), and the appearance of the material in the distillation flask.

  • Review your procedure: Compare your experimental parameters to the recommended values.

  • Analyze the product: Assess the purity of the darkened product using appropriate analytical methods.

Troubleshooting Workflow:

G start Product Darkening Observed check_temp Is Distillation Temperature Too High? start->check_temp check_pressure Is Vacuum Pressure Too High? check_temp->check_pressure No reduce_temp Action: Lower Distillation Temperature check_temp->reduce_temp Yes check_impurities Are Acidic/Basic Impurities Present? check_pressure->check_impurities No improve_vacuum Action: Improve Vacuum System check_pressure->improve_vacuum Yes check_stabilizer Was a Polymerization Inhibitor Used? check_impurities->check_stabilizer No neutralize_wash Action: Neutralize and Wash Crude Product check_impurities->neutralize_wash Yes check_oxygen Was Air Present During Storage/Distillation? check_stabilizer->check_oxygen Yes (Phenolic) add_stabilizer Action: Add Polymerization Inhibitor check_stabilizer->add_stabilizer No use_air_sparge Action: Ensure Mild Air Exposure for Phenolic Inhibitors check_oxygen->use_air_sparge No solution Solution: Colorless Distillate check_oxygen->solution Yes reduce_temp->solution improve_vacuum->solution neutralize_wash->solution add_stabilizer->solution use_air_sparge->solution

Caption: Troubleshooting workflow for product darkening during this compound distillation.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to darken during distillation?

A1: Product darkening is typically a result of thermal degradation or polymerization. Key contributing factors include:

  • High Temperatures: this compound, an unsaturated ester, can polymerize at elevated temperatures. Thermal decomposition of related esters begins to occur at temperatures above 200°C.

  • Presence of Impurities: Residual acidic or basic catalysts from the synthesis step can promote degradation and polymerization reactions.

  • Oxygen Levels: While some phenolic inhibitors require the presence of oxygen to be effective, excessive oxygen at high temperatures can lead to oxidative degradation.

Q2: What are the ideal distillation parameters for this compound?

A2: To minimize thermal stress on the compound, vacuum distillation is strongly recommended.[1] Based on documented procedures, the following parameters have been used successfully for the purification of similar dialkyl maleates.[2]

ParameterRecommended ValueRationale
Pressure 0.097–0.098 MPa (approx. 727-735 Torr)A high vacuum significantly lowers the boiling point, reducing the risk of thermal degradation.
Temperature 110–114 °CThis temperature range is effective for distillation at the recommended pressure and is well below the decomposition temperature of the ester.[2]

Q3: How can I prevent polymerization during distillation?

A3: The most effective way to prevent polymerization is to use a polymerization inhibitor. Phenolic compounds are common choices for unsaturated esters.

InhibitorTypical ConcentrationNotes
Hydroquinone (HQ)25–500 ppmEffective at scavenging free radicals that initiate polymerization.
4-Methoxyphenol (MeHQ)25–500 ppmA common and effective inhibitor. Requires the presence of dissolved oxygen to function optimally.[3]
Manganese or Cerium AlkanoatesUsed in combination with phenolic inhibitorsCan enhance the performance of phenolic inhibitors.[4]

Q4: My crude this compound is slightly acidic. Should I neutralize it before distillation?

A4: Yes. Acidic impurities can catalyze degradation and polymerization at high temperatures. It is recommended to wash the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize any residual acid, followed by a water wash to remove any remaining salts. Ensure the product is thoroughly dried with a neutral drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before distillation.

Q5: How can I quantitatively assess the color of my distilled this compound?

A5: A colorimetric method can be adapted to quantify the degree of darkening. The hydroxamic acid test for esters produces a colored complex that can be measured spectrophotometrically.[5][6] By creating a standard curve with a pure, colorless sample of this compound subjected to controlled degradation, you can correlate absorbance with the level of colored impurities.

Q6: What analytical methods can confirm the purity of my final product?

A6: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of volatile compounds like this compound.[7] It can separate the main product from volatile impurities and provide quantitative data on their relative abundance. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for confirming the structure and assessing the purity of the final product.[8]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol describes the purification of crude this compound using vacuum distillation to prevent thermal degradation and product darkening.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., 4-Methoxyphenol, MeHQ)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump with a pressure gauge

  • Heating mantle or oil bath with a temperature controller

  • Stir bar

Methodology:

  • Neutralization and Drying:

    • If the crude product is acidic, wash it in a separatory funnel with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Preparation for Distillation:

    • Add the dried, crude this compound to a round-bottom flask.

    • Add a polymerization inhibitor (e.g., MeHQ at 100 ppm).

    • Add a stir bar for smooth boiling.

  • Distillation Setup:

    • Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump protected by a cold trap.

  • Distillation Process:

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., ~0.098 MPa).

    • Once the vacuum is stable, gradually heat the distillation flask to the boiling point of this compound at that pressure (approx. 110-114 °C).

    • Collect the colorless distillate in the receiving flask.

    • Monitor the temperature and pressure throughout the distillation to ensure they remain stable.

  • Shutdown:

    • Once the distillation is complete, turn off the heat and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum before disassembling the apparatus.

Logical Relationship for Inhibitor Selection:

G start Need to Inhibit Polymerization inhibitor_type Select Inhibitor Type start->inhibitor_type phenolic Phenolic Inhibitor (e.g., MeHQ, HQ) inhibitor_type->phenolic Common Choice other Other Inhibitors (e.g., Amines, TEMPO) inhibitor_type->other Alternative oxygen_req Requires Oxygen to be Effective phenolic->oxygen_req distillation_setup Distillation Setup Consideration other->distillation_setup oxygen_req->distillation_setup Yes air_sparge Use Mild Air/Inert Gas Sparge with Low Oxygen Content distillation_setup->air_sparge For Phenolic Inhibitors inert_atm Use Strict Inert Atmosphere (e.g., Nitrogen, Argon) distillation_setup->inert_atm For Oxygen-Sensitive Inhibitors final_product Stable Distilled Product air_sparge->final_product inert_atm->final_product

Caption: Decision process for selecting and using a polymerization inhibitor.

References

How to break an emulsion formed during dipropyl maleate workup.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals who encounter emulsions during the workup of dipropyl maleate (B1232345) and similar esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my dipropyl maleate workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] During the workup of this compound, vigorous shaking or stirring of the separatory funnel can disperse one liquid phase into the other as tiny droplets.[2] These droplets can be stabilized by surfactant-like molecules, which may include unreacted starting materials, byproducts, or residual catalysts, preventing the separation of the organic and aqueous layers.[3]

Q2: How can I prevent an emulsion from forming in the first place?

Prevention is often simpler than treatment.[2][3] The most effective way to prevent an emulsion is to agitate the mixture gently. Instead of vigorous shaking, try gently swirling or slowly inverting the separatory funnel multiple times to allow for extraction with minimal mechanical force.[3]

Q3: Are there any specific conditions during the this compound synthesis that might promote emulsion formation?

While specific data for this compound is limited, general principles suggest that certain factors can contribute to emulsion formation. These include the presence of acidic or basic residues from catalysts, which can create soaps or other surface-active species. The use of certain solvents, particularly chlorinated ones with basic aqueous solutions, can also increase the likelihood of emulsion.[4]

Troubleshooting Guide: Breaking an Emulsion

If an emulsion has already formed, do not despair. Several techniques can be employed to break it. The choice of method will depend on the nature of the emulsion and the scale of your reaction.

Summary of Emulsion Breaking Techniques
MethodPrincipleAdvantagesDisadvantages
Patience Gravitational separationSimple, no additives requiredCan be very slow (minutes to hours)[4][5][6]
Salting Out Increases ionic strength of the aqueous phase, reducing the solubility of organic components.[2][3][7]Often very effective, readily available reagents (e.g., NaCl, Na2SO4).[5]Adds salt to the aqueous layer, which may not be desirable for downstream applications.
pH Adjustment Neutralizes acidic or basic species that may be acting as emulsifiers.[1][5][6]Can be very effective if the emulsion is stabilized by pH-sensitive compounds.May affect the stability or solubility of the desired product.
Solvent Addition Alters the polarity of one of the phases, helping to dissolve emulsifying agents.[1][2][3]Can be effective for stubborn emulsions.Dilutes the product, may complicate solvent removal.
Filtration Physically removes suspended solids that can stabilize an emulsion.[3][4]Effective for emulsions caused by fine particulates.[4]May require a filter aid like Celite; can be slow for large volumes.
Centrifugation Accelerates gravitational separation by applying a strong centrifugal force.[2][3][8][9]Highly effective for small to medium volumes.[2]Requires access to a centrifuge; may be impractical for very large scales.[2]
Heating/Cooling Changes in temperature can alter viscosity and the stability of the emulsion.[1]Simple to implement.Risk of product decomposition with heating; freezing can be slow.[1]
Ultrasonic Bath High-frequency sound waves can help to coalesce the dispersed droplets.[5][6]Can be effective for some emulsions.Requires specific equipment; may not be effective for all emulsion types.

Experimental Protocols

1. Salting Out

  • Objective: To break the emulsion by increasing the ionic strength of the aqueous layer.

  • Procedure:

    • Prepare a saturated aqueous solution of sodium chloride (brine).

    • Add the brine solution in small portions to the separatory funnel containing the emulsion.

    • Gently swirl the funnel after each addition.

    • Allow the funnel to stand and observe for phase separation.

    • Alternatively, solid sodium chloride can be added directly to the emulsion with gentle swirling.[4][10]

2. pH Adjustment

  • Objective: To destabilize the emulsion by neutralizing any acidic or basic emulsifying agents.

  • Procedure:

    • Determine the current pH of the aqueous phase.

    • If the solution is basic, add a dilute acid (e.g., 1M HCl) dropwise with gentle swirling.[5][6]

    • If the solution is acidic, add a dilute base (e.g., 1M NaOH or a saturated sodium bicarbonate solution) dropwise with gentle swirling.

    • Monitor the emulsion after each addition to see if it breaks. Be cautious of pressure buildup if adding bicarbonate to an acidic solution.

3. Filtration through Celite

  • Objective: To remove fine solid particles that may be stabilizing the emulsion.[4]

  • Procedure:

    • Prepare a small plug of glass wool at the bottom of a filter funnel.

    • Add a pad of Celite (diatomaceous earth) on top of the glass wool and gently press it down.

    • Wet the Celite pad with the solvent that is the continuous phase of your emulsion.

    • Carefully pour the entire emulsified mixture through the Celite pad.[4]

    • The filtrate should be a biphasic mixture that will separate cleanly.

4. Centrifugation

  • Objective: To physically force the separation of the two liquid phases.[8][9][11][12]

  • Procedure:

    • Transfer the emulsion to centrifuge tubes. Ensure the tubes are balanced by placing tubes with equal volumes opposite each other in the centrifuge rotor.[13]

    • Centrifuge the tubes at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.

    • After centrifugation, carefully remove the tubes. The layers should be distinct and can be separated by decantation or with a pipette.[13]

Troubleshooting Workflow

Emulsion_Troubleshooting cluster_prevention Prevention start Emulsion Formed let_stand Let it stand for 15-30 mins start->let_stand First Step gentle_agitation Prevention: Gentle Agitation resolved Emulsion Broken let_stand->resolved Resolved not_resolved Still Emulsified let_stand->not_resolved Not Resolved add_brine Add Saturated Brine (Salting Out) add_brine->resolved Resolved not_resolved2 Still Emulsified add_brine->not_resolved2 Not Resolved change_ph Adjust pH (add dilute acid/base) change_ph->resolved Resolved not_resolved3 Still Emulsified change_ph->not_resolved3 Not Resolved add_solvent Add a small amount of a different solvent add_solvent->resolved Resolved not_resolved4 Still Emulsified add_solvent->not_resolved4 Not Resolved filter_celite Filter through Celite filter_celite->resolved Resolved not_resolved5 Still Emulsified filter_celite->not_resolved5 Not Resolved centrifuge Centrifuge centrifuge->resolved Resolved not_resolved->add_brine not_resolved2->change_ph not_resolved3->add_solvent not_resolved4->filter_celite not_resolved5->centrifuge

Caption: Troubleshooting workflow for breaking an emulsion during workup.

References

Identifying and removing the trans-isomer impurity, diisopropyl fumarate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing the trans-isomer impurity, diisopropyl fumarate (B1241708), from diisopropyl maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is diisopropyl fumarate and why is it an impurity in diisopropyl maleate?

A1: Diisopropyl fumarate is the trans-isomer of diisopropyl maleate. During the synthesis of diisopropyl maleate, typically through the esterification of maleic anhydride (B1165640) with isopropanol (B130326), the cis-isomer (maleate) can convert to the more thermodynamically stable trans-isomer (fumarate).[1][2] This isomerization can be prompted by factors such as heat and the presence of acidic catalysts used in the reaction.[1][3]

Q2: Why is it crucial to remove the diisopropyl fumarate impurity?

A2: The presence of diisopropyl fumarate as an impurity can significantly impact the quality and performance of the final product in several ways:

  • Product Purity: The fumarate isomer is considered an impurity that can affect the specifications of the final product.[1]

  • Reactivity: The geometric differences between the cis (maleate) and trans (fumarate) isomers can lead to different reaction kinetics and potentially different products in subsequent synthetic steps, such as Diels-Alder reactions.[1][4]

  • Drug Safety and Efficacy: In pharmaceutical applications, even small amounts of an undesired isomer can alter the pharmacological activity, efficacy, or toxicity of a drug.[5] Regulatory agencies have strict requirements for the control of isomeric impurities.[5]

Q3: What are the primary analytical methods to identify and quantify diisopropyl fumarate in a sample of diisopropyl maleate?

A3: Several analytical techniques can be employed to identify and quantify the diisopropyl fumarate impurity:

  • Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary technique for separating and quantifying diisopropyl maleate and its impurities.[2][6] A non-polar capillary column is often suitable for this separation.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the analysis of non-volatile compounds and can be used for purity assessment.[7] A reverse-phase C18 column is commonly recommended.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can distinguish between the cis and trans isomers due to the different chemical shifts of the vinyl protons.[8][9] This method can also be used for quantification.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of the ester and alkene functional groups in diisopropyl maleate.[7]

Troubleshooting Guides

Chromatographic Separation (GC & HPLC)
Problem Potential Cause Solution
Poor or no separation of isomers 1. Inappropriate stationary phase. 2. Mobile phase/temperature program lacks selectivity. 3. Isocratic elution is not optimal (HPLC).1. For GC, select a column with a stationary phase that offers good selectivity for geometric isomers (e.g., highly polar cyanopropyl phases). For HPLC, screen different column chemistries (e.g., C18, phenyl-hexyl).[5] 2. For GC, start with a low initial oven temperature and use a slow temperature ramp (e.g., 1-2 °C/min). For HPLC, systematically vary the organic modifier and aqueous phase composition.[5] 3. Develop a shallow gradient elution method to enhance resolution in HPLC.[5]
Peak tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Extra-column dead volume.1. Use an end-capped column or add a competing base to the mobile phase (HPLC).[5] 2. Reduce the sample concentration or injection volume.[5] 3. Ensure all fittings and tubing are properly connected and have minimal length.[5]
Irreproducible retention times 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Insufficient column equilibration.1. Prepare mobile phases accurately and ensure thorough mixing. Use a buffer to maintain a stable pH.[5] 2. Use a column oven to maintain a constant temperature.[5] 3. Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run.[5]
Fractional Crystallization
Problem Potential Cause Solution
No crystal formation 1. The solution is not supersaturated. 2. Presence of impurities inhibiting crystallization.1. Concentrate the solution by slowly evaporating the solvent.[5] 2. Attempt to purify the mixture by another method (e.g., column chromatography) before crystallization. Seeding with a pure crystal of the desired isomer can also induce crystallization.[5]
"Oiling out" instead of crystallization 1. The compound's solubility is too high at the crystallization temperature. 2. The cooling rate is too fast.1. Use a solvent system where the compound has lower solubility.[5] 2. Decrease the cooling rate to allow for slow crystal growth.[5]
Low purity of isolated crystals 1. Inefficient removal of mother liquor. 2. Co-crystallization of isomers.1. Wash the crystals with a small amount of cold, fresh solvent.[5] 2. Re-crystallize the product multiple times. Consider using a different solvent system that offers better selectivity.[5]

Experimental Protocols

Protocol 1: GC-MS Analysis of Diisopropyl Maleate Purity

Objective: To determine the purity of a diisopropyl maleate sample and identify the presence of the diisopropyl fumarate impurity.[6]

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (MS) detector.[6]

  • Capillary Column: A non-polar column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.[6]

Sample Preparation:

  • Prepare a stock solution of the diisopropyl maleate sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.[6]

GC-MS Conditions:

  • Injector Temperature: 250°C[2]

  • Carrier Gas: Helium, at a constant flow of 1.0 mL/min[2]

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C[2]

  • Injection Volume: 1 µL[2]

  • Split Ratio: 50:1[2]

  • MS Detector: Scan range of m/z 40-400.

Data Analysis:

  • Identify the peaks for diisopropyl maleate and diisopropyl fumarate based on their retention times and mass spectra.

  • Quantify the relative percentage of each isomer by integrating the peak areas.

Protocol 2: HPLC Analysis of Diisopropyl Maleate Purity

Objective: To assess the purity of diisopropyl maleate and quantify the diisopropyl fumarate impurity.[7]

Instrumentation:

  • HPLC system with a UV detector.[7]

  • Column: Reverse-phase C18, 4.6 mm x 250 mm, 5 µm particle size.[7]

Mobile Phase:

Sample Preparation:

  • Accurately weigh and dissolve the diisopropyl maleate sample in the mobile phase to a concentration of approximately 1 mg/mL.[7]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 20 µL[5]

  • Column Temperature: 25°C[5]

  • Detection Wavelength: 280 nm[5]

Data Analysis:

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times.

  • Calculate the resolution between the two peaks to assess the separation quality (a resolution >1.5 is ideal).[5]

  • Determine the relative purity by comparing the peak areas.

Protocol 3: Purification by Vacuum Distillation

Objective: To purify crude diisopropyl maleate and remove less volatile impurities.

Procedure:

  • The crude diisopropyl maleate can be purified by vacuum distillation.[11][12]

  • Excess isopropanol should first be removed, potentially using a rotary evaporator under reduced pressure.[12]

Data Presentation

Table 1: Physicochemical Properties of Diisopropyl Isomers

PropertyDiisopropyl Maleate (cis)Diisopropyl Fumarate (trans)
Molecular Formula C₁₀H₁₆O₄[6]C₁₀H₁₆O₄[13]
Molecular Weight 200.23 g/mol [6]200.23 g/mol [13]
CAS Number 10099-70-4[6]7283-70-7[13]
Appearance Colorless to light yellow liquid[6]Liquid[13]
Boiling Point 225.5°C at 760 mmHg[6]Not specified
Density 1.027 g/cm³[6]Not specified

Visualizations

G cluster_workflow Workflow for Identification and Removal of Diisopropyl Fumarate start Crude Diisopropyl Maleate Sample analytical Analytical Screening (GC-MS, HPLC, NMR) start->analytical decision Is Purity Acceptable? analytical->decision purification Select Purification Method decision->purification No pass Product Meets Specification decision->pass Yes purified_product Purified Diisopropyl Maleate purification->purified_product final_qc Final QC Analysis purified_product->final_qc final_qc->pass Pass fail Further Purification Required final_qc->fail Fail fail->purification

Caption: Workflow for identifying and removing the trans-isomer impurity.

G cluster_decision Decision Tree for Purification Method Selection start Impure Diisopropyl Maleate scale Scale of Purification? start->scale properties Physicochemical Properties? scale->properties Large Scale chromatography Preparative Chromatography (HPLC/GC) scale->chromatography Small Scale volatility Volatile Isomers? properties->volatility solubility Different Solubilities? volatility->solubility No distillation Fractional Distillation volatility->distillation Yes solubility->chromatography No crystallization Fractional Crystallization solubility->crystallization Yes

Caption: Decision tree for selecting a suitable purification method.

G cluster_troubleshooting Troubleshooting Poor Chromatographic Separation start Poor Resolution (Rs < 1.5) mobile_phase Optimize Mobile Phase/Gradient start->mobile_phase temp Adjust Temperature mobile_phase->temp No Improvement success Resolution Achieved (Rs > 1.5) mobile_phase->success Improved column Change Stationary Phase temp->column No Improvement temp->success Improved column->success Improved

Caption: Logical workflow for troubleshooting poor chromatographic resolution.

References

Neutralizing residual acid catalyst in crude dipropyl maleate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in neutralizing residual acid catalyst in crude dipropyl maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to neutralize the residual acid catalyst after the esterification reaction?

A1: Neutralizing the residual acid catalyst, typically a strong acid like sulfuric acid used in Fischer esterification, is a critical step for several reasons:

  • Preventing Product Degradation: The continued presence of a strong acid can promote side reactions, such as the isomerization of dipropyl maleate to diisopropyl fumarate (B1241708), or even hydrolysis of the ester product back to maleic acid and propanol, especially if water is present.[1][2]

  • Downstream Reaction Compatibility: Residual acid can interfere with subsequent reactions where the this compound is used as a reagent.

  • Ensuring Product Purity: The acid catalyst is an impurity that must be removed to achieve the desired product specifications.[3]

Q2: What are the common signs of incomplete neutralization?

A2: Incomplete neutralization can manifest in several ways:

  • Low pH of Aqueous Wash: If the pH of the aqueous layer after a neutralization wash is still acidic, it indicates that not all the acid catalyst has been removed.

  • Product Instability: The presence of residual acid can lead to the isomerization of the maleate to the fumarate isomer during storage or subsequent purification steps like distillation.[1]

  • Inconsistent Results in Subsequent Applications: Traces of acid can act as an unintended catalyst in downstream applications, leading to unexpected side products or reaction rates.

Q3: Which neutralizing agent is recommended, and in what concentration?

A3: A weak base is generally recommended to avoid harsh conditions that could promote unwanted side reactions.

  • Saturated Sodium Bicarbonate Solution: This is a commonly used and effective neutralizing agent.[4][5] It is gentle enough to avoid significant hydrolysis of the ester product.

  • Dilute Sodium Hydroxide Solution: While it can be used, it must be handled with care as a strong base can potentially catalyze the hydrolysis of the ester if used in excess or at elevated temperatures.[3]

Q4: How can I confirm that the acid catalyst has been completely removed?

A4: Complete removal of the acid catalyst can be confirmed by:

  • pH Testing: The most straightforward method is to test the pH of the final aqueous wash. A neutral pH (approximately 7) indicates successful neutralization.[3]

  • Analytical Techniques: For more sensitive applications, techniques like titration can be used to quantify any remaining acidity in the organic layer.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to ensure the purity of the final product and the absence of acid-catalyzed byproducts.[3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low pH after washing with neutralizing agent. - Insufficient amount of neutralizing agent used.- Inefficient mixing between the organic and aqueous layers.- Add additional neutralizing agent and re-wash the organic layer.- Ensure vigorous mixing in the separatory funnel to maximize contact between the two phases.
Formation of an emulsion during washing. - Vigorous shaking of the separatory funnel.- Allow the mixture to stand for an extended period for the layers to separate.- Gentle swirling instead of vigorous shaking can prevent emulsion formation.- Addition of a small amount of brine (saturated NaCl solution) can help to break up emulsions.[5]
Product isomerization to diisopropyl fumarate is observed. - Incomplete neutralization of the acid catalyst.- High temperatures during workup or purification in the presence of residual acid or base.- Ensure complete neutralization by checking the pH of the aqueous wash.- Use high-vacuum distillation to keep the boiling temperature as low as possible during purification.[1]
Low yield of this compound after purification. - Hydrolysis of the ester during neutralization due to the use of a strong base or prolonged contact time.- Use a mild neutralizing agent like saturated sodium bicarbonate solution.- Minimize the time the product is in contact with the aqueous basic solution.

Experimental Protocols

Protocol 1: Neutralization of Residual Acid Catalyst

Objective: To neutralize and remove the acid catalyst from the crude this compound reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • pH paper or pH meter

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[1]

  • Beakers and flasks

Procedure:

  • Cooling: Allow the crude reaction mixture to cool to room temperature.

  • Transfer: Transfer the cooled mixture to a separatory funnel.

  • First Wash: Add a volume of saturated sodium bicarbonate solution approximately equal to the volume of the organic layer.

  • Mixing: Stopper the funnel and gently invert it several times, periodically venting to release any pressure generated from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate completely. The organic layer containing the this compound will typically be the upper layer.

  • Drain: Drain the lower aqueous layer.

  • pH Check: Test the pH of the drained aqueous layer. If it is still acidic, repeat the washing process (steps 3-6) with fresh sodium bicarbonate solution until the aqueous wash is neutral (pH ~7).

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to help remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into a clean, dry flask and add an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1] Swirl the flask and let it stand until the liquid is clear.

  • Filtration: Filter the mixture to remove the drying agent. The resulting solution is the neutralized crude this compound, ready for further purification such as distillation.

Visualizations

Neutralization_Troubleshooting start Start: Crude this compound (Contains Acid Catalyst) add_neutralizer Add Saturated NaHCO3 Solution start->add_neutralizer mix Mix Gently and Allow Layers to Separate add_neutralizer->mix emulsion Emulsion Formed? mix->emulsion check_ph Check pH of Aqueous Layer check_ph->add_neutralizer Acidic ph_neutral pH is Neutral (~7) check_ph->ph_neutral ph_acidic pH is Acidic check_ph->ph_acidic brine_wash Wash with Brine check_ph->brine_wash Neutral dry Dry Organic Layer (e.g., MgSO4) brine_wash->dry end End: Neutralized Crude Product (Ready for Purification) dry->end emulsion->check_ph No break_emulsion Break Emulsion: - Let stand - Add brine emulsion->break_emulsion Yes break_emulsion->mix

Caption: Troubleshooting workflow for neutralizing residual acid catalyst.

Neutralization_Reaction H2SO4 H₂SO₄ (Catalyst) Na2SO4 Na₂SO₄ (Salt) H2SO4->Na2SO4 + NaHCO3 2 NaHCO₃ (Base) H2O 2 H₂O (Water) NaHCO3->H2O CO2 2 CO₂ (Gas) H2O->CO2 +

References

Improving the selectivity of dipropyl maleate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the selectivity of dipropyl maleate (B1232345) synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and efficient experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dipropyl maleate, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature.[1] 2. Presence of Water: The esterification reaction is reversible, and water can drive the equilibrium back towards the reactants.[2] 3. Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient amount.[2]1. Extend the reaction time or increase the temperature within the optimal range (70-110°C).[3] 2. Use a Dean-Stark apparatus to remove water as it forms, especially in Fischer esterifications. For ionic liquid catalysis, the catalyst itself can absorb water.[3] 3. Ensure the catalyst is active and used in the recommended concentration (e.g., 10-20% by weight of maleic anhydride (B1165640) for ionic liquid catalysts).[3]
Presence of Monopropyl Maleate Impurity 1. Incomplete Esterification: The reaction has not proceeded to the second esterification step.[4] 2. Insufficient Alcohol: The molar ratio of isopropanol (B130326) to maleic anhydride is too low.[5]1. Increase the reaction time or temperature to favor the formation of the diester.[5] 2. Increase the molar ratio of isopropanol to maleic anhydride (e.g., from 1:3 to 1:8).[3][5]
Formation of Diisopropyl Fumarate (B1241708) Isomerization: The acid catalyst and/or high temperatures can cause the isomerization of maleate to the more stable fumarate isomer.[6]1. Optimize the reaction temperature, avoiding excessive heat. 2. Consider using a catalyst less prone to inducing isomerization, such as certain ionic liquids.[3]
Reaction Stalls or Proceeds Slowly 1. Poor Mixing: Inadequate agitation can lead to poor contact between reactants and the catalyst. 2. Low Catalyst Concentration: Insufficient catalyst to effectively drive the reaction forward.1. Ensure vigorous and consistent stirring throughout the reaction. 2. Verify the catalyst concentration and add more if necessary, within recommended limits.
Difficult Separation of Product Emulsion Formation: During the work-up, vigorous shaking can lead to the formation of an emulsion between the organic and aqueous layers.1. Allow the separatory funnel to stand for a longer period. 2. Gently swirl the separatory funnel instead of shaking vigorously. 3. Add a small amount of brine to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for maximizing the selectivity of this compound synthesis?

A1: The most critical factors are the choice of catalyst, the molar ratio of reactants, reaction temperature, and the efficient removal of water.[2] Using a highly selective catalyst like a dual-nuclear functionalized ionic liquid can significantly improve selectivity.[3] Maintaining an excess of isopropanol and removing water will drive the reaction towards the desired diester product.[5]

Q2: How can I minimize the formation of the monopropyl maleate byproduct?

A2: To minimize the monoester, ensure the reaction goes to completion by using a sufficient excess of isopropanol and allowing for an adequate reaction time.[4][5] Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

Q3: What is the advantage of using an ionic liquid catalyst over a traditional acid catalyst like sulfuric acid?

A3: Ionic liquid catalysts offer several advantages, including higher selectivity, milder reaction conditions, and easier separation from the product.[3] They are also often recyclable, which reduces waste and cost.[3] Traditional acid catalysts can cause equipment corrosion and lead to more side reactions, such as isomerization to diisopropyl fumarate.[6]

Q4: What is the optimal temperature range for the synthesis of this compound?

A4: The optimal temperature range is typically between 70°C and 110°C.[3] The exact temperature will depend on the catalyst and solvent used. It is crucial to optimize the temperature to ensure a reasonable reaction rate while minimizing side reactions.

Q5: How can I effectively remove water during the reaction?

A5: For Fischer esterification, a Dean-Stark apparatus is a common and effective method for removing water azeotropically with a suitable solvent. When using certain ionic liquids, the catalyst itself can act as a dehydrating agent by absorbing the water produced.[3]

Experimental Protocols

Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid

This protocol describes a traditional method for synthesizing this compound using an acid catalyst.

Materials:

  • Maleic anhydride

  • Isopropanol (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add maleic anhydride (1.0 eq), isopropanol (4.0 eq), and toluene.

  • Add a catalytic amount of p-TsOH (e.g., 0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the maleic anhydride is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis using a Dual-Nuclear Functionalized Ionic Liquid Catalyst

This protocol outlines a modern approach with high selectivity.[3]

Materials:

  • Maleic anhydride

  • Isopropanol

  • Dual-nuclear functionalized ionic liquid catalyst

  • 6% NaOH solution

Procedure:

  • In a four-necked flask equipped with a stirrer and reflux condenser, combine maleic anhydride and isopropanol in a mass ratio between 1:3 and 1:8.[3]

  • Add the ionic liquid catalyst, corresponding to 10-20% of the mass of the maleic anhydride.[3]

  • Heat the mixture to a temperature between 70°C and 110°C with stirring under reflux for 3-8 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature and allow the layers to separate.

  • Separate the upper product layer. The lower ionic liquid layer can be recovered and recycled.[3]

  • Neutralize the crude product to a pH of approximately 7 with a 6% NaOH solution.[7]

  • Remove excess isopropanol by distillation.

  • Purify the final product by vacuum distillation.[3]

Quantitative Data Summary

The following tables summarize key reaction parameters for the synthesis of this compound.

Table 1: General Reaction Conditions

ParameterFischer EsterificationIonic Liquid CatalysisReference
Reactants Maleic anhydride, IsopropanolMaleic anhydride, Isopropanol[3][7]
Molar Ratio (Anhydride:Alcohol) 1:3 to 1:51:3 to 1:8 (by mass)[3]
Reaction Temperature 80-120°C70-110°C[3]
Reaction Time 4-8 hours3-8 hours[3]
Typical Yield >90%>95%[3][7]

Table 2: Catalyst Performance Comparison

CatalystAdvantagesDisadvantagesSelectivity
Sulfuric Acid / p-TsOH Low cost, readily available.[2]Corrosive, difficult to separate, can lead to side reactions.[6]Moderate to Good
Dual-Nuclear Functionalized Ionic Liquid High catalytic activity, high selectivity, recyclable, environmentally friendly.[3]Higher initial cost.Excellent (approaching 100% in some cases)[3]

Visualizations

Experimental Workflow for this compound Synthesis

G General Workflow for this compound Synthesis Reactants Mix Maleic Anhydride and Isopropanol Catalyst Add Catalyst (e.g., p-TsOH or Ionic Liquid) Reactants->Catalyst Reaction Heat under Reflux (70-110°C, 3-8h) Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Workup Reaction Work-up (Cooling, Washing/Separation) Monitoring->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Selectivity

G Troubleshooting Low Selectivity in this compound Synthesis Start Low Selectivity Observed CheckImpurity Identify Primary Impurity (e.g., via GC-MS, NMR) Start->CheckImpurity Monoester Impurity: Monopropyl Maleate CheckImpurity->Monoester Monoester Detected Fumarate Impurity: Diisopropyl Fumarate CheckImpurity->Fumarate Fumarate Detected ActionMono Increase Molar Ratio of Isopropanol and/or Extend Reaction Time Monoester->ActionMono ActionFumarate Lower Reaction Temperature and/or Use a Milder Catalyst Fumarate->ActionFumarate Recheck Re-run and Analyze ActionMono->Recheck ActionFumarate->Recheck

Caption: Decision tree for troubleshooting low selectivity issues.

References

Technical Support Center: Scaling Up Dipropyl Maleate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the production of dipropyl maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing dipropyl maleate? A1: The most common method is the direct esterification of maleic anhydride (B1165640) or maleic acid with isopropanol (B130326).[1] This reaction is typically catalyzed by an acid.[1][2]

Q2: What is the chemical reaction for this synthesis? A2: The reaction is as follows: Maleic anhydride + 2 Isopropanol → this compound + Water.[1]

Q3: What types of catalysts are typically used? A3: Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used.[1][2][3] More environmentally friendly options, such as ionic liquids, have also been developed, which can offer advantages like easier catalyst recycling.[1]

Q4: What are the typical reaction conditions for lab-scale synthesis? A4: Optimal conditions generally include a molar ratio of maleic anhydride to isopropanol between 1:3 and 1:8, a reaction temperature of 70-110°C, and a reaction time of 3-8 hours.[1]

Q5: What are the main safety hazards associated with this compound? A5: this compound may cause an allergic skin reaction and is reported to cause serious eye irritation.[1][4] It is crucial to use appropriate personal protective equipment (PPE), including gloves and eye protection, and to work in a well-ventilated area.[1][5]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Water Presence: The reversible nature of the esterification reaction means water buildup can inhibit product formation.[1][6] 3. Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient quantity.1. Extend the reaction time or increase the temperature within the recommended range (70-110°C).[1] 2. Use a Dean-Stark trap during reflux to remove water as it forms. 3. Verify the catalyst's activity and concentration.[1]
Product Purity Issues 1. Incomplete Esterification: The reaction may not have gone to completion, leaving the monoester intermediate.[6] 2. Isomerization: Maleic acid can isomerize to fumaric acid, which can also be esterified, leading to diisopropyl fumarate (B1241708) as an impurity.[1] 3. Side Reactions: High temperatures can lead to side reactions and the formation of byproducts.[2]1. Increase the reaction time or the amount of isopropanol to push the equilibrium towards the diester.[1] 2. Use analytical techniques like GC-MS or NMR to identify impurities and adjust purification steps accordingly.[1] 3. Optimize the reaction temperature to minimize side product formation.[1]
Reaction Stalls During Scale-Up 1. Poor Mixing: Inadequate agitation in a larger vessel can lead to poor contact between reactants and catalyst.[1][7] 2. Mass Transfer Limitations: Diffusion rates can become a limiting factor in larger volumes.[1][7] 3. Poor Heat Transfer: The surface area-to-volume ratio decreases on a larger scale, making heat removal challenging and potentially creating localized hot spots that can alter reaction kinetics.[1][8]1. Increase the mixing speed or evaluate the impeller design for the pilot-scale reactor.[1] 2. Ensure that the catalyst is well-dispersed throughout the reaction mixture.[1] 3. Ensure the pilot reactor has adequate cooling capacity and monitoring to maintain a consistent temperature profile.[1]
Color Formation in Final Product 1. High Reaction Temperature: Overheating can cause the degradation of reactants or products.[1] 2. Impurities in Raw Materials: The starting maleic anhydride or isopropanol may contain impurities.1. Carefully control the reaction temperature and ensure efficient mixing to avoid localized hotspots.[1] 2. Ensure the purity of the starting materials meets specifications.[1] 3. Consider a final purification step like carbon treatment before distillation.[1]

Quantitative Data Summary

ParameterLab-Scale SynthesisPilot Plant Scale-Up Considerations
Maleic Anhydride:Isopropanol (Molar Ratio) 1:3 to 1:8[1]May need to be optimized; excess alcohol can help drive the reaction to completion but increases recovery costs.
Catalyst Loading (Ionic Liquid) 10-20% by weight of maleic anhydride[1]Catalyst efficiency and cost become more critical. Lower loading may be desired if recovery is efficient.
Reaction Temperature 70-110°C[1]Precise temperature control is crucial to prevent side reactions. Heat removal capacity of the reactor is a key factor.[1][8]
Reaction Time 3-8 hours[1]May need to be adjusted based on mixing efficiency and heat transfer. Monitoring reaction progress is essential.
Purification Method Rotary Evaporation, Vacuum Distillation[1]Fractional distillation columns may be required for higher purity. Energy consumption for distillation is a major consideration.

Experimental Protocols

Lab-Scale Synthesis of this compound (Ionic Liquid Catalyst)

Objective: To synthesize this compound from maleic anhydride and isopropanol using a dual-nuclear functionalized ionic liquid catalyst.[1]

Materials:

  • Maleic Anhydride

  • Isopropanol

  • Dual-nuclear functionalized ionic liquid catalyst

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine maleic anhydride and isopropanol. The molar ratio of maleic anhydride to isopropanol should be in the range of 1:3 to 1:8.[1]

  • Catalyst Addition: Add the dual-nuclear functionalized ionic liquid catalyst, typically 10-20% by weight of the maleic anhydride.[1]

  • Reaction: Heat the mixture to a temperature between 70-110°C and maintain it under reflux with continuous stirring for 3-8 hours.[1]

  • Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. The mixture will separate into two layers, with the lower layer containing the ionic liquid catalyst.[1] Separate the layers using a separatory funnel. The catalyst can be recycled after water removal.[1]

  • Purification: The upper layer, which is the crude product, should be purified. First, remove excess isopropanol using a rotary evaporator.[1] Further purify the this compound by vacuum distillation.[1]

Visualizations

G cluster_reaction Reaction Stage cluster_separation Separation Stage cluster_purification Purification Stage reactants Combine Maleic Anhydride & Isopropanol add_catalyst Add Ionic Liquid Catalyst reactants->add_catalyst reflux Heat & Reflux (70-110°C, 3-8h) add_catalyst->reflux cool Cool to Room Temperature reflux->cool separate Separate Layers (Separatory Funnel) cool->separate evaporate Remove Excess Isopropanol (Rotary Evaporator) separate->evaporate Crude Product catalyst_recycle Recycle Catalyst separate->catalyst_recycle Catalyst Layer distill Vacuum Distillation evaporate->distill final_product Pure this compound distill->final_product

Caption: Experimental workflow for this compound synthesis.

G start Low Product Yield Observed q1 Was reaction time/temp sufficient? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no q2 Was water effectively removed? a1_yes->q2 sol1 Increase reaction time or temperature. a1_no->sol1 a2_yes YES q2->a2_yes a2_no NO q2->a2_no q3 Is catalyst active and concentration correct? a2_yes->q3 sol2 Use Dean-Stark trap or dehydrating agent. a2_no->sol2 a3_yes YES q3->a3_yes a3_no NO q3->a3_no end_node Consider other factors: - Purity of starting materials - Mixing efficiency at scale a3_yes->end_node sol3 Verify catalyst activity and concentration. a3_no->sol3

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

¹H and ¹³C NMR Spectral Analysis of Dipropyl Maleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structure. This guide provides a detailed comparison of the predicted ¹H and ¹³C NMR spectral data for dipropyl maleate (B1232345), supported by established principles of NMR spectroscopy.

Due to the limited availability of experimentally acquired spectra in public databases, this guide presents predicted ¹H and ¹³C NMR data for dipropyl maleate. These predictions are based on well-established chemical shift theory and data from analogous structures, offering a reliable reference for spectral interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR spectral data for this compound is summarized in the tables below. These tables provide essential information for identifying the compound and for comparative analysis with related substances.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~6.28Singlet2HHC=CH
~4.15Triplet4H-OCH₂-
~1.68Sextet4H-CH₂-CH₃
~0.95Triplet6H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~165.5C=O
~129.0HC=CH
~66.0-OCH₂-
~22.0-CH₂-CH₃
~10.5-CH₃

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following are detailed, generalized protocols for these experiments.

¹H NMR Spectroscopy Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Incorporate a relaxation delay (e.g., 1-5 seconds) between scans to ensure full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants.

¹³C NMR Spectroscopy Experimental Protocol
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup:

    • Follow the same locking and shimming procedures as for ¹H NMR.

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Set a wider spectral width to accommodate the larger chemical shift range of carbon (typically 0-220 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

    • Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C.

    • Use an appropriate relaxation delay.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent signal or TMS.

    • Identify the chemical shifts of the unique carbon atoms in the molecule.

Structural Visualization

The following diagram illustrates the chemical structure of this compound and the assignment of its proton and carbon atoms, which corresponds to the predicted NMR data.

Caption: Structure of this compound with key proton and carbon environments labeled.

A Comparative Guide to the FTIR Spectroscopic Analysis of Dipropyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of dipropyl maleate (B1232345) with a related dialkyl maleate, diethyl maleate. It is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for the identification and characterization of organic compounds. This document outlines the characteristic infrared absorption peaks for the functional groups present in dipropyl maleate, presents a comparative data table, details the experimental protocols for acquiring FTIR spectra, and includes visualizations to illustrate the analytical workflow and molecular structure.

Introduction to FTIR Spectroscopy of Dialkyl Maleates

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1][2] When an organic molecule, such as this compound, is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation at characteristic wavenumbers.[2] The resulting FTIR spectrum is a unique molecular "fingerprint" that allows for the identification of the compound and the elucidation of its structural features.

This compound, an ester of maleic acid, possesses several key functional groups that give rise to distinct absorption bands in the mid-infrared region (4000-400 cm⁻¹). These include the carbon-carbon double bond (C=C) of the maleate backbone, the carbonyl group (C=O) of the ester, the carbon-oxygen single bonds (C-O), and the carbon-hydrogen bonds (C-H) of the propyl chains. By analyzing the position, intensity, and shape of these absorption peaks, one can confirm the identity of this compound and differentiate it from other related esters.

Comparative FTIR Data of this compound and Diethyl Maleate

The following table summarizes the expected characteristic FTIR absorption peaks for this compound and compares them with those of diethyl maleate. The data for this compound is inferred from the general knowledge of ester and alkene vibrational frequencies and data from similar molecules, while the data for diethyl maleate is based on available literature information.[3][4]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Reported Wavenumber (cm⁻¹) for Diethyl Maleate
C-H (Alkyl)Stretching2880 - 29702900 - 2990
C=O (Ester)Stretching~1725~1720
C=C (Alkene)Stretching~1645~1640
C-O (Ester)Stretching1200 - 13001200 - 1300
=C-HBending~810~815

Note: The exact peak positions can vary slightly depending on the sample preparation method and the specific instrument used.

Experimental Protocols for FTIR Analysis

The following are detailed methodologies for obtaining the FTIR spectrum of a liquid sample like this compound.

A. Attenuated Total Reflectance (ATR) Method

This is a common and convenient method for liquid samples.[1][5]

  • Instrument Setup:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Select the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[1]

    • Perform a background scan with a clean, empty ATR crystal to account for atmospheric and instrumental noise.[6]

  • Sample Preparation and Analysis:

    • Clean the ATR crystal (e.g., diamond or germanium) thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[1][5]

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.[5][7]

    • Acquire the FTIR spectrum. It is recommended to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]

  • Post-Analysis:

    • Clean the ATR crystal meticulously to prevent cross-contamination of subsequent samples.[1]

B. Transmission Cell Method

This method is suitable for non-aqueous liquid samples.[1]

  • Instrument Setup:

    • Follow the same instrument setup procedure as for the ATR method. A background scan should be taken with the empty transmission cell in the beam path.

  • Sample Preparation and Analysis:

    • Select a liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr).[5]

    • Introduce a few drops of the this compound sample into the cell's filling port using a syringe or pipette, ensuring no air bubbles are trapped in the light path.[6]

    • Seal the cell and place it in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, co-adding multiple scans for better quality.

  • Post-Analysis:

    • Thoroughly clean the transmission cell with an appropriate solvent and dry it completely before storing it in a desiccator to protect the salt windows from moisture.[6]

Visualizations

Diagram of the FTIR Analysis Workflow

The following diagram illustrates the logical steps involved in the FTIR analysis of a liquid sample like this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Liquid Sample (this compound) Prep Choose Method (ATR or Transmission) Sample->Prep Load Load Sample Prep->Load Background Acquire Background Spectrum Load->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Peaks Process->Identify Compare Compare with Reference Data Identify->Compare Result Final Identification Compare->Result

References

A Comparative Guide to Purity Determination of Dipropyl Maleate Using Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is a critical parameter in research, development, and manufacturing, directly impacting reaction yields, impurity profiles of final products, and overall process efficiency. Dipropyl maleate (B1232345), an important ester in various synthetic pathways, requires accurate purity assessment to ensure the reliability and reproducibility of its applications. This guide provides a comprehensive comparison of Gas Chromatography-Flame Ionization Detection (GC-FID) with other analytical techniques for determining the purity of dipropyl maleate, supported by detailed experimental protocols and representative data.

Introduction to Purity Concerns in this compound

This compound is typically synthesized through the esterification of maleic anhydride (B1165640) with n-propanol. This process can result in several impurities that need to be monitored and controlled. Common impurities include:

  • Residual n-propanol: Unreacted starting material.

  • Maleic anhydride: Unreacted starting material.

  • Dipropyl fumarate: The trans-isomer of this compound, which can form during synthesis.[1]

  • Monopropyl maleate: A partially esterified intermediate.[1]

  • Other related esters: From reactions with other alcohols present as impurities in the n-propanol feedstock.

Accurate quantification of these impurities is crucial for quality control and process optimization.[1]

Comparison of Analytical Methods for Purity Determination

While GC-FID is a robust and widely used method for purity assessment of volatile compounds like this compound, other techniques offer alternative or complementary information.

Analytical Method Principle Advantages Disadvantages Typical Purity Range Determined
GC-FID Separation based on boiling point and polarity on a capillary column, with detection by flame ionization.High resolution, high sensitivity for organic compounds, robust, and cost-effective.[1]Destructive to the sample, requires volatilization, may require derivatization for non-volatile impurities.95-99.9%
GC-MS Separation by GC with mass spectrometry for detection and identification.Provides structural information for impurity identification, high sensitivity.[1]More expensive than GC-FID, can be more complex to operate.95-99.9%
Quantitative NMR (qNMR) Purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.Highly accurate and precise, non-destructive, provides structural confirmation.Lower sensitivity than GC, requires a high-purity internal standard, can be affected by peak overlap.>98%
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.Suitable for non-volatile or thermally labile impurities, versatile with different detectors (e.g., UV, ELSD).May have lower resolution for volatile isomers compared to GC, requires chromophores for UV detection.Dependent on impurity profile

Note: The quantitative data presented is representative and based on the analysis of structurally similar dialkyl maleates. Actual results may vary based on the specific sample and analytical conditions.

Experimental Protocols

Purity Determination by GC-FID

This protocol provides a standard method for the routine quality control of this compound, offering excellent separation of the main component from its common impurities.

Chromatographic Conditions:

Parameter Value
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column Polar Capillary Column (e.g., DB-WAX, CP-Wax 52 CB)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Detector Temperature 270°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial: 60°C, hold for 2 minutesRamp: 10°C/min to 220°CHold: 5 minutes at 220°C
Injection Volume 1 µL
Split Ratio 50:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.[1]

  • Dissolve and dilute to the mark with a suitable solvent such as acetone.[1]

  • Vortex the solution to ensure homogeneity.

Data Analysis:

The purity of this compound is typically calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Alternative Method: Purity Determination by Quantitative NMR (qNMR)

qNMR is an excellent method for obtaining an absolute purity value without the need for a reference standard of the analyte itself.

Instrumentation and Parameters:

Parameter Value
Spectrometer 400 MHz or higher NMR spectrometer
Solvent Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
Internal Standard Certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone)
Pulse Program Standard 90° pulse sequence
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of the signals of interest
Number of Scans 16 or as required to achieve a good signal-to-noise ratio

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a clean, dry vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis:

The purity is calculated using the following formula, comparing the integral of a well-resolved proton signal from this compound to a signal from the internal standard.

Purity (%) = (I_sample / I_std) x (N_std / N_sample) x (MW_sample / MW_std) x (m_std / m_sample) x P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizations

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex inject Inject Sample vortex->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for purity determination of this compound using GC-FID.

Logical_Relationship node_goal Primary Goal? node_routine Routine QC node_goal->node_routine Purity Assay node_impurity_id Impurity ID node_goal->node_impurity_id Structural Info node_method_choice Select Method node_routine->node_method_choice node_impurity_id->node_method_choice node_gcfid GC-FID node_method_choice->node_gcfid Robust & Cost-Effective node_gcms GC-MS node_method_choice->node_gcms Definitive ID Needed node_qnmr qNMR (Absolute Purity) node_method_choice->node_qnmr High Accuracy Needed

Caption: Decision tree for selecting an analytical method for this compound analysis.

References

A Comparative Analysis for Researchers: Dipropyl Maleate vs. Diethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, the selection of appropriate research tools is paramount. This guide provides a detailed comparative analysis of dipropyl maleate (B1232345) and diethyl maleate, two alpha,beta-unsaturated carbonyl compounds. While structurally similar, the variation in their ester alkyl chains—propyl versus ethyl—can significantly influence their physicochemical properties, reactivity, and biological effects. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their experimental designs.

Physicochemical Properties: A Quantitative Comparison

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. The following table summarizes the key physicochemical properties of dipropyl maleate and diethyl maleate.

PropertyThis compoundDiethyl Maleate
Molecular Formula C₁₀H₁₆O₄[1]C₈H₁₂O₄[2][3][4]
Molecular Weight 200.23 g/mol [1][5][6]172.18 g/mol [4]
Boiling Point ~258 °C[1]225 °C[4]
Melting Point Not available-10 °C
Density ~1.025 g/cm³[1]~1.066 g/cm³
Flash Point 119.6 °C[1]93 °C
Vapor Pressure 0.0138 mmHg at 25°C[1]1.0 mmHg at 14°C
Solubility Insoluble in water[7]Slightly soluble in water; soluble in ethanol (B145695) and ether[3]
LogP (Predicted) 2.31.3

Chemical Reactivity: A Focus on Michael Addition

The primary mode of chemical and biological reactivity for both dipropyl and diethyl maleate is the Michael addition reaction. This is due to the electrophilic nature of the carbon-carbon double bond, which is activated by the two electron-withdrawing ester groups.

Diethyl maleate is a well-established Michael acceptor, readily reacting with nucleophiles such as thiols.[3] This reactivity is the basis for its primary biological effect: the depletion of intracellular glutathione (B108866).

This compound , while less studied, is also expected to be a competent Michael acceptor. However, the larger propyl groups may exert slightly more steric hindrance compared to the ethyl groups of diethyl maleate. This could potentially lead to a slower reaction rate with bulky nucleophiles. In the absence of direct comparative experimental data, it is reasonable to hypothesize that diethyl maleate may exhibit faster kinetics in Michael addition reactions.

Biological Effects: Glutathione Depletion and Nrf2 Activation

The biological activities of these maleates are intrinsically linked to their reactivity. The depletion of glutathione (GSH), a key cellular antioxidant, is a hallmark of exposure to these compounds. This, in turn, can trigger a variety of downstream cellular responses, most notably the activation of the Nrf2 signaling pathway.

Diethyl maleate (DEM) is a widely used agent to experimentally deplete intracellular GSH.[8][9][10] By forming a conjugate with GSH, DEM effectively removes it from the cellular antioxidant pool, leading to oxidative stress. This oxidative stress is a trigger for the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[11][12][13] DEM has been shown to activate Nrf2, leading to the transcription of a suite of cytoprotective genes.[11][12][13]

This compound's biological effects have not been as thoroughly investigated.[7] However, based on its structural similarity to diethyl maleate, it is highly probable that it also depletes cellular glutathione and activates the Nrf2 pathway. The longer alkyl chains of this compound increase its lipophilicity, which may enhance its ability to cross cellular membranes, potentially leading to more rapid or potent effects at lower concentrations. Conversely, the increased steric bulk could hinder its interaction with glutathione S-transferases, the enzymes that often catalyze the conjugation of such compounds to GSH. Further experimental validation is required to elucidate the precise activity of this compound. A safety data sheet for this compound indicates that it may cause respiratory irritation and that prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[7]

Experimental Protocols

To aid researchers in the investigation of these compounds, detailed methodologies for key experiments are provided below.

Glutathione Depletion Assay (Colorimetric)

This protocol outlines a common method for quantifying cellular glutathione levels following treatment with this compound or diethyl maleate.

  • Cell Culture and Treatment: Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or diethyl maleate for the desired time period.

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., a buffer containing 0.1% Triton X-100 and 0.1 M phosphate (B84403) buffer, pH 7.4).

  • GSH Measurement:

    • Add the cell lysate to a new 96-well plate.

    • Add a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase in a phosphate buffer.

    • Initiate the reaction by adding β-NADPH.

    • Measure the absorbance at 405 nm or 412 nm at multiple time points using a microplate reader.

  • Data Analysis: Calculate the rate of change in absorbance. Determine the GSH concentration in each sample by comparing the rates to a standard curve generated with known concentrations of GSH.

Nrf2 Activation Assay (Luciferase Reporter)

This protocol describes a method to quantify the activation of the Nrf2 signaling pathway.

  • Cell Line and Transfection: Utilize a cell line (e.g., HEK293T or HepG2) stably or transiently transfected with a luciferase reporter construct containing an Antioxidant Response Element (ARE) in its promoter.

  • Cell Culture and Treatment: Plate the transfected cells in a 96-well plate and allow them to adhere. Treat the cells with this compound or diethyl maleate at various concentrations.

  • Cell Lysis: After the desired treatment duration, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Add the cell lysate to a white-walled 96-well plate.

    • Add the luciferase assay reagent, which contains luciferin.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate. Express the Nrf2 activation as a fold change relative to the vehicle-treated control cells.

Visualizing the Mechanisms

To further clarify the biological processes discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_0 Glutathione Depletion cluster_1 Nrf2 Activation Pathway Maleate Compound Maleate Compound GSH Conjugate GSH Conjugate Maleate Compound->GSH Conjugate GST Oxidative Stress Oxidative Stress Maleate Compound->Oxidative Stress Depletes GSH GSH GSH GSH->GSH Conjugate GSH->Oxidative Stress GST GST Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Oxidative Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Nrf2_n Nrf2 (nucleus) Keap1->Nrf2_n Release Ub Ubiquitin Nrf2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element Nrf2_n->ARE Binds Gene Expression Gene Expression ARE->Gene Expression Activates

Caption: Glutathione depletion by maleate compounds leads to Nrf2 activation.

G Start Start Cell_Culture Plate cells in 96-well plate Start->Cell_Culture Treatment Treat with Dipropyl/Diethyl Maleate Cell_Culture->Treatment Lysis Lyse cells Treatment->Lysis Assay Perform Assay Lysis->Assay GSH_Assay Measure Absorbance (405nm) Assay->GSH_Assay Glutathione Depletion Nrf2_Assay Measure Luminescence Assay->Nrf2_Assay Nrf2 Activation Data_Analysis Analyze Data GSH_Assay->Data_Analysis Nrf2_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cellular assays.

References

Comparison of dipropyl maleate and dibutyl maleate properties.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Dipropyl Maleate (B1232345) and Dibutyl Maleate for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and material science, the selection of appropriate reagents is paramount to achieving desired product characteristics and performance. This guide provides a detailed comparison of dipropyl maleate and dibutyl maleate, two chemically similar yet distinct diesters of maleic acid. The following sections present a comprehensive overview of their physicochemical properties, spectroscopic data, and a representative experimental workflow for their application in polymer synthesis. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Comparative Analysis

A summary of the key physicochemical properties of this compound and dibutyl maleate is presented in the table below. These properties are fundamental to understanding the behavior of these compounds in various experimental and industrial settings.

PropertyThis compoundDibutyl Maleate
Molecular Formula C10H16O4[1][2][3]C12H20O4[4]
Molecular Weight 200.23 g/mol [1][2]228.29 g/mol [4]
Boiling Point 258.4°C at 760 mmHg[3]280.6°C[5]
Density 1.031 g/cm³[3]0.988 g/mL at 25 °C[4]
Flash Point 119.6°C[1][3]138°C[5]
Appearance -Colorless, transparent oily liquid[6]
Refractive Index 1.448[3]1.444 (25℃)[6]
Solubility -Insoluble in water; soluble in ethanol.[5]
CAS Number 2432-63-5[3]105-76-0[7]

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the identification and purity assessment of chemical compounds. Below is a comparison of the ¹H NMR spectral data for dibutyl maleate.

CompoundChemical Shift (δ) ppmMultiplicityAssignment
Dibutyl Maleate 6.27SingletOlefinic Protons (=CH)[8]
4.19TripletMethylene Protons (-O-CH₂)[8]
1.68QuintetMethylene Protons (-CH₂)[8]
1.42SextetMethylene Protons (-CH₂)[8]
0.95TripletMethyl Protons (-CH₃)[8]

Experimental Protocols

While specific comparative performance data between dipropyl and dibutyl maleate is not extensively published, a general experimental protocol for their use as a comonomer in emulsion polymerization is outlined below. This process is a common application for maleate esters in the production of paints and adhesives.[6][9]

Objective: To synthesize a vinyl acetate-maleate copolymer via emulsion polymerization.

Materials:

  • Vinyl acetate (B1210297) (monomer)

  • This compound or Dibutyl maleate (comonomer)

  • Potassium persulfate (initiator)

  • Sodium bicarbonate (buffer)

  • Anionic surfactant (e.g., sodium lauryl sulfate)

  • Deionized water

Procedure:

  • Preparation of the Aqueous Phase: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, deionized water, surfactant, and buffer are combined and purged with nitrogen for 30 minutes to remove dissolved oxygen.

  • Monomer Emulsion Preparation: In a separate beaker, the vinyl acetate and the maleate comonomer (either dipropyl or dibutyl maleate) are mixed with a portion of the surfactant solution to form a pre-emulsion.

  • Initiation: The aqueous phase in the reactor is heated to the desired reaction temperature (typically 60-80°C). A portion of the initiator (potassium persulfate) dissolved in deionized water is then added to the reactor.

  • Polymerization: The monomer pre-emulsion is fed into the reactor over a period of 2-4 hours. The remaining initiator solution is fed concurrently.

  • Completion: After the feeds are complete, the reaction is allowed to continue for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Characterization: The resulting latex is cooled to room temperature. The final product can be characterized for properties such as solid content, particle size, viscosity, and film-forming properties.

Application and Performance Insights

Both this compound and dibutyl maleate are utilized as plasticizers and comonomers in the synthesis of polymers.[6][9] Dibutyl maleate is extensively used as an internal plasticizer in copolymers with monomers like vinyl chloride and vinyl acetate, finding application in coatings, films, adhesives, and rubbers.[6] The incorporation of dibutyl maleate can impart softness, lucency, and high transparency to PVC products.[6] It is also a key intermediate in the production of sulfosuccinate (B1259242) surfactants used in detergents and paints.[6][10]

The choice between dipropyl and dibutyl maleate will often depend on the desired final properties of the polymer. The longer butyl chains in dibutyl maleate generally lead to greater plasticizing efficiency and lower volatility compared to the propyl chains in this compound. This can result in more flexible and durable materials.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general synthesis process for dialkyl maleates and a typical workflow for their application in emulsion polymerization.

SynthesisProcess General Synthesis of Dialkyl Maleates MaleicAnhydride Maleic Anhydride Reaction Esterification Reaction MaleicAnhydride->Reaction Alcohol Alcohol (Propanol or Butanol) Alcohol->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Separation Water Separation Reaction->Separation Purification Purification (Distillation) Separation->Purification FinalProduct Dipropyl or Dibutyl Maleate Purification->FinalProduct

Caption: Synthesis of Dipropyl/Dibutyl Maleate.

EmulsionPolymerization Emulsion Polymerization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing AqueousPhase Prepare Aqueous Phase (Water, Surfactant, Buffer) Initiation Heat Reactor & Add Initiator AqueousPhase->Initiation MonomerEmulsion Prepare Monomer Pre-Emulsion Polymerization Feed Monomer Emulsion & Initiator MonomerEmulsion->Polymerization Initiation->Polymerization Completion Hold for Complete Conversion Polymerization->Completion Cooling Cool Reactor Completion->Cooling Characterization Characterize Latex Properties Cooling->Characterization

Caption: Emulsion Polymerization Workflow.

References

Validating the Identity of Dipropyl Maleate with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the identity of chemical compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of mass spectrometry data for dipropyl maleate (B1232345) against its isomers, offering a clear protocol for its unambiguous identification.

Dipropyl maleate, a key intermediate in various chemical syntheses, can be challenging to distinguish from its geometric isomer, dipropyl fumarate (B1241708), and other structurally similar compounds. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for this purpose. This guide presents the expected mass spectral fragmentation patterns and a detailed experimental protocol to validate the identity of this compound.

Comparative Mass Spectral Data

The primary means of distinguishing this compound from its isomers via electron ionization mass spectrometry (EI-MS) lies in the differential fragmentation patterns that arise from their distinct molecular structures. The relative abundances of key fragment ions can serve as a diagnostic fingerprint.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and their Relative Intensities
This compound 200.23Predicted based on related dialkyl maleates:159 [M-C₃H₅O]⁺, 116 [M-2C₃H₆]⁺ or [M-C₄H₄O₃]⁺, 99 [C₄H₃O₃]⁺, 43 [C₃H₇]⁺
Diisopropyl Maleate 200.2399 (High), 43 (Very High), 100 (Moderate)[1]
Diisopropyl Fumarate 200.23141 (High), 99 (Moderate), 117 (Moderate)[2]
Diethyl Maleate 172.18127 [M-OC₂H₅]⁺, 99 [M-COOC₂H₅]⁺, 71 , 45 , 29

Note: The fragmentation data for this compound is predicted based on the observed patterns in closely related dialkyl maleates and general principles of mass spectral fragmentation. The most abundant ions for diisopropyl maleate and diisopropyl fumarate are highlighted based on available data.

Experimental Protocol for GC-MS Analysis

A robust GC-MS method is crucial for the separation and subsequent identification of this compound. The following protocol is a general guideline that can be adapted to specific instrumentation.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

3. Data Analysis:

  • The retention time of the this compound peak should be consistent across analyses.

  • The acquired mass spectrum should be compared to a reference spectrum if available, or the fragmentation pattern should be analyzed and compared with the expected fragmentation and the data from its isomers as presented in the table above.

Fragmentation Pathway of this compound

The electron ionization of this compound leads to a molecular ion ([M]⁺•) which then undergoes a series of fragmentation reactions. The proposed major fragmentation pathways are illustrated below.

fragmentation_pathway M This compound [M]⁺• m/z = 200 F1 [M - C₃H₆]⁺• m/z = 158 M->F1 - C₃H₆ (Propene) F2 [M - OC₃H₇]⁺ m/z = 141 M->F2 - •OC₃H₇ F4 [C₃H₇]⁺ m/z = 43 M->F4 Propyl cation F3 [M - COOC₃H₇]⁺ m/z = 99 F2->F3 - C₂H₂O experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation cluster_result Result prep Prepare Sample Solution gcms Inject into GC-MS prep->gcms acquire Acquire Mass Spectrum gcms->acquire rt Check Retention Time acquire->rt compare Compare Mass Spectrum with Reference/Isomers rt->compare identify Confirm Identity compare->identify validated Identity Validated identify->validated

References

A Comparative Guide to the Mass Spectra of Dialkyl Maleates: Interpreting the Fragmentation of Dipropyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of dipropyl maleate (B1232345), presenting a comparative analysis with diethyl maleate to elucidate common fragmentation patterns. The information herein is supported by experimental data and protocols to assist researchers in identifying and characterizing these and similar compounds.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which causes it to fragment. The resulting charged fragments are detected and plotted as a function of their mass-to-charge ratio (m/z), creating a mass spectrum. The fragmentation pattern is unique to the molecule's structure and provides valuable information for its identification.

This guide focuses on the interpretation of the mass spectrum of dipropyl maleate, a dialkyl ester of maleic acid. To provide a clearer understanding of its fragmentation, we will compare its mass spectrum with that of diethyl maleate, a lower homologous ester.

Data Presentation: Comparison of Mass Spectra

The mass spectra of this compound and diethyl maleate exhibit characteristic fragmentation patterns for esters. The key fragments and their relative abundances are summarized in the table below.

m/z This compound (Proposed) Diethyl Maleate Interpretation of Fragment
200 Present, low abundance-Molecular Ion [M]⁺
172 -Present, low abundanceMolecular Ion [M]⁺
159 Present-[M - C₃H₅]⁺ (Loss of an allyl radical)
157 Present-[M - C₃H₇]⁺ (Loss of a propyl radical)
143 Present-[M - OC₃H₇]⁺ (Loss of a propoxy radical)
127 -Present[M - OC₂H₅]⁺ (Loss of an ethoxy radical)
117 PresentPresent[M - COOC₃H₇]⁺ or [M - COOC₂H₅]⁺ (Loss of the larger ester group)
99 PresentPresent[C₄H₃O₃]⁺ (Maleic anhydride (B1165640) radical cation)
87 Present-[C₄H₇O₂]⁺ (Propyl ester fragment)
73 -Present[C₃H₅O₂]⁺ (Ethyl ester fragment)
55 PresentPresent[C₃H₃O]⁺
43 Present-[C₃H₇]⁺ (Propyl cation)
41 PresentPresent[C₃H₅]⁺ (Allyl cation)
29 -Present[C₂H₅]⁺ (Ethyl cation)
27 PresentPresent[C₂H₃]⁺

Note: The data for this compound is based on typical ester fragmentation patterns and requires experimental verification for precise relative abundances.

Interpretation of Fragmentation Patterns

The fragmentation of dialkyl maleates under electron ionization follows several key pathways:

  • Molecular Ion Peak: The peak with the highest m/z value corresponds to the molecular ion (M⁺). For this compound, this is expected at m/z 200, and for diethyl maleate, it is observed at m/z 172.[1] The intensity of the molecular ion peak is often low for esters due to their facile fragmentation.

  • Alpha-Cleavage: This is a common fragmentation for esters, involving the cleavage of the C-O bond adjacent to the carbonyl group. This results in the loss of an alkoxy radical (-OR).

    • For this compound, the loss of a propoxy radical (•OC₃H₇, 59 Da) leads to a fragment at m/z 141.

    • For diethyl maleate, the loss of an ethoxy radical (•OC₂H₅, 45 Da) results in a prominent peak at m/z 127.

  • McLafferty Rearrangement: This is a characteristic rearrangement for esters with alkyl chains of at least three carbons. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

    • In this compound, this rearrangement can lead to the formation of a radical cation at m/z 158 (loss of propene, C₃H₆, 42 Da).

  • Loss of the Alkyl Group: Cleavage of the alkyl chain from the ester group can occur.

    • This compound can lose a propyl radical (•C₃H₇, 43 Da) to form a fragment at m/z 157.

    • Diethyl maleate can lose an ethyl radical (•C₂H₅, 29 Da) to form a fragment at m/z 143.

  • Formation of Acylium Ions: Cleavage of the bond between the carbonyl carbon and the double bond can lead to the formation of acylium ions.

    • A significant fragment is often observed at m/z 99, corresponding to the maleic anhydride radical cation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis

A common method for analyzing volatile esters like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount of the ester sample (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane (B109758) or hexane).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injection Port: Set to a temperature of 250°C.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Transfer Line Temperature: 280°C.

3. Data Acquisition and Analysis:

  • Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

  • Acquire the mass spectrum of the eluting peak corresponding to the ester.

  • Process the data using the instrument's software to identify the m/z values and relative abundances of the fragments.

Mandatory Visualization

The following diagrams illustrate the key fragmentation pathways for dipropyl and diethyl maleate.

Dipropyl_Maleate_Fragmentation M This compound [M]⁺˙ m/z 200 frag157 [M - C₃H₇]⁺ m/z 157 M->frag157 - •C₃H₇ frag141 [M - OC₃H₇]⁺ m/z 141 M->frag141 - •OC₃H₇ (α-cleavage) frag43 [C₃H₇]⁺ m/z 43 M->frag43 Propyl Cation frag99 [C₄H₃O₃]⁺ m/z 99 frag141->frag99 - C₃H₆

Caption: Fragmentation pathway of this compound.

Diethyl_Maleate_Fragmentation M Diethyl Maleate [M]⁺˙ m/z 172 frag143 [M - C₂H₅]⁺ m/z 143 M->frag143 - •C₂H₅ frag127 [M - OC₂H₅]⁺ m/z 127 M->frag127 - •OC₂H₅ (α-cleavage) frag29 [C₂H₅]⁺ m/z 29 M->frag29 Ethyl Cation frag99 [C₄H₃O₃]⁺ m/z 99 frag127->frag99 - C₂H₄

References

Navigating the Nuances of High-Purity Dipropyl Maleate: A Guide to Certificate of Analysis Requirements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the synthesis of active pharmaceutical ingredients (APIs) and other critical applications, even minute impurities can lead to significant downstream consequences, affecting reaction yields, product stability, and patient safety. Dipropyl maleate (B1232345), a key intermediate in various organic syntheses, is no exception. A thorough understanding of its Certificate of Analysis (CoA) is crucial for ensuring the quality and consistency of this important building block. This guide provides a comparative overview of the CoA requirements for high-purity dipropyl maleate versus standard grades, supported by experimental data and detailed protocols.

Decoding the Certificate of Analysis: A Comparative Look

The Certificate of Analysis is a formal document that provides a batch-specific summary of the quality control testing performed on a chemical product. For this compound, the stringency of these specifications directly correlates with its intended use. High-purity grades, essential for pharmaceutical and other sensitive applications, undergo more rigorous testing and have tighter acceptance criteria compared to standard or technical grades.

The following table summarizes the key parameters typically found on a CoA for high-purity this compound and offers a comparison with the expected values for a standard grade product. This data is representative and compiled from typical specifications for high-purity esters used in regulated industries.

Parameter Test Method High-Purity Grade (>99.5%) Specification Standard Grade (~98%) Specification Significance in Drug Development
Appearance Visual InspectionClear, colorless liquidClear, colorless to pale yellow liquidOff-colors can indicate the presence of degradation products or other contaminants.
Assay (Purity) Gas Chromatography (GC)≥ 99.5%≥ 98.0%The concentration of the active reagent directly impacts reaction stoichiometry and yield.
Identity FTIR SpectroscopyConforms to reference spectrumConforms to reference spectrumConfirms the molecular structure of the compound.
Water Content Karl Fischer Titration≤ 0.05%≤ 0.2%Excess water can interfere with moisture-sensitive reactions and promote hydrolysis of the ester.
Acidity (as Maleic Acid) Titration≤ 0.02%≤ 0.1%Residual acidic impurities can catalyze unwanted side reactions or degrade the final product.
Dipropyl Fumarate Gas Chromatography (GC)≤ 0.1%≤ 0.5%This geometric isomer can have different reactivity and may lead to impurities in the final API.
Mono-propyl Maleate Gas Chromatography (GC)≤ 0.1%≤ 0.5%An intermediate in the esterification process, its presence indicates an incomplete reaction.
Residual Propanol Gas Chromatography (GC)≤ 0.1%≤ 0.5%Residual solvent from the synthesis process that must be controlled according to regulatory guidelines.
Maleic Anhydride Gas Chromatography (GC)Not Detected≤ 0.2%A reactive starting material that can lead to the formation of undesirable byproducts.
Heavy Metals ICP-MS≤ 10 ppmNot typically specifiedCritical for pharmaceutical applications to ensure patient safety.

Rigorous Analysis: The Cornerstone of Quality

The determination of purity and the quantification of impurities in this compound are primarily accomplished through gas chromatography (GC), a powerful analytical technique for separating and analyzing volatile compounds.[1]

Experimental Protocol: Purity Determination of this compound by Gas Chromatography (GC-FID)

This protocol outlines a standard method for assessing the purity of this compound and quantifying key impurities.

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A polar stationary phase column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for optimal separation of this compound from its isomers and related impurities.

2. Reagents and Materials:

  • This compound sample

  • High-purity solvent for sample dilution (e.g., Acetone or Dichloromethane)

  • Reference standards for this compound and potential impurities (dipropyl fumarate, mono-propyl maleate, propanol, maleic anhydride)

3. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 270°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly.

5. Analysis:

  • Inject the prepared sample into the GC system.

  • Record the chromatogram and integrate the peak areas.

6. Calculation of Purity: The purity of this compound is calculated using the area percent method:

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Impurities are identified by comparing their retention times with those of the reference standards. Their concentrations are also calculated using the area percent method.

The Path to Purity: A Quality Control Workflow

Ensuring the high purity of this compound requires a stringent quality control workflow, from the initial raw materials to the final packaged product. The following diagram illustrates the key stages in this process.

QC_Workflow cluster_0 Raw Material QC cluster_1 Synthesis & In-Process Control cluster_2 Purification & Isolation cluster_3 Final Product QC & Release raw_materials Raw Material (Maleic Anhydride, Propanol) raw_qc Incoming QC: Identity, Purity raw_materials->raw_qc synthesis Esterification Reaction raw_qc->synthesis Release for Production ipc In-Process Control (IPC): Reaction Completion (GC) synthesis->ipc neutralization Neutralization: Wash with NaHCO3 ipc->neutralization Proceed to Purification distillation Fractional Distillation neutralization->distillation final_qc Final QC Testing: Assay, Impurities, Water distillation->final_qc Purified Product coa_generation Certificate of Analysis Generation final_qc->coa_generation packaging Packaging & Labeling coa_generation->packaging release Product Release packaging->release

Quality Control Workflow for High-Purity this compound

This workflow highlights the critical control points that ensure the final product meets the stringent requirements for high-purity applications. Each step, from the initial inspection of raw materials to the final comprehensive analysis, is designed to identify and mitigate potential sources of contamination and ensure batch-to-batch consistency.

References

A Comparative Guide to the Reactivity of Dialkyl Maleates in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various dialkyl maleates as Michael acceptors in conjugate addition reactions. By examining the structural factors that influence reaction kinetics and presenting supporting experimental data, this document aims to inform the selection of appropriate reagents for chemical synthesis and drug development applications.

Core Principles: Steric Hindrance as the Deciding Factor

The Michael addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction involving the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[1] In the case of dialkyl maleates, the electrophilicity of the carbon-carbon double bond is activated by two electron-withdrawing ester groups, making them competent Michael acceptors.

While the electronic influence of different alkyl ester groups (methyl, ethyl, butyl) is largely comparable, the primary factor differentiating their reactivity is steric hindrance .[2] The size of the alkyl groups directly impacts the ability of a nucleophile to approach the electrophilic β-carbon of the double bond. Consequently, dialkyl maleates with smaller, less sterically demanding alkyl groups are generally expected to exhibit higher reactivity in Michael addition reactions.[2]

The anticipated order of reactivity based on steric hindrance is as follows:

Dimethyl maleate (B1232345) > Diethyl maleate > Dibutyl maleate > Di-tert-butyl maleate

This relationship can be visualized as a logical flow where increasing steric bulk leads to a decrease in reaction rate.

G cluster_0 A Increase in Alkyl Group Size (e.g., Methyl → Ethyl → tert-Butyl) B Increased Steric Hindrance around the C=C double bond A->B C More Difficult Nucleophilic Attack at the β-carbon B->C D Decreased Reaction Rate in Michael Addition C->D G cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Donor Michael Donor (Nu-H) Nuc Nucleophile (Nu⁻) Donor->Nuc + Base Base Base ProtonatedBase Protonated Base (Base-H⁺) Intermediate Enolate Intermediate Nuc->Intermediate + Dialkyl Maleate Maleate Dialkyl Maleate Product Michael Adduct Intermediate->Product + Protonated Base G Setup 1. Reaction Setup - Dissolve Maleate in Solvent - Add Internal Standard - Inert Atmosphere (N₂) Reagents 2. Reagent Addition - Add Thiol Nucleophile - Add Base Catalyst to start Setup->Reagents Monitor 3. Monitoring - Withdraw Aliquots at  Timed Intervals Reagents->Monitor Quench 4. Quenching - Neutralize Catalyst in  Aliquots with Acid Monitor->Quench Analyze 5. Analysis - Analyze Aliquots via  GC-MS or NMR Quench->Analyze Data 6. Data Processing - Plot [Reactant] vs. Time - Calculate Rate Constant (k) Analyze->Data

References

Cross-Sensitization Potential of Maleic Acid Esters: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-sensitization potential among different maleic acid esters, supported by available experimental data. Detailed methodologies for key toxicological assays are presented to aid in the design and interpretation of future studies in dermal sensitization.

Maleic acid esters are widely used in various industrial and consumer products, including polymers, adhesives, and cosmetics.[1] However, their potential to act as skin sensitizers and elicit allergic contact dermatitis (ACD) is a significant concern.[1][2] Furthermore, the structural similarity among these esters raises the possibility of cross-sensitization, where sensitization to one maleate (B1232345) can lead to allergic reactions upon exposure to another. Understanding these cross-sensitization patterns is critical for risk assessment and the development of safer alternatives.

Comparative Analysis of Sensitization Potential

The sensitizing potential of a chemical is often quantified using the murine Local Lymph Node Assay (LLNA), which determines the concentration required to induce a threefold increase in lymphocyte proliferation (EC3 value). A lower EC3 value indicates a greater sensitizing potency. Human patch testing provides direct evidence of sensitization in humans.

Table 1: Comparative Sensitization Potential of Maleic Acid Esters

Maleic Acid EsterTest TypeSpeciesVehicleResultSensitization PotencyCitation
Diesters
Dimethyl maleateGPMT (non-GLP)Guinea PigEthanolPositive (slight to moderate erythema in all animals)Sensitizer[3]
Diethyl maleateLLNAMouseAcetone/Olive OilEC3: 2.0%Moderate[3]
LLNAMouseNot SpecifiedEC3: 5.8%Moderate[3]
GPMTGuinea PigCorn Oil/AcetonePositive (95% of animals reacted)Sensitizer[3]
Dibutyl maleateGPMT (non-GLP)Guinea PigCorn OilPositive (80% of animals reacted)Sensitizer[3]
Human Patch TestHumanAcetonePositive in 10/11 workersSensitizer[3]
Diisopropyl maleateGHS Classification--H317: May cause an allergic skin reactionSensitizer[4]
Diethylhexyl maleateGPMT (non-guideline)Guinea Pig-NegativeNot Sensitizing in this study[2]
Dioctyl maleate / Diethylhexyl maleate mixtureGPMTGuinea PigCorn OilNegativeNot Sensitizing[2]
Monoesters
Mono(2-ethylhexyl) maleateGPMTGuinea PigPEG 300Positive (erythema in 60-80% of animals)Sensitizer[2]
Monohexyl maleateIn silico (DEREK)--Predicted EC3: 0.52%Strong (predicted)[2]
Mono(2-ethylhexyl) maleateIn silico (DEREK)--Predicted EC3: 0.56%Strong (predicted)[2]
Monoisooctyl maleateIn silico (DEREK)--Predicted EC3: 0.58%Strong (predicted)[2]
Monooctyl maleateIn silico (DEREK)--Predicted EC3: 0.60%Strong (predicted)[2]
Monoisodecyl maleateIn silico (DEREK)--Predicted EC3: 0.66%Strong (predicted)[2]
Monolauryl maleateIn silico (DEREK)--Predicted EC3: 0.71-0.82%Strong (predicted)[2]
Monoalkyl (C16-18) hydrogen maleateIn silico (DEREK)--Predicted EC3: 0.89-0.97%Strong (predicted)[2]
Monostearyl maleateIn silico (DEREK)--Predicted EC3: 0.97%Strong (predicted)[2]

Cross-Sensitization with Structurally Related Compounds

Significant cross-sensitization has been observed between maleic acid esters and the structurally related compound dimethyl fumarate (B1241708) (DMF), which is a known potent sensitizer. This suggests a common structural motif is recognized by the immune system.

Table 2: Cross-Reactivity Between Dimethyl Fumarate (DMF) and Maleic Acid Esters in DMF-Sensitized Patients

CompoundNumber of DMF-Sensitized Patients TestedNumber of Positive ReactionsPercentage of Positive Reactions (%)Citation
Diethyl maleate (DEM) 372156.8[5][6]
Dimethyl maleate (DMM) 99100[5][6]
Diethyl fumarate (DEF)373389.2[5]
Ethyl acrylate (B77674) (EA)371335.1[5]
Methyl acrylate (MA)37718.9[5]

The 100% positive reaction rate to dimethyl maleate in DMF-sensitized patients strongly suggests a high potential for cross-sensitization between these two compounds.[5][6]

Experimental Protocols

Detailed methodologies for the principal assays used to assess skin sensitization are provided below.

Murine Local Lymph Node Assay (LLNA)

The LLNA is the current standard for assessing skin sensitization potential and measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance.

  • Test System: CBA/J or CBA/Ca mice.

  • Procedure:

    • Induction: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control, are prepared. 25 µL of the test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.

    • Proliferation Measurement: Five days after the first application, mice are injected intravenously with 3H-methyl thymidine (B127349).

    • Sample Collection: Five hours after injection, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.

    • Data Analysis: The incorporation of 3H-methyl thymidine is measured by β-scintillation counting. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result. The EC3 value is calculated from the dose-response curve.[4]

Guinea Pig Maximization Test (GPMT)

The GPMT is a widely used method to identify potential skin sensitizers, involving both intradermal and topical induction phases.

  • Test System: Albino guinea pigs.

  • Procedure:

    • Induction Phase 1 (Intradermal): On day 0, three pairs of intradermal injections are made in the scapular region of each animal:

      • Freund's Complete Adjuvant (FCA) emulsified with water (1:1).

      • The test substance in a suitable vehicle.

      • The test substance in FCA and water emulsion.

    • Induction Phase 2 (Topical): On day 7, the test substance is applied topically to the injection sites under an occlusive patch for 48 hours.

    • Challenge Phase: On day 21, a non-irritating concentration of the test substance is applied topically to a naive site on the flank under an occlusive patch for 24 hours.

    • Evaluation: The challenge sites are observed for erythema and edema at 48 and 72 hours after patch application. The incidence and severity of the reactions in the test group are compared to a control group.[7][8]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to evaluate the sensitization potential of a substance in human volunteers.

  • Test System: A panel of 50-200 healthy adult volunteers.

  • Procedure:

    • Induction Phase: The test substance is applied to the same skin site (typically the back) under an occlusive or semi-occlusive patch for nine 24-hour periods over three weeks. The site is evaluated for any reaction before each new application.

    • Rest Period: A 10-21 day rest period follows the induction phase, during which no applications are made.

    • Challenge Phase: A single 24-hour patch with the test substance is applied to a naive skin site.

    • Evaluation: The challenge site is scored for any skin reaction (erythema, edema, papules, vesicles) at 24, 48, 72, and sometimes 96 hours after patch removal. A reaction at the challenge site that is more pronounced than any irritation seen during the induction phase is indicative of sensitization.[5][9]

Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.

G cluster_0 Molecular Initiating Event cluster_1 Keratinocyte Activation cluster_2 Dendritic Cell Maturation & Migration cluster_3 T-Cell Priming & Proliferation in Lymph Node cluster_4 Elicitation Phase (Re-exposure) Hapten (Maleate Ester) Hapten (Maleate Ester) Hapten-Protein Adduct Hapten-Protein Adduct Hapten (Maleate Ester)->Hapten-Protein Adduct Covalent Binding (Haptenation) Skin Proteins Skin Proteins Skin Proteins->Hapten-Protein Adduct Keratinocytes Keratinocytes Hapten-Protein Adduct->Keratinocytes Inflammatory Cytokines & Chemokines Inflammatory Cytokines & Chemokines Keratinocytes->Inflammatory Cytokines & Chemokines Inflammatory Cytokines & Chemokines\n(IL-1α, IL-1β, TNF-α) Inflammatory Cytokines & Chemokines (IL-1α, IL-1β, TNF-α) LCs & dDCs LCs & dDCs Inflammatory Cytokines & Chemokines->LCs & dDCs Langerhans Cells (LCs) &\nDermal Dendritic Cells (dDCs) Langerhans Cells (LCs) & Dermal Dendritic Cells (dDCs) Migration to Lymph Node Migration to Lymph Node Antigen Presentation to Naive T-cells Antigen Presentation to Naive T-cells Migration to Lymph Node->Antigen Presentation to Naive T-cells LCs & dDCs->Migration to Lymph Node Clonal Expansion of\nHapten-Specific T-cells\n(Th1, Tc1) Clonal Expansion of Hapten-Specific T-cells (Th1, Tc1) Antigen Presentation to Naive T-cells->Clonal Expansion of\nHapten-Specific T-cells\n(Th1, Tc1) Recirculating Memory T-cells Recirculating Memory T-cells Clonal Expansion of\nHapten-Specific T-cells\n(Th1, Tc1)->Recirculating Memory T-cells Recruitment to Skin Recruitment to Skin Recirculating Memory T-cells->Recruitment to Skin Inflammatory Response\n(Allergic Contact Dermatitis) Inflammatory Response (Allergic Contact Dermatitis) Recruitment to Skin->Inflammatory Response\n(Allergic Contact Dermatitis)

Fig. 1: Signaling pathway of allergic contact dermatitis induction by maleic acid esters.

G cluster_0 Induction Phase (3 Weeks) cluster_1 Rest Period (10-21 Days) cluster_2 Challenge Phase Apply Patch with Maleate Ester (24h) Apply Patch with Maleate Ester (24h) Remove Patch & Evaluate Skin Remove Patch & Evaluate Skin Apply Patch with Maleate Ester (24h)->Remove Patch & Evaluate Skin Repeat 9 times Repeat 9 times Remove Patch & Evaluate Skin->Repeat 9 times Repeat 9 times->Apply Patch with Maleate Ester (24h) No Patch Application No Patch Application Repeat 9 times->No Patch Application Apply Patch to Naive Site (24h) Apply Patch to Naive Site (24h) No Patch Application->Apply Patch to Naive Site (24h) Evaluate Site at 24, 48, 72h Evaluate Site at 24, 48, 72h Apply Patch to Naive Site (24h)->Evaluate Site at 24, 48, 72h Sensitization Assessment Sensitization Assessment Evaluate Site at 24, 48, 72h->Sensitization Assessment G Dimethyl Fumarate Sensitization Dimethyl Fumarate Sensitization Dimethyl Maleate Dimethyl Maleate Dimethyl Fumarate Sensitization->Dimethyl Maleate High Cross-Reactivity (100%) Diethyl Maleate Diethyl Maleate Dimethyl Fumarate Sensitization->Diethyl Maleate Moderate Cross-Reactivity (56.8%) Other Maleate Esters Other Maleate Esters Dimethyl Maleate->Other Maleate Esters Predicted Cross-Reactivity (Structural Similarity) Diethyl Maleate->Other Maleate Esters Predicted Cross-Reactivity (Structural Similarity)

References

A Comparative Guide to Stability-Indicating HPLC Methods for Maleate-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of various maleate-containing pharmaceutical compounds. The stability of a drug product, its ability to remain within established limits to ensure its identity, strength, quality, and purity, is a critical attribute. Stability-indicating methods are essential for resolving the active pharmaceutical ingredient (API) from its degradation products, thus providing an accurate measure of the API's stability.

This document outlines and compares the experimental conditions and validation parameters of published HPLC methods for several maleate (B1232345) salts of active pharmaceutical ingredients, supported by experimental data from the cited literature.

Comparative Analysis of Chromatographic Conditions

The selection of appropriate chromatographic conditions is paramount for achieving adequate separation between the parent drug and its degradation products. The following table summarizes the key chromatographic parameters used in validated stability-indicating HPLC methods for different maleate-containing compounds.

Table 1: Comparison of HPLC Chromatographic Conditions

Compound Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Reference
Asenapine Maleate Not SpecifiedAcetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 2.7) (55:45 v/v)Not SpecifiedNot Specified[1]
Chlorpheniramine (B86927) Maleate C180.1% Orthophosphoric Acid : Acetonitrile (45:55 v/v)1.0Not Specified[2]
Enalapril (B1671234) Maleate Hypersil MOS, 5µ (250 mm x 4.6 mm)Buffer Solution : Acetonitrile (40:60 v/v)1.5215[3][4]
Enalapril Maleate Octadecyl silica20 mM Phosphate Buffer (pH 2) : Methanol : THF : TEA (66:25:9:0.1 v/v)Not Specified215[5]
Enalapril Maleate & Amlodipine Besylate C18 (ODS UG column, 250mm × 4.5 mm)Acetate buffer : Methanol : Acetonitrile (60:20:20 v/v, pH 5)0.8232[6]
Flupirtine Maleate C18 (Agilent BDS, 250 mm × 4.6 mm, 5µ)Methanol : Water (80:20 v/v) containing 0.2% v/v Triethylamine (pH 3.1)1.0254[7][8]
Indacaterol Maleate Phenomenex C18 (250mm x 4.6ID, 5µ)Methanol : Phosphate Buffer (pH 6.8) (75:25 v/v)1.0260[9]
Prochlorperazine Maleate Zorbax Bonus-RPAcetonitrile : 0.1% Formic acid (30:70 v/v)1.0258[10]

Performance Comparison of Validated Methods

Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. The following table compares the validation parameters of the stability-indicating HPLC methods for various maleate-containing compounds, as per the International Council for Harmonisation (ICH) guidelines.

Table 2: Comparison of Method Validation Parameters

Compound Linearity Range (µg/mL) Correlation Coefficient (r²) Accuracy (% Recovery) Precision (%RSD) Reference
Asenapine Maleate 25 - 75>0.99950%, 100%, 150% levels<2.0[1]
Enalapril Maleate & Amlodipine Besylate 0.5 - 8.0 (Enalapril)>0.99998.6% - 101.6%<1.0[6][11]
Flupirtine Maleate 20 - 120Not SpecifiedNot Specified<1.5[7][8]
Indacaterol Maleate 10 - 500.999399.97 - 100.4<2.0[9]

Forced Degradation Studies Summary

Forced degradation studies are undertaken to demonstrate the specificity of the stability-indicating method. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

Table 3: Summary of Forced Degradation Conditions and Observations

Compound Acid Hydrolysis Base Hydrolysis Oxidative Degradation Thermal Degradation Photolytic Degradation Reference
Asenapine Maleate 0.1 N HCl0.1 N NaOH3% H₂O₂60°CUV light[1]
Enalapril Maleate 0.1 N HCl at 80°C0.1 N NaOH at 80°CH₂O₂ at room temp.50°C for 60 daysIn 0.1N HCl, water, and 0.1N NaOH at 40°C[12][13]
Flupirtine Maleate 1 M HCl at RT for 24h0.01 M NaOH0.3% H₂O₂ at RT for 24hNot SpecifiedNot Specified[7][8]
Indacaterol Maleate SusceptibleSusceptibleSusceptibleSusceptibleSusceptible[9]
Pafuramidine Maleate 0.1 M HCl at RT and 60°C0.1 M NaOH at RT3% H₂O₂ at RTSolid state in stability chamberSolid state exposed to light[14]

Experimental Protocols

General Protocol for Stability-Indicating HPLC Method Development and Validation
  • API and Reagent Preparation:

    • Prepare a stock solution of the maleate-containing API in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • Prepare all mobile phase components, buffers, and stress-inducing reagents (e.g., HCl, NaOH, H₂O₂) using HPLC-grade or analytical-grade chemicals.

  • Chromatographic System and Conditions:

    • Utilize an HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (typically a UV-Vis or photodiode array detector).

    • Select an appropriate stationary phase (e.g., C18, C8) and column dimensions.

    • Optimize the mobile phase composition (organic modifier, buffer, pH), flow rate, and column temperature to achieve optimal separation between the API and its degradation products.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the drug solution with an appropriate concentration of acid (e.g., 0.1 N to 1 N HCl) and heat if necessary. Neutralize the samples before injection.[14]

    • Base Hydrolysis: Treat the drug solution with an appropriate concentration of base (e.g., 0.1 N to 1 N NaOH) and heat if necessary. Neutralize the samples before injection.[14]

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% to 30% H₂O₂).

    • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C).

    • Photolytic Degradation: Expose the solid drug substance or a solution to UV and/or visible light.

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is primarily established through forced degradation studies.

    • Linearity: Analyze a series of dilutions of the standard solution over a defined concentration range. Plot the detector response versus concentration and determine the correlation coefficient (r²).[1]

    • Accuracy: Perform recovery studies at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the working concentration).[1]

    • Precision:

      • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.

      • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: Introduce small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Mandatory Visualizations

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2) cluster_3 Final Method MD1 Literature Review & API Characterization MD2 Selection of Initial Chromatographic Conditions MD1->MD2 MD3 Method Optimization (Mobile Phase, Column, etc.) MD2->MD3 FD1 Acid Hydrolysis MD3->FD1 Stress Testing FD2 Base Hydrolysis MD3->FD2 Stress Testing FD3 Oxidation MD3->FD3 Stress Testing FD4 Thermal MD3->FD4 Stress Testing FD5 Photolytic MD3->FD5 Stress Testing MV2 Linearity & Range MD3->MV2 MV3 Accuracy MD3->MV3 MV4 Precision (Repeatability & Intermediate) MD3->MV4 MV5 LOD & LOQ MD3->MV5 MV6 Robustness MD3->MV6 MV1 Specificity FD1->MV1 FD2->MV1 FD3->MV1 FD4->MV1 FD5->MV1 FM Validated Stability-Indicating HPLC Method MV1->FM MV2->FM MV3->FM MV4->FM MV5->FM MV6->FM

Caption: Experimental workflow for developing a stability-indicating HPLC method.

G cluster_precision Precision Types Validation ICH Q2(R1) Validation Parameters Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The development of a robust and reliable stability-indicating HPLC method is critical for the quality control of maleate-containing drug substances and products. The presented data highlights that while general principles of reverse-phase HPLC are applicable, the specific chromatographic conditions must be tailored to the individual properties of the maleate compound and its potential degradation products. The methods summarized in this guide have been successfully validated according to ICH guidelines, demonstrating their suitability for stability testing. Researchers can use this comparative information as a starting point for developing and validating their own stability-indicating methods for novel or existing maleate-containing compounds.

References

Safety Operating Guide

Proper Disposal of Dipropyl Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including dipropyl maleate (B1232345). This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of dipropyl maleate, minimizing risks and adhering to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with care. According to its Safety Data Sheet (SDS), this compound may cause respiratory irritation.[1] It is also classified as toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is paramount.

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. If there is a risk of inhalation, use a respirator with a suitable cartridge.[1] Work in a well-ventilated area, such as a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, like most laboratory chemicals, is regulated and cannot be poured down the drain or thrown in regular trash.[3][4] The recommended method of disposal is through a licensed professional waste disposal service or via chemical incineration.[1]

1. Waste Identification and Segregation:

  • Treat all unwanted this compound, including contaminated materials, as hazardous waste.[5]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Segregate organic solvent waste from aqueous waste.[6][7]

2. Container Selection and Labeling:

  • Use a compatible, leak-proof container for collecting this compound waste. The original container is often the best choice.[5] Plastic containers are generally preferred for hazardous waste when compatible.[3]

  • The container must be in good condition and have a secure, screw-on cap.[8]

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3][9] Include the date when the first waste was added.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Ensure the container is kept closed except when adding waste.[8][10]

  • Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[8]

4. Arranging for Disposal:

  • Contact your institution's EHS or a licensed professional waste disposal company to arrange for pickup.[1][10]

  • Complete any required waste disposal forms accurately and completely.[3]

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[8]

5. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[11]

  • The rinsate must be collected and disposed of as hazardous waste.[11]

  • After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular trash or recycled, depending on institutional policies.[5]

Hazard Data for this compound

For quick reference, the following table summarizes the key hazards associated with this compound.

Hazard TypeDescriptionSource
Health Hazards May cause respiratory irritation.[1]
Causes skin and serious eye irritation.[12]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[2]
Physical Hazards Highly flammable.[1]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The disposal procedures outlined above are based on standard laboratory chemical waste management practices and information from safety data sheets.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Dipropyl_Maleate_Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Collect Waste in Closed Container container->collect storage Store in Designated Satellite Accumulation Area with Secondary Containment collect->storage contact_ehs Contact EHS/Waste Disposal Vendor and Complete Paperwork storage->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup disposal Final Disposal via Incineration or Licensed Facility pickup->disposal end End: Proper Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Dipropyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Dipropyl maleate (B1232345). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risk. Dipropyl maleate is classified as a skin, eye, and respiratory irritant and is a potential skin sensitizer.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling / Weighing (in a ventilated enclosure)Safety glasses with side shieldsButyl rubber gloves (double gloving recommended)Laboratory coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling / Transfers Chemical splash gogglesButyl rubber gloves (double gloving recommended)Chemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges if not in a fume hood
Risk of Splash Face shield worn over chemical splash gogglesButyl rubber gloves (double gloving recommended)Chemical-resistant apron over a laboratory coatNot generally required if handled in a certified chemical fume hood
Quantitative Data for Glove Selection

Due to the absence of specific permeation data for this compound, data for a structurally similar ester, Diethyl maleate, is provided as a conservative estimate. Nitrile gloves are not recommended for handling this compound due to their poor resistance to esters.

Glove MaterialChemical ClassBreakthrough Time (minutes)Recommendation
Butyl Rubber Esters (general)> 480Excellent
Neoprene Esters (general)> 480Excellent
Viton™ Esters (general)> 480Excellent
Nitrile Esters (general)< 15Not Recommended

Note: Breakthrough times can be influenced by factors such as glove thickness, temperature, and the concentration of the chemical. Always inspect gloves for any signs of degradation before use and replace them immediately if contamination is suspected.

Operational Plan for Handling this compound

This step-by-step protocol is designed to minimize exposure during the handling of this compound.

Preparation and Pre-Handling Check:
  • Verify Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.

  • Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Assemble Materials: Assemble all necessary materials and equipment before handling the chemical.

  • Inspect PPE: Inspect all PPE for integrity (e.g., no holes or cracks in gloves).

Weighing and Transfer:
  • Work in a Fume Hood: All weighing and transfers of this compound must be conducted within a chemical fume hood.[1]

  • Use Disposable Tools: Use a disposable weighing boat or paper. For transfers, use a funnel to minimize the risk of spills.[1]

  • Keep Containers Closed: Keep containers of this compound closed when not in use.[1]

Post-Handling Procedures:
  • Decontaminate Work Area: Decontaminate the work area with an appropriate solvent (e.g., isopropanol) followed by soap and water.[1]

  • Proper PPE Removal: Properly doff PPE to avoid skin contact. Remove gloves using a technique that prevents the outer contaminated surface from touching the skin.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

This compound is a non-halogenated organic compound and should be disposed of as hazardous chemical waste.

Waste Collection:
  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.[1]

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, paper towels) must be collected in a separate, clearly labeled hazardous waste container.[1]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[1]

Labeling and Storage:
  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Final Disposal:
  • Contact EHS: Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1]

  • Prohibited Disposal: Do not dispose of this compound down the drain.[1]

Emergency Spill Protocol Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

cluster_spill This compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Splash Goggles, Butyl Gloves, Lab Coat, Respirator if necessary) evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize cleanup Clean Up with Absorbent Pads neutralize->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Report the Incident to EHS dispose->report

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.